molecular formula C12H7Cl2NO3 B089583 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS No. 135-12-6

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Cat. No.: B089583
CAS No.: 135-12-6
M. Wt: 284.09 g/mol
InChI Key: XEGBVDXTOVJCSJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12988. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene
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InChI

InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEGBVDXTOVJCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059647
Record name Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro-
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Molecular Weight

284.09 g/mol
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CAS No.

135-12-6
Record name 4,4′-Dichloro-2-nitrodiphenyl ether
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Record name 4,4'-Dichloro-2-nitrodiphenyl ether
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Record name Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro-
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Record name Benzene, 4-chloro-1-(4-chlorophenoxy)-2-nitro-
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Record name 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene
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Record name 4,4'-DICHLORO-2-NITRODIPHENYL ETHER
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Record name 4,4'-DICHLORO-2-NITRODIPHENYL ETHER
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Foundational & Exploratory

Foundational Principles: Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

This guide provides a comprehensive overview of the synthesis of this compound (C₁₂H₇Cl₂NO₃), a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1][2] We will delve into the underlying chemical principles, a detailed experimental protocol, and the critical parameters that govern the successful synthesis of this diaryl ether.

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction is fundamentally different from nucleophilic aliphatic substitution and is contingent on specific features of the aromatic ring.

The viability of this synthesis hinges on the electronic properties of the starting material, 2,4-dichloronitrobenzene. The benzene ring is "activated" towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned ortho to one of the chlorine atoms.[3] This group powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the carbon atom bonded to the chlorine at position 1 highly electrophilic and susceptible to attack by a nucleophile.

The incoming nucleophile is the 4-chlorophenoxide ion, generated in situ from 4-chlorophenol by a base. The phenoxide is a much more potent nucleophile than the neutral phenol due to its negative charge. The reaction proceeds via the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, which subsequently collapses by expelling the chloride leaving group to yield the stable diaryl ether product.

While related to the Ullmann condensation, which typically involves copper catalysis to couple aryl halides with alcohols, amines, or thiols, this specific transformation can often be achieved without a metal catalyst due to the high degree of activation provided by the nitro group.[4][5] However, in less activated systems, a copper catalyst is essential to facilitate the coupling, often requiring high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4][6]

Experimental Protocol: A Step-by-Step Methodology

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Role
2,4-DichloronitrobenzeneC₆H₃Cl₂NO₂192.00Electrophile
4-ChlorophenolC₆H₅ClO128.56Nucleophile Precursor
Potassium Carbonate (anhydrous)K₂CO₃138.21Base
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Aprotic Polar Solvent
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying Agent
Synthesis Workflow

The overall workflow involves the reaction setup, execution, and subsequent product isolation and purification.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Work-up cluster_purification Purification R1 2,4-Dichloronitrobenzene Setup Combine reactants in flask under N2 atmosphere R1->Setup R2 4-Chlorophenol R2->Setup R3 Potassium Carbonate R3->Setup R4 DMSO (Solvent) R4->Setup Heating Heat mixture to 70-80°C with stirring for 24-48h Setup->Heating Cooling Cool reaction mixture Heating->Cooling Filter Filter to remove salts Cooling->Filter Dilute Dilute filtrate with water Filter->Dilute Extract Extract with Diethyl Ether Dilute->Extract Wash Wash organic layer with H2O & brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evap Evaporate solvent (Reduced Pressure) Dry->Evap Product 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene Evap->Product

Caption: Workflow for the synthesis of this compound.

Detailed Procedure
  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloronitrobenzene (e.g., 0.10 mol), 4-chlorophenol (e.g., 0.10 mol), and anhydrous potassium carbonate (e.g., 0.12 mol). The slight excess of base ensures complete deprotonation of the phenol.

    • Add a suitable volume of dry dimethyl sulfoxide (DMSO) to dissolve the reactants (e.g., 200 mL).

    • Flush the apparatus with a dry, inert gas, such as nitrogen or argon, to prevent side reactions involving atmospheric moisture and oxygen.[7]

  • Step 2: Reaction Execution

    • Commence vigorous stirring and begin heating the mixture to 70-80°C using an oil bath. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the potassium cation, leaving the carbonate anion more reactive, and it has a high boiling point suitable for the reaction temperature.[4]

    • Maintain the reaction at this temperature for 24 to 48 hours.[7] Reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Step 3: Product Isolation (Work-up)

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

    • Pour the filtrate into a large volume of cold water (e.g., 1 liter). This will cause the organic product to precipitate out of the aqueous DMSO solution.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with several portions of diethyl ether (e.g., 3 x 200 mL).[7]

    • Combine the organic extracts and wash them sequentially with water and then a saturated sodium chloride solution (brine). This removes residual DMSO and inorganic impurities.

    • Dry the ether layer over anhydrous sodium sulfate, filter off the drying agent.[7]

  • Step 4: Purification

    • Remove the diethyl ether under reduced pressure using a rotary evaporator. This will yield the crude product.[7]

    • The resulting solid, an off-white to light yellow crystalline substance, can be further purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to obtain a product with a sharp melting point (literature: 78-81°C).[1][2]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood. The reactants and product are hazardous.

  • 2,4-Dichloronitrobenzene: Toxic and an irritant. It is used as an intermediate for pigments and pesticides.[8]

  • 4-Chlorophenol: Toxic and corrosive.

  • This compound: This compound is toxic.[2]

  • Solvents: DMSO can facilitate skin absorption of other chemicals. Diethyl ether is extremely flammable.

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2]

Conclusion

The synthesis of this compound is a robust and well-understood process rooted in the principles of nucleophilic aromatic substitution. The success of the reaction is critically dependent on the electronic activation provided by the nitro group, the proper choice of base and solvent, and careful control of reaction conditions. By following the detailed protocol and safety guidelines presented, researchers can reliably produce this valuable chemical intermediate for applications in drug development and materials science.

References

  • This compound CAS:135-12-6. (n.d.). Autech Industry Co.,Limited.
  • Synthesis of 4-(4-chlorophenoxy)nitrobenzene. (n.d.). PrepChem.com.
  • Ullmann condensation. (n.d.). Wikipedia.
  • 4-Nitrochlorobenzene. (n.d.). Wikipedia.
  • Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. (2024, April 9). ChemBK.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific - US.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. (1996, April 30). OECD SIDS.

Sources

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, analytical validation, and safe handling protocols. The structure is designed to logically present scientifically rigorous information, grounded in established chemical principles and supported by authoritative references.

Core Compound Identification

This compound, also known as 4-chlorophenyl 4-chloro-2-nitrophenyl ether, is a substituted diaryl ether. Its chemical structure is characterized by a 4-chlorophenoxy group attached to a 4-chloro-2-nitrobenzene ring.

  • CAS Number : 135-12-6[1][2][3]

  • Molecular Formula : C₁₂H₇Cl₂NO₃[1]

  • Molecular Weight : 284.09 g/mol [1][2]

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and agrochemical applications.[4] Its utility stems from the reactivity of its functional groups—the nitro group can be reduced to an amine, and the chlorine atoms can be displaced via nucleophilic aromatic substitution, providing multiple avenues for molecular elaboration.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These parameters influence everything from solvent selection and reaction conditions to purification strategies and storage.

PropertyValueSource(s)
Appearance Off-white to yellow solid/crystals[2][4]
Melting Point 106-110 °C[2]
Boiling Point 390.4 °C at 760 mmHg (Predicted)[2]
Density 1.529 g/cm³ (Predicted)[2]
Solubility Insoluble in water; soluble in organic solvents[2][4]
Topological Polar Surface Area (TPSA) 52.37 Ų[1]
LogP (Octanol-Water Partition Coeff.) 4.69 (Predicted)[1]
Storage Temperature 4°C, dry and well-ventilated place[1][5]

The high LogP value indicates significant lipophilicity, predicting low solubility in aqueous media but good solubility in nonpolar organic solvents.[1] The TPSA is a key metric in drug discovery for predicting drug transport properties.

Synthesis Pathway and Mechanistic Insight

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of diaryl ether synthesis. The electron-withdrawing nitro group strongly activates the benzene ring, making the chlorine atom ortho to it susceptible to nucleophilic attack.

Conceptual Synthesis Workflow

The logical flow for synthesizing and purifying the target compound is outlined below. This process ensures the starting materials are appropriately activated and the final product is isolated with high purity.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1,4-Dichloro-2-nitrobenzene E Combine reactants in solvent A->E B 4-Chlorophenol B->E C Weak Base (e.g., K2CO3) C->E D Aprotic Polar Solvent (e.g., DMSO) D->E F Heat mixture (e.g., 70-90°C) Monitor by TLC/HPLC E->F G Cool reaction mixture F->G H Precipitate product with water G->H I Filter solid product H->I J Wash with water I->J K Recrystallize from suitable solvent (e.g., Ethanol) J->K L Dry under vacuum K->L M Final Product: 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene L->M

Caption: Synthesis and purification workflow diagram.

Detailed Experimental Protocol

This protocol is adapted from established methods for analogous diaryl ether syntheses.[6] The causality for each step is explained to provide a deeper understanding of the process.

  • Reactant Preparation :

    • To a stirred solution of 4-chlorophenol (1.0 equivalent) in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (K₂CO₃, 1.1 equivalents).

    • Causality: K₂CO₃ is a mild base that deprotonates the phenol to form the more nucleophilic potassium 4-chlorophenoxide in situ. DMSO is an excellent polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion highly reactive.

  • Nucleophilic Aromatic Substitution :

    • Add 1,4-dichloro-2-nitrobenzene (1.0 equivalent) to the phenoxide solution.

    • Heat the reaction mixture to 70-90°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

    • Causality: The electron density of the dichloronitrobenzene ring is heavily polarized by the nitro group, creating a significant partial positive charge at the carbon atom bearing the chlorine at position 1 (ortho to the nitro group). This makes it highly susceptible to attack by the chlorophenoxide nucleophile. Heat is required to overcome the activation energy of the reaction.

  • Product Isolation and Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a large volume of cold water with vigorous stirring. A solid precipitate should form.

    • Causality: The desired product is highly nonpolar (LogP ≈ 4.69) and insoluble in water.[1][2] Pouring the DMSO solution into water causes the product to precipitate out, effectively separating it from the water-soluble DMSO and inorganic salts.

  • Purification :

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual salts and DMSO.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to achieve high purity.

    • Dry the purified crystals under vacuum.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solvent.

Applications in Research and Drug Development

Substituted nitroaromatic compounds are vital intermediates in the synthesis of pharmaceuticals.[7][8][9] The primary utility of this compound lies in its potential for further chemical modification.

  • Reduction of the Nitro Group : The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amino group is a common feature in bioactive molecules and serves as a handle for further functionalization (e.g., amide bond formation, sulfonylation).

  • Intermediate for Heterocyclic Synthesis : The aniline derivative formed from reduction can be used as a precursor for synthesizing various heterocyclic scaffolds, which are prevalent in modern pharmaceuticals.

  • Agrochemical Intermediate : This compound and its isomers are used as intermediates in the synthesis of pesticides and herbicides.[4]

Hypothetical Transformation to a Bioactive Scaffold

The diagram below illustrates a common synthetic route where the subject compound is converted into a hypothetical pharmacophore, demonstrating its value as a starting material.

G A 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene B Reduction (e.g., Fe/HCl or H2, Pd/C) A->B Step 1 C 4-Chloro-1-(4-chlorophenoxy) -2-aminobenzene B->C D Acylation (e.g., with an acid chloride) C->D Step 2 E Amide-based Bioactive Molecule D->E

Caption: Pathway from intermediate to a potential API.

Analytical and Quality Control Protocols

Ensuring the purity and identity of a chemical compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like this one.

Reverse-Phase HPLC Method

A reverse-phase HPLC method is suitable for analyzing this compound, leveraging its lipophilic nature.[10]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic or gradient elution using a mixture of Acetonitrile (MeCN) and water. A typical starting point would be 70:30 MeCN:Water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve a precisely weighed sample in the mobile phase or pure acetonitrile to a concentration of ~1 mg/mL.

Self-Validating System for Analysis
  • Standard Preparation : Prepare a reference standard of known high purity. This allows for quantification and retention time matching.

  • System Suitability : Before running samples, inject the standard multiple times to ensure the system is performing consistently (i.e., reproducible retention times, peak areas, and theoretical plates).

  • Specificity : A diode-array detector (DAD) can be used to obtain the UV spectrum of the analyte peak, which should match that of the reference standard, confirming peak identity and purity.

  • Linearity and Range : Establish the concentration range over which the detector response is linear to ensure accurate quantification of impurities.

Safety, Handling, and Disposal

Proper handling of chlorinated and nitrated aromatic compounds is essential due to their potential toxicity.

Hazard Identification
  • Health Hazards : This compound is classified as harmful if swallowed and causes skin and eye irritation.[11][12] May cause respiratory irritation.[12] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[11]

  • Environmental Hazards : The material is noted as being very toxic to aquatic life.[12] Avoid release to the environment.

Recommended Handling Procedures
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[5]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[5]

    • Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[1][5]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow product to enter drains or waterways.

References

  • LookChem. This compound CAS:135-12-6. [Link]

  • SIELC Technologies. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | SIELC. [Link]

  • PrepChem.com. Synthesis of 4-(4-chlorophenoxy)nitrobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene ≥98,5 %. [Link]

  • Conier Chem&Pharma Limited. Buy this compound. [Link]

  • ChemBK. Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. [Link]

  • National Center for Biotechnology Information. Exposure Data - Some nitrobenzenes and other industrial chemicals. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 4-Chloro-2-nitrophenol. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Google Patents.
  • European Patent Office. EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]

  • OECD SIDS. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Polish Journal of Environmental Studies. Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene (Nitrofen)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular and cellular mechanisms of action of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, a compound more commonly known as Nitrofen. Historically used as a potent herbicide, its complex biological activities, including teratogenicity and metabolic disruption, have made it a subject of significant scientific scrutiny. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of Nitrofen's multifaceted interactions within biological systems.

Executive Summary: A Molecule of Diverse and Disruptive Action

This compound (Nitrofen) is a diphenyl ether herbicide that has been banned in many countries due to its adverse health effects.[1] Its mechanism of action is not singular but rather a composite of several disruptive processes at the cellular and molecular level. The primary modes of action that will be detailed in this guide are:

  • Uncoupling of Oxidative Phosphorylation: A primary and immediate effect on cellular energy metabolism.

  • Inhibition of Retinoid Signaling: A key mechanism underlying its teratogenic effects, particularly the induction of congenital diaphragmatic hernia (CDH).[2]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: The basis for its herbicidal activity.

  • Metabolic Activation and Generation of Reactive Intermediates: The role of its nitro group in mediating toxicity.

This guide will dissect each of these mechanisms, providing the underlying scientific principles, experimental evidence, and relevant protocols for their investigation.

Uncoupling of Oxidative Phosphorylation: Disrupting the Cellular Powerhouse

A fundamental mechanism of Nitrofen's toxicity is its ability to act as an uncoupler of oxidative phosphorylation, a process analogous to the well-characterized uncoupler 2,4-dinitrophenol (DNP).[3][4][5][6]

The Protonmotive Force and ATP Synthesis

In normal cellular respiration, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the protonmotive force. This force drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.

Nitrofen's Role as a Protonophore

Nitrofen, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral, lipid-soluble form can then diffuse back across the membrane into the proton-poor matrix, where it releases its proton. This shuttling of protons dissipates the carefully maintained proton gradient.[5][6]

The consequence is that the energy released from electron transport is not captured for ATP synthesis but is instead dissipated as heat. While the ETC continues to consume oxygen (respiration), ATP production is significantly diminished.[4][5]

Experimental Protocol: Measuring Mitochondrial Respiration and ATP Synthesis

A standard method to assess the uncoupling effect of a compound is through high-resolution respirometry (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer).

Objective: To determine the effect of Nitrofen on mitochondrial oxygen consumption and ATP production.

Methodology:

  • Isolate Mitochondria: Isolate mitochondria from a relevant cell type or tissue (e.g., rat liver) by differential centrifugation.

  • Respirometry Setup: Suspend the isolated mitochondria in a respiration buffer within the oxygraph chamber.

  • Substrate Addition: Add substrates for the electron transport chain (e.g., pyruvate, malate, and ADP) to initiate state 3 respiration (active ATP synthesis).

  • Nitrofen Titration: Introduce increasing concentrations of Nitrofen to the chamber and monitor the oxygen consumption rate.

  • ATP Synthesis Assay: In parallel, measure ATP synthesis rates using a luciferin/luciferase-based assay.

Expected Results:

ConditionOxygen Consumption Rate (OCR)ATP Production Rate
Baseline (State 2) LowVery Low
+ ADP (State 3) HighHigh
+ Nitrofen Markedly IncreasedSignificantly Decreased
+ Oligomycin (ATP synthase inhibitor) DecreasedAbolished
+ Nitrofen + Oligomycin Remains HighAbolished

Diagram: Uncoupling of Oxidative Phosphorylation by Nitrofen

Caption: Nitrofen shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.

Inhibition of Retinoid Signaling: The Teratogenic Mechanism

The most well-documented toxicological effect of Nitrofen is its ability to induce congenital diaphragmatic hernia (CDH) in rodent models.[2] This developmental anomaly is primarily attributed to the disruption of retinoid signaling.

The Role of Retinoic Acid in Development

Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in embryonic development, regulating gene expression involved in cell differentiation, proliferation, and morphogenesis. The synthesis of RA is a tightly regulated process.

Nitrofen's Interference with Retinoic Acid Synthesis

Studies have shown that Nitrofen inhibits the rate-limiting enzymes responsible for the synthesis of retinoic acid.[2] This leads to a localized deficiency of RA in critical developing tissues, such as the diaphragm, resulting in incomplete formation and herniation of abdominal organs into the thoracic cavity.

Diagram: Nitrofen's Impact on Retinoid Signaling

Retinoid_Pathway_Inhibition VitaminA Vitamin A (Retinol) RALDH Retinaldehyde Dehydrogenase (RALDH) VitaminA->RALDH Conversion RA Retinoic Acid (RA) RALDH->RA RXR_RAR RA Receptors (RAR/RXR) RA->RXR_RAR Binds to Gene_Expression Target Gene Expression (Development, Differentiation) RXR_RAR->Gene_Expression Regulates Nitrofen Nitrofen Nitrofen->RALDH Inhibits

Caption: Nitrofen inhibits key enzymes in retinoic acid synthesis, leading to developmental abnormalities.

Herbicidal Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

As a diphenyl ether herbicide, Nitrofen's primary mode of action in plants is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[7]

The Porphyrin Biosynthesis Pathway

PPO is a key enzyme in the biosynthesis of tetrapyrroles, including chlorophylls and hemes. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

PPO Inhibition and Oxidative Stress

Inhibition of PPO by Nitrofen leads to the accumulation of protoporphyrinogen IX in the cytoplasm. This substrate then leaks out of the normal biosynthetic pathway and is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation of cell membranes, leading to cell death.

Metabolic Activation of the Nitro Group

The nitroaromatic structure of Nitrofen is a key determinant of its biological activity and toxicity. The nitro group can undergo metabolic reduction to form highly reactive intermediates.

Nitroreductase Activity

In both microorganisms and mammals, nitroreductase enzymes can reduce the nitro group of Nitrofen to a nitroso derivative, then to a hydroxylamine, and finally to an amine.[8]

Formation of Reactive Intermediates and DNA Adducts

The nitroso and hydroxylamine intermediates are electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and potential mutagenicity.[8] This metabolic activation pathway is a common feature of many nitroaromatic compounds and contributes to their toxicological profiles.

Experimental Workflow: Assessing Metabolic Activation and DNA Adduct Formation

Objective: To determine if Nitrofen is metabolically activated to intermediates that form DNA adducts.

Methodology:

  • Cell Culture: Expose a relevant cell line (e.g., HepG2 human liver cancer cells) to varying concentrations of Nitrofen.

  • DNA Isolation: After incubation, harvest the cells and isolate genomic DNA.

  • DNA Adduct Analysis: Utilize sensitive techniques such as ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify Nitrofen-DNA adducts.

  • Metabolite Profiling: Analyze the cell culture medium and cell lysates by LC-MS/MS to identify the nitro-reduced metabolites of Nitrofen.

Diagram: Metabolic Activation Pathway of Nitrofen

Metabolic_Activation Nitrofen Nitrofen (R-NO2) Nitroreductase Nitroreductase Nitrofen->Nitroreductase Reduction Nitroso Nitroso Intermediate (R-NO) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Further Reduction Macromolecules Cellular Macromolecules (DNA, Proteins) Nitroso->Macromolecules Covalent Binding (Adducts) Amine Amine Metabolite (R-NH2) Hydroxylamine->Amine Final Reduction Hydroxylamine->Macromolecules Covalent Binding (Adducts)

Caption: The nitro group of Nitrofen can be metabolically reduced to reactive intermediates that bind to cellular macromolecules.

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of how a single small molecule can exert profound and diverse effects on biological systems. Its ability to uncouple oxidative phosphorylation, disrupt critical developmental signaling pathways, inhibit essential plant enzymes, and undergo metabolic activation to reactive species underscores the complexity of its toxicology.

For researchers and drug development professionals, understanding these multifaceted mechanisms is crucial for predicting and mitigating the off-target effects of novel chemical entities that share structural similarities with Nitrofen. Future research should focus on identifying the specific isoforms of enzymes involved in its metabolic activation and further elucidating the downstream consequences of its disruption of cellular energy homeostasis.

References

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A Comprehensive Technical Guide to 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is a key diaryl ether intermediate, pivotal in the synthesis of a range of organic compounds, particularly within the pharmaceutical, agrochemical, and dye industries.[1] Its molecular architecture, featuring a nitro group and chloro substituents on a diphenyl ether scaffold, provides a versatile platform for diverse chemical transformations. This guide offers an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and applications. We will delve into the mechanistic underpinnings of its primary synthetic route, the Ullmann condensation, provide a detailed laboratory protocol, and explore its most critical chemical transformation—the reduction of the nitro group to form a synthetically valuable aniline derivative. This document is designed to serve as a practical and theoretical resource for professionals engaged in chemical research and development.

Introduction to a Versatile Synthetic Building Block

This compound, also known as 4,4'-Dichloro-2-nitrodiphenyl ether, belongs to the diaryl ether class of compounds. Diaryl ether motifs are prevalent in numerous biologically active molecules and functional materials. The significance of this particular compound lies in its trifunctional nature:

  • The Nitro Group: This powerful electron-withdrawing group activates the benzene ring towards nucleophilic aromatic substitution and, more importantly, can be readily reduced to an amine. This transformation is a cornerstone of synthetic chemistry, opening pathways to amides, sulfonamides, and other nitrogen-containing functional groups crucial in drug design.[2][3][4]

  • The Chloro Substituents: The two chlorine atoms on the aromatic rings offer additional sites for modification, although their reactivity is influenced by the other substituents on the rings.[5]

  • The Ether Linkage: The diphenyl ether core provides a specific conformational flexibility and is a recognized pharmacophore in various therapeutic areas.

This guide will provide the necessary technical details to understand and effectively utilize this compound as a strategic intermediate in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental for its application in synthesis, including determining appropriate solvents for reactions and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 135-12-6[1]
Molecular Formula C₁₂H₇Cl₂NO₃[1][6]
Molecular Weight 284.09 g/mol [1]
Appearance Off-white to light yellow solid/crystals[1]
Melting Point 106-110 °C[1]
Boiling Point 390.4 °C at 760 mmHg[1]
Density 1.529 g/cm³[1]
Solubility Insoluble in water; Soluble in common organic solvents.[1]

Synthesis: The Ullmann Condensation

The most established and industrially relevant method for synthesizing diaryl ethers like this compound is the Ullmann condensation.[7][8][9] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[7]

Reaction Scheme and Mechanistic Considerations

The synthesis is achieved by reacting 2,4-dichloronitrobenzene with 4-chlorophenol in the presence of a base and a copper catalyst.

Expert Insight: The choice of reactants is strategic. The nitro group in 2,4-dichloronitrobenzene activates the chlorine atom at the C-1 position (ortho to the nitro group) for nucleophilic aromatic substitution, making it the primary site of reaction with the phenoxide. The base (e.g., potassium carbonate) is crucial for deprotonating the 4-chlorophenol to form the more nucleophilic potassium 4-chlorophenoxide. Copper(I) is believed to be the active catalytic species, coordinating with the aryl halide and the phenoxide to facilitate the C-O bond formation.[8][10] Modern variations of this reaction may use ligands to accelerate the coupling, allowing for milder reaction conditions.[11]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Ullmann condensation for preparing the target molecule.

G cluster_reactants Reactants cluster_catalyst Catalyst System R1 2,4-Dichloronitrobenzene ReactionVessel Reaction Vessel (High-boiling solvent, e.g., DMF) R1->ReactionVessel R2 4-Chlorophenol R2->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Cat Copper Catalyst (e.g., CuO, CuI) Cat->ReactionVessel Heat Heat (e.g., 120-160 °C) ReactionVessel->Heat Workup Aqueous Workup (Quench, Extract, Wash) Heat->Workup Reaction Completion Purification Purification (Recrystallization) Workup->Purification Product 4-Chloro-1-(4-chlorophenoxy)- 2-nitrobenzene Purification->Product

Caption: Ullmann condensation workflow for synthesis.

Detailed Laboratory Protocol

This protocol is a representative procedure. Researchers should always conduct their own risk assessment and optimize conditions as necessary.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq.), 2,4-dichloronitrobenzene (1.05 eq.), anhydrous potassium carbonate (1.5 eq.), and copper(I) oxide (0.1 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask (approx. 3-5 mL per gram of 4-chlorophenol).

  • Reaction Execution: Begin stirring and flush the system with nitrogen. Heat the reaction mixture to 140-150 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water, which will precipitate the crude product.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with water to remove inorganic salts and residual solvent.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield off-white to pale yellow crystals.[1] Dry the final product under vacuum.

Core Reactivity: The Nitro Group Reduction

The most significant and widely utilized reaction of this compound is the reduction of its nitro group to form 5-chloro-2-(4-chlorophenoxy)aniline. This resulting aniline is a versatile precursor for constructing more complex molecules, especially in drug discovery.[12][13]

Common Reduction Methodologies

Several methods can achieve this transformation, and the choice often depends on the scale of the reaction and the presence of other sensitive functional groups.

  • Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is dissolved in a solvent like ethanol or ethyl acetate and subjected to hydrogen gas (H₂) in the presence of a metal catalyst, typically Palladium on carbon (Pd/C). This method offers high yields and simple product isolation.

  • Metal/Acid Reduction: A classic method involves using a metal like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and cost-effective but can require a more involved work-up to remove metal salts.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst (e.g., Pd/C). It avoids the need for handling gaseous hydrogen, making it convenient for laboratory-scale synthesis.

Expert Insight: For pharmaceutical applications where metal contamination is a major concern, catalytic hydrogenation is often preferred due to its cleanliness. The reaction is typically exothermic and requires careful temperature control. The completion of the reaction can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.

Key Transformations Workflow

This diagram illustrates the central role of the title compound as an intermediate, leading to the formation of the corresponding aniline, which serves as a gateway to further derivatization.

G Start 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene Aniline 5-Chloro-2-(4-chlorophenoxy) aniline Start->Aniline Nitro Group Reduction (e.g., H₂, Pd/C) Derivatives Further Derivatives (Amides, Sulfonamides, Heterocycles, etc.) Aniline->Derivatives Acylation, Sulfonylation, Cyclization, etc.

Caption: Key synthetic transformations of the title compound.

Applications in Synthesis

As highlighted, the primary value of this compound is as a synthetic intermediate.[1][14] Its derivatives are explored in various fields:

  • Pharmaceuticals: The resulting aniline can be a core component in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic molecules. The diaryl ether structure is a known feature in many approved drugs.

  • Agrochemicals: Diaryl ether-based compounds are used as herbicides. For instance, the related compound 2,4-dichloro-4'-nitrodiphenyl ether (Nitrofen) was developed from similar chemistry.[15]

  • Dyes and Pigments: The chromophoric nature of the nitroaromatic system and the potential for derivatization of the resulting amine make it a useful precursor in the dye industry.[1]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard analytical techniques are employed:

  • Chromatography: TLC is used for reaction monitoring, while HPLC and Gas Chromatography (GC) are used for quantitative purity assessment.[16][17]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the aromatic protons and carbons.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming its identity.[6]

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, notably the characteristic strong asymmetric and symmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹) and the C-O-C stretch of the ether linkage.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12][18][19] It may also cause respiratory irritation.[18] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and chlorine (Cl⁻).[12]

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][20] Avoid breathing dust.[19][20]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[19][21]

Conclusion

This compound is a high-value intermediate whose utility is centered on the reliable and versatile chemistry of its functional groups. A solid grasp of its synthesis via the Ullmann condensation and its key transformation via nitro group reduction empowers researchers to strategically incorporate this diaryl ether scaffold into complex synthetic targets. By applying the principles and protocols outlined in this guide, scientists can effectively leverage this compound to advance research and development efforts, particularly in the creation of novel pharmaceutical and agrochemical agents.

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An In-depth Technical Guide on the Discovery and Historical Synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, a key intermediate in the synthesis of various organic compounds. The document delves into the primary synthetic methodologies, including the Ullmann condensation and nucleophilic aromatic substitution, offering detailed experimental protocols and mechanistic insights. A comparative analysis of these methods is presented to guide researchers in selecting the most appropriate synthetic route. This guide is intended to serve as a valuable resource for chemists and pharmaceutical scientists engaged in the development of novel therapeutics and other fine chemicals.

Introduction

This compound, with the chemical formula C₁₂H₇Cl₂NO₃, is a diaryl ether of significant interest in organic synthesis.[1] Its structure, featuring two chlorinated benzene rings linked by an ether bond and substituted with a nitro group, makes it a versatile precursor for a range of more complex molecules, including pharmaceuticals and agrochemicals.[2] The presence of the electron-withdrawing nitro group activates the aromatic ring, influencing its reactivity in subsequent chemical transformations.[3] This guide will explore the historical context of its synthesis and provide a detailed examination of the core methodologies for its preparation.

Historical Context and Discovery

The development of synthetic routes to diaryl ethers dates back to the early 20th century with the pioneering work of Fritz Ullmann.[4] The Ullmann condensation, originally described for the synthesis of biaryl compounds, was later adapted for the formation of diaryl ethers.[5][6] This reaction, traditionally requiring high temperatures and copper catalysis, provided the foundational chemistry for the synthesis of compounds like this compound. Over the decades, advancements in catalysis and reaction conditions have led to more efficient and milder protocols for the synthesis of this and related diaryl ethers.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through two main strategies: the Ullmann condensation and nucleophilic aromatic substitution (SNA r).

Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of the C-O bond in diaryl ethers.[5] This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[4]

In the context of this compound synthesis, this would involve the reaction of 4-chlorophenol with 1,4-dichloro-2-nitrobenzene. The nitro group on the aryl halide enhances its reactivity towards the phenoxide nucleophile.

Key Reaction Parameters:

  • Catalyst: Copper powder, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts.[5]

  • Base: Potassium carbonate, potassium hydroxide, or sodium hydride are commonly used to deprotonate the phenol.

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often employed.[5]

  • Temperature: Traditionally, high temperatures (often exceeding 150 °C) are required.[5]

Modern variations of the Ullmann condensation may utilize ligands such as 1,10-phenanthroline or diamines to facilitate the reaction at lower temperatures and with improved yields.[7]

Nucleophilic Aromatic Substitution (SNA r)

An alternative and often more facile route is the nucleophilic aromatic substitution (SNA r) reaction. This pathway is particularly effective when the aryl halide is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[8]

The synthesis of this compound via SNA r involves the reaction of 4-chlorophenol with an appropriately activated nitro-substituted aryl halide. A common starting material for this approach is 2,4-dichloronitrobenzene. The nitro group at the 2-position and the chloro group at the 4-position of the starting material are key to directing the substitution.

Causality in Experimental Choices: The choice of 2,4-dichloronitrobenzene as the electrophile is strategic. The nitro group strongly activates the chlorine atom at the para position (position 4) towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex.[8] The chlorine atom at the ortho position (position 2) is less activated. This regioselectivity allows for the preferential substitution of the para-chloro group by the 4-chlorophenoxide.

Comparative Analysis of Synthesis Methods
Parameter Ullmann Condensation Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-chlorophenol, 1,4-dichloro-2-nitrobenzene4-chlorophenol, 2,4-dichloronitrobenzene
Catalyst Copper-based (often stoichiometric)Often proceeds without a metal catalyst
Reaction Conditions High temperatures (150-210 °C)Milder conditions (70-130 °C)
Solvents High-boiling polar aprotic (DMF, NMP)[5]Polar aprotic (DMSO, DMF)[9]
Advantages Broad substrate scopeMilder conditions, often higher yields, no heavy metal catalyst
Disadvantages Harsh conditions, potential for side reactions, catalyst removalRequires specific electronic activation of the aryl halide

Detailed Experimental Protocol (Nucleophilic Aromatic Substitution)

This protocol describes a representative laboratory-scale synthesis of this compound via an SNA r reaction.

Materials:

  • 4-Chlorophenol

  • 2,4-Dichloronitrobenzene

  • Potassium Carbonate (anhydrous)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a stirred mixture of 4-chlorophenol (0.077 mol) and potassium carbonate (0.085 mol) in dimethyl sulfoxide (175 mL) under a dry nitrogen atmosphere, add 2,4-dichloronitrobenzene (0.077 mol).

  • Heat the reaction mixture to 70 °C and maintain for 48 hours.[9]

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Dilute the filtrate with water to a total volume of one liter.

  • Extract the aqueous mixture with three 200 mL portions of diethyl ether.

  • Combine the organic extracts and wash with water, followed by a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mechanistic Insights

The SNA r reaction for the synthesis of this compound proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The 4-chlorophenoxide anion, generated in situ by the reaction of 4-chlorophenol with potassium carbonate, acts as the nucleophile and attacks the carbon atom bearing the para-chloro substituent on the 2,4-dichloronitrobenzene ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

The resonance stabilization of the Meisenheimer complex, particularly the delocalization of the negative charge onto the oxygen atoms of the nitro group, is crucial for the facility of this reaction.[8]

Caption: SNAr mechanism for the synthesis of this compound.

Applications and Significance

This compound serves as a valuable intermediate in the synthesis of a variety of target molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The presence of two chlorine atoms offers the potential for selective transformations, making this compound a versatile building block in medicinal chemistry and materials science. For instance, related chlorinated nitroaromatic compounds are precursors to dyes, pesticides, and pharmaceuticals.[10]

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with both the Ullmann condensation and nucleophilic aromatic substitution offering viable routes. The SNA r approach is often preferred due to its milder reaction conditions and typically higher yields, provided a suitably activated aryl halide is available. Understanding the historical development and the mechanistic underpinnings of these synthetic strategies is crucial for researchers aiming to utilize this important chemical intermediate in their work.

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Spectroscopic Unveiling of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular structures is a cornerstone of innovation and safety. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, a diaryl ether, represents a significant scaffold in organic synthesis. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of the molecule's architecture.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not only spectral data but also the rationale behind the interpretation and the experimental methodologies for data acquisition.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent NMR analysis.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition Dissolve ~10 mg of sample Dissolve ~10 mg of sample in 0.7 mL of CDCl3 in 0.7 mL of CDCl3 Dissolve ~10 mg of sample->in 0.7 mL of CDCl3 Transfer to NMR tube Transfer to NMR tube in 0.7 mL of CDCl3->Transfer to NMR tube Insert tube into spectrometer Insert tube into spectrometer Lock and shim Lock and shim Insert tube into spectrometer->Lock and shim Tune probe Tune probe Lock and shim->Tune probe Acquire 1H spectrum Acquire 1H spectrum Acquire 13C spectrum Acquire 13C spectrum Acquire 1H spectrum->Acquire 13C spectrum Process data (FT, phasing, baseline correction) Process data (FT, phasing, baseline correction) Acquire 13C spectrum->Process data (FT, phasing, baseline correction)

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental IR Data

An experimental FTIR spectrum is available for 4,4'-Dichloro-2-nitrodiphenyl ether (a synonym for the target compound) from the Aldrich Chemical Company collection, accessible via PubChem. The key absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1590, 1480StrongAromatic C=C stretch
1525, 1345StrongAsymmetric and symmetric NO₂ stretch
1240StrongAryl-O-Aryl asymmetric stretch
1090StrongC-Cl stretch
830Strongp-substituted benzene C-H bend (out-of-plane)
Interpretation of IR Spectrum

The IR spectrum is characterized by the strong absorption bands corresponding to the nitro group (NO₂) at approximately 1525 cm⁻¹ and 1345 cm⁻¹. The presence of the diaryl ether linkage is confirmed by the strong C-O-C stretching vibration around 1240 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, are also clearly visible.

Experimental Protocol for IR Data Acquisition

cluster_sample_prep Sample Preparation (KBr Pellet) cluster_data_acquisition Data Acquisition Grind 1-2 mg of sample Grind 1-2 mg of sample with 100-200 mg of dry KBr with 100-200 mg of dry KBr Grind 1-2 mg of sample->with 100-200 mg of dry KBr Press into a transparent pellet Press into a transparent pellet with 100-200 mg of dry KBr->Press into a transparent pellet Place pellet in FTIR spectrometer Place pellet in FTIR spectrometer Acquire background spectrum Acquire background spectrum Place pellet in FTIR spectrometer->Acquire background spectrum Acquire sample spectrum Acquire sample spectrum Acquire background spectrum->Acquire sample spectrum Process data Process data Acquire sample spectrum->Process data

Caption: Workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
m/zPredicted Intensity (%)Assignment
283/285/287100/65/10[M]⁺ (Molecular ion)
237/23940[M - NO₂]⁺
14930[C₆H₄OCl]⁺
12820[C₆H₄Cl]⁺
11150[C₆H₄Cl]⁺
7515[C₆H₃]⁺
Predicted Fragmentation Pathway

The molecular ion ([M]⁺) is expected to be observed with its characteristic isotopic pattern due to the presence of two chlorine atoms. The major fragmentation pathways are predicted to involve the loss of the nitro group (NO₂) and cleavage of the ether bond.

cluster_frags Fragmentation M+ (m/z 283/285/287) M+ (m/z 283/285/287) [M - NO2]+ (m/z 237/239) [M - NO2]+ (m/z 237/239) M+ (m/z 283/285/287)->[M - NO2]+ (m/z 237/239) - NO2 [C6H4OCl]+ (m/z 149) [C6H4OCl]+ (m/z 149) M+ (m/z 283/285/287)->[C6H4OCl]+ (m/z 149) Ether cleavage [C6H4Cl]+ (m/z 111) [C6H4Cl]+ (m/z 111) [M - NO2]+ (m/z 237/239)->[C6H4Cl]+ (m/z 111) - C6H3OCl

Caption: Predicted mass spectral fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis (Electron Ionization) Dissolve sample in suitable solvent (e.g., methanol) Dissolve sample in suitable solvent (e.g., methanol) Dilute to ~1 µg/mL Dilute to ~1 µg/mL Dissolve sample in suitable solvent (e.g., methanol)->Dilute to ~1 µg/mL Introduce sample into ion source Introduce sample into ion source Ionize at 70 eV Ionize at 70 eV Introduce sample into ion source->Ionize at 70 eV Analyze fragments with mass analyzer Analyze fragments with mass analyzer Ionize at 70 eV->Analyze fragments with mass analyzer

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide, including experimental IR data and predicted NMR and MS data, provide a comprehensive characterization of this compound. This information is crucial for its identification, quality control, and for understanding its reactivity in synthetic applications. The provided protocols offer a standardized approach for researchers to obtain their own spectroscopic data for this and similar compounds. As a key intermediate, a thorough understanding of its spectroscopic properties is paramount for the advancement of chemical and pharmaceutical research.

References

  • PubChem. 4,4'-Dichloro-2-nitrodiphenyl ether. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. While crystallographic data for this specific compound is not publicly available, this document serves as an in-depth, hypothetical case study outlining the entire workflow from synthesis and crystal growth to data collection, structure refinement, and detailed analysis of intermolecular interactions. By leveraging established methodologies and data from structurally related compounds, this guide offers field-proven insights into the experimental choices and theoretical underpinnings of crystallographic analysis, making it a valuable resource for researchers in structural chemistry and drug design.

Introduction: The Significance of Structural Elucidation

This compound belongs to the class of diphenyl ethers, a scaffold present in numerous compounds with significant biological activities. The substitution pattern, featuring chloro and nitro groups, imparts specific electronic and steric properties that are crucial for its interaction with biological targets. The nitro group, a strong electron-withdrawing group, can participate in various non-covalent interactions, including hydrogen bonds and π-hole interactions, which are increasingly recognized for their role in ligand-protein binding.[1][2] The chlorine atoms introduce the potential for halogen bonding, another important non-covalent interaction in crystal engineering and drug design.

Understanding the three-dimensional arrangement of atoms in the crystalline state provides invaluable information about the molecule's preferred conformation, its packing motifs, and the specific intermolecular forces that govern its supramolecular assembly.[3] This knowledge is fundamental for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents.

This guide will walk through the complete process of a hypothetical crystal structure analysis of the title compound, providing both the "how" and the "why" behind each step.

Synthesis and Crystallization: The Foundation of Analysis

A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of high-quality single crystals.

Proposed Synthesis

A plausible synthetic route to this compound is a nucleophilic aromatic substitution reaction. A similar procedure for an analogous compound involves reacting 4-fluoronitrobenzene with 4-chlorophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4]

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of 2,5-dichloronitrobenzene (1.0 eq) in anhydrous DMSO, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Heat the reaction mixture to 150-170°C for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The higher temperature is necessary due to the less activated nature of the chloro-leaving group compared to a fluoro-group.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Single Crystal Growth

The quality of the diffraction data is directly dependent on the quality of the single crystal.[5] For organic molecules like the title compound, slow evaporation from a suitable solvent system is a common and effective crystallization technique.

Experimental Protocol: Crystal Growth

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or dichloromethane).

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size).[5]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7]

Data Collection and Processing

The core of the experiment involves irradiating a single crystal with monochromatic X-rays and measuring the intensities and positions of the diffracted beams.[7]

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer. Data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations, by rotating the crystal and collecting diffraction patterns on a detector.[8]

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection. This data is then scaled and merged to produce a final reflection file.[9]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[10] This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.[11][12]

Diagram: Workflow of Single-Crystal X-ray Diffraction

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Compound data_collection X-ray Data Collection crystal_growth->data_collection Single Crystal integration Data Integration & Scaling data_collection->integration Diffraction Images solution Structure Solution (Phase Problem) integration->solution refinement Structure Refinement solution->refinement Initial Model analysis Structural Analysis refinement->analysis Final Model (CIF)

Caption: A flowchart illustrating the key stages of crystal structure analysis.

Hypothetical Crystallographic Data and Structural Analysis

As no experimental data is available, we will proceed with a hypothetical but plausible set of crystallographic parameters for this compound. Molecules of this nature often crystallize in monoclinic or orthorhombic space groups.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterHypothetical Value
Chemical formulaC₁₂H₇Cl₂NO₃
Formula weight284.10 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5432(5)
b (Å)15.1234(8)
c (Å)9.8765(6)
β (°)105.345(2)
Volume (ų)1234.5(1)
Z4
Calculated density (g/cm³)1.528
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.115
Goodness-of-fit (S)1.05
Molecular Geometry

The refined structure would reveal key intramolecular features. The dihedral angle between the two phenyl rings is a critical parameter, defining the overall conformation. The nitro group is often twisted out of the plane of its attached benzene ring due to steric hindrance and intermolecular packing forces.[13] Bond lengths and angles would be expected to fall within standard ranges, with potential distortions influenced by the electronic effects of the substituents.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For this compound, several key interactions would be anticipated:

  • π-π Stacking: The aromatic rings provide ideal platforms for π-π stacking interactions, which are crucial in the packing of many aromatic compounds.

  • C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group and the ether linkage are potential acceptors for weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules.

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with the electron-rich oxygen atoms of the nitro groups or the π-systems of the aromatic rings of adjacent molecules.

  • π-hole Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) that can interact favorably with lone pairs of electrons, such as those on the oxygen atoms of nearby molecules.[1]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[14][15] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Diagram: Hirshfeld Surface Analysis Workflow

hirshfeld cif Crystallographic Information File (CIF) crystalexplorer CrystalExplorer Software cif->crystalexplorer hirshfeld_surface Generate Hirshfeld Surface crystalexplorer->hirshfeld_surface dnorm Map d_norm Surface hirshfeld_surface->dnorm Visualize Contacts fingerprint Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint Deconstruct Surface analysis Quantify Interactions dnorm->analysis Red spots = close contacts fingerprint->analysis Contribution percentages

Caption: The process of performing Hirshfeld surface analysis from a CIF file.

By mapping the dnorm property, close contacts appear as red spots on the surface, visually identifying the key interactions. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environment.[16] For our hypothetical structure, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, O···H/H···O, and Cl···O/O···Cl contacts.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit hypothetical, workflow for the crystal structure analysis of this compound. It underscores the importance of a multi-faceted approach, combining meticulous experimental work with sophisticated computational analysis. The detailed structural insights gained from such an analysis are critical for understanding the physicochemical properties of the compound and for guiding future research in medicinal chemistry and materials science. The elucidation of the actual crystal structure of this compound through experimental means remains a valuable objective to validate the interactions proposed in this guide and to further enrich our understanding of substituted diphenyl ethers.

References

  • Brammer, L., et al. (2019). π-Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. Chemistry – A European Journal, 25(59), 13436-13443. Available at: [Link][1][2]

  • CrystalExplorer. The Hirshfeld Surface. Available at: [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link][14][16]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link][6]

  • McKinnon, J. J., et al. (2007). Hirshfeld surface analysis for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 63(4), 627-641. Available at: [Link][15]

  • Fiveable. Single crystal X-ray diffraction. Available at: [Link][5]

  • Domagała, S., et al. (2018). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 23(11), 2827. Available at: [Link][13]

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  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Available at: [Link]

  • Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology, 56, 245-266. Available at: [Link][12]

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A Comprehensive Technical Guide to the Solubility of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solubility characteristics of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. Recognizing the current landscape of available data, this document provides a robust theoretical framework, practical experimental protocols, and an analysis of structurally related compounds to empower researchers in their formulation and process development endeavors.

Introduction: The Significance of Solubility in a Preclinical Context

This compound is a substituted diphenyl ether, a class of compounds with broad applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, characterized by two phenyl rings linked by an ether oxygen, and further substituted with chloro and nitro groups, imparts a significant degree of lipophilicity. This inherent low aqueous solubility is a critical parameter that dictates its behavior in biological systems and influences formulation strategies.[2]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for several key aspects of research and development:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for controlling reaction kinetics, yield, and purity during synthesis.

  • Purification: Crystallization and chromatographic purification methods are highly dependent on differential solubility in various solvent systems.

  • Formulation Development: For preclinical studies, achieving a desired concentration in a suitable vehicle is essential for accurate dosing and bioavailability assessment.

  • Predictive Modeling: Understanding solubility in a range of solvents allows for the development of predictive models for the behavior of related compounds.

While specific quantitative solubility data for this compound is not extensively published in publicly accessible literature, this guide will provide the necessary tools to determine this critical parameter and to make informed decisions based on the compound's structural attributes and the properties of analogous molecules.

Physicochemical Properties and Predicted Solubility Profile

The physicochemical properties of this compound provide a foundation for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₇Cl₂NO₃[1]
Molecular Weight 284.09 g/mol [1]
Appearance Off-white to light yellow crystals[1]
Melting Point 106-110 °C[1]
Water Solubility Insoluble[1][2]
LogP (Predicted) 4.69[3]

The high predicted LogP value indicates a strong preference for non-polar, lipophilic environments over aqueous media. The presence of the polar nitro group and the ether linkage may impart some affinity for moderately polar solvents.

Based on the principle of "like dissolves like," we can anticipate the following general solubility trends:

  • High Solubility: In non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions with the phenyl rings.

  • Moderate Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions with the nitro and ether groups can occur.

  • Lower Solubility: In polar protic solvents (e.g., ethanol, methanol), where the solvent's hydrogen bonding network may be disrupted without significant solute-solvent hydrogen bonding.

  • Insolubility: In water, as the large non-polar surface area of the molecule cannot overcome the strong cohesive forces of the water molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

G cluster_prep Preparation cluster_exp Equilibration & Sampling cluster_analysis Analysis prep_sol Prepare stock solutions for calibration curve analyze Analyze by HPLC or UV-Vis spectroscopy prep_sol->analyze prep_sat Prepare supersaturated solutions of the compound in each solvent equil Equilibrate at a constant temperature with agitation prep_sat->equil sample Withdraw an aliquot of the supernatant equil->sample filter Filter the aliquot to remove undissolved solids sample->filter dilute Dilute the filtered sample filter->dilute dilute->analyze calc Calculate concentration using the calibration curve analyze->calc

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Calibration Curve Generation:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sampling and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Insights from Structurally Similar Compounds

To provide further context and predictive power, it is valuable to examine the solubility of structurally related compounds.

  • Diphenyl Ether: The parent compound, diphenyl ether, is soluble in ethanol, ether, benzene, and acetic acid, but only slightly soluble in chloroform.[4] This suggests that the core diphenyl ether scaffold has good affinity for a range of organic solvents.

  • Dichloronitrobenzenes: Studies on dichloronitrobenzene isomers show that their solubility in organic solvents like ethyl acetate, various alcohols, and hydrocarbons increases with temperature.[5][6] This endothermic dissolution process is typical for many organic compounds. For instance, the solubility of 3,4-dichloronitrobenzene in ethanol increases significantly as the temperature rises.[6] A similar temperature-dependent solubility can be expected for this compound.

Safety and Handling Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is a skin and eye irritant.[7] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and chlorine.[7] Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

References

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A Senior Application Scientist's Guide to the Thermodynamic Properties of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, a molecule of interest in pharmaceutical and agrochemical research. In the absence of extensive published experimental data for this specific compound, this document outlines a robust, integrated approach combining state-of-the-art experimental methodologies and computational modeling. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure data integrity and reproducibility. We will explore the determination of key parameters such as enthalpy of formation, heat capacity, and thermal stability, which are critical for process safety, formulation development, and understanding the molecule's fundamental behavior.

Introduction: The Significance of Thermodynamic Characterization

This compound (C₁₂H₇Cl₂NO₃) is a substituted diphenyl ether with potential applications stemming from its bioactive nitroaromatic and chlorinated phenyl moieties.[1][2] The thermodynamic properties of such a molecule are paramount for its practical application and safe handling. From a drug development perspective, understanding solubility, stability, and phase behavior is crucial for formulation and bioavailability. In process chemistry, thermodynamic data governs reaction kinetics, reactor design, and safety protocols, particularly for energetic materials like nitroaromatic compounds.[3]

This guide will provide a validated pathway for researchers to generate reliable thermodynamic data for this compound, ensuring a foundation of scientific rigor for future research and development.

Physicochemical Properties: The Starting Point

A foundational understanding of the basic physicochemical properties is essential before embarking on more complex thermodynamic studies.

PropertyValueSource
Molecular FormulaC₁₂H₇Cl₂NO₃[2]
Molecular Weight284.09 g/mol [2]
AppearanceYellow crystalline or powdery substance[1]
Melting Point78-81 °C[1]
SolubilitySoluble in most organic solvents, low solubility in water[1]
Predicted LogP4.6939[2]

These properties inform the selection of appropriate analytical techniques and solvents for subsequent experiments. The relatively high melting point suggests a stable crystalline lattice at ambient conditions.

Experimental Determination of Thermodynamic Properties

The experimental investigation into the thermodynamic properties of this compound should be approached with a multi-technique strategy.

Calorimetry: Measuring Energy Changes

Calorimetry is the cornerstone of experimental thermodynamics, allowing for the direct measurement of heat changes associated with physical and chemical processes.

Differential Scanning Calorimetry (DSC) is a versatile technique for determining the enthalpy of phase transitions (e.g., melting) and the heat capacity of a substance.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 150 °C).

    • Hold isothermally for 5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis: The integral of the melting peak provides the enthalpy of fusion (ΔHfus). The heat flow difference between the sample and the reference is used to calculate the specific heat capacity (Cp).

Causality of Experimental Choices: A controlled heating and cooling rate is crucial to ensure thermal equilibrium and obtain sharp, reproducible transition peaks. The isothermal hold after melting ensures that the entire sample has undergone the phase change before the cooling cycle begins.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of sample pan Seal in aluminum pan weigh->pan load Load sample and reference pans weigh->load program Execute temperature program (heating/cooling cycle) load->program peak Integrate melting peak program->peak heat_flow Analyze heat flow signal program->heat_flow enthalpy Enthalpy of Fusion peak->enthalpy ΔH_fus cp Specific Heat Capacity heat_flow->cp C_p

Caption: Workflow for DSC analysis of this compound.

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHc), from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Experimental Protocol:

  • Sample Preparation: A pellet of known mass (approximately 1 g) of the compound is prepared.

  • Bomb Assembly: The pellet is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb"). A fuse wire is positioned in contact with the sample.

  • Pressurization: The bomb is filled with high-purity oxygen to approximately 30 atm.

  • Ignition: The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature change of the water is precisely measured.

  • Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and corrections for the fuse wire ignition and formation of nitric acid from the nitrogen in the sample and atmosphere.

Self-Validating System: The heat capacity of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This calibration ensures the accuracy of the measurements.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of this compound.

Experimental Protocol:

  • Sample Loading: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.

  • Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).

  • Data Collection: The mass of the sample is recorded continuously as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) reveals the onset temperature of decomposition and the mass loss at different stages.

Expert Insights: For nitroaromatic compounds, performing TGA under both inert and oxidizing atmospheres can provide valuable information about the decomposition mechanism. The presence of oxygen can significantly lower the decomposition temperature.

Computational Thermodynamics: A Predictive Approach

Given the potential hazards and resource intensity of experimental work with novel compounds, computational chemistry offers a powerful predictive tool.[4] Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating thermodynamic properties.[5]

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_output Thermodynamic Property Prediction mol_structure Define molecular structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc enthalpy Enthalpy of Formation freq_calc->enthalpy entropy Entropy freq_calc->entropy heat_capacity Heat Capacity freq_calc->heat_capacity

Caption: A simplified workflow for computational thermodynamic property prediction.

Theoretical Background

DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and energy. From the optimized molecular geometry and vibrational frequencies, statistical mechanics principles are applied to calculate key thermodynamic properties.[4]

Recommended Computational Protocol
  • Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the vibrational frequencies necessary for calculating thermodynamic properties.

  • Property Calculation: The output of the frequency calculation is used to determine the enthalpy, entropy, and heat capacity at a given temperature and pressure.

Trustworthiness of Computational Data: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. It is best practice to benchmark the computational method against experimental data for structurally related compounds, such as those found in the NIST Chemistry WebBook, before applying it to the target molecule.[6][7]

Thermal Stability and Hazard Assessment

The presence of a nitro group suggests that this compound may be an energetic material.[3] Therefore, a thorough assessment of its thermal stability is a critical safety consideration.

Key Indicators of Thermal Instability:

  • Low onset of decomposition in TGA: A rapid mass loss at a relatively low temperature is a red flag.

  • Exothermic decomposition in DSC: A sharp, exothermic peak in the DSC thermogram indicates a large release of energy upon decomposition.

  • Predicted Enthalpy of Formation: Highly positive enthalpies of formation can indicate thermodynamic instability.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the thermal stability of nitroaromatic compounds, often using decomposition enthalpies as an indicator.[5][8] These models can serve as a preliminary screening tool before undertaking potentially hazardous experimental work.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to characterizing the thermodynamic properties of this compound. By integrating precise experimental techniques like DSC and bomb calorimetry with predictive computational methods such as DFT, researchers can build a complete and reliable thermodynamic profile of this molecule. The data generated through these methods will be invaluable for guiding its development in pharmaceutical or agrochemical applications, ensuring both efficacy and safety.

Future work should focus on the experimental validation of the computational predictions and a more in-depth investigation of the decomposition mechanism and kinetics using techniques such as TGA coupled with mass spectrometry (TGA-MS).

References

  • Journal of Physical and Chemical Reference Data. (1997). Phase Diagrams and Thermodynamic Properties of Binary and Ternary Systems Based on Nitroaromatic Compounds. AIP Publishing. [Link]

  • Keshavarz, M. H. (2009). Predicting condensed phase heat of formation of nitroaromatic compounds. Journal of Hazardous Materials, 169(1-3), 890-900. [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-812. [Link]

  • Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes. [Link]

  • Semantic Scholar. (n.d.). Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition mechanisms. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-nitro- (CAS 100-00-5). [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-nitro-. NIST Chemistry WebBook. [Link]

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Methodological & Application

The Strategic Utility of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene in the Synthesis of Bioactive Phenoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, a versatile diaryl ether intermediate. With a focus on its role as a precursor to bioactive heterocyclic compounds, this document details the strategic transformation of this molecule into substituted phenoxazines. We will explore the mechanistic underpinnings of the key synthetic steps, provide detailed experimental protocols, and discuss the significance of the resulting phenoxazine derivatives in the context of contemporary drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Latent Potential of a Multifunctional Building Block

This compound is a crystalline solid with the molecular formula C₁₂H₇Cl₂NO₃.[1] Its structure, featuring a diaryl ether linkage, two chlorine substituents, and a nitro group, makes it a highly versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into an amino group, a key step in the synthesis of various heterocyclic systems.[2] This unique combination of functional groups allows for a range of chemical manipulations, making it a valuable starting material for the synthesis of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

This application note will focus on a particularly compelling application of this compound: its conversion into 2,7-dichlorophenoxazine. Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the chloro and nitro groups on the starting diaryl ether provides a direct and efficient pathway to this important heterocyclic scaffold.

Synthetic Strategy: From Diaryl Ether to Phenoxazine

The overall synthetic strategy to access 2,7-dichlorophenoxazine from readily available starting materials involves two key stages:

  • Synthesis of the Diaryl Ether Precursor: The initial step is the formation of the diaryl ether, this compound, via a copper-catalyzed Ullmann condensation.

  • Reductive Cyclization to the Phenoxazine Core: The second stage involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization to construct the phenoxazine ring system.

This two-stage approach offers a reliable and scalable route to the target phenoxazine, with each step being mechanistically well-understood and amenable to optimization.

Stage 1: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classic and robust method for the formation of carbon-oxygen bonds between aryl halides and phenols in the presence of a copper catalyst.[2][3] In the synthesis of this compound, 2,4-dichloronitrobenzene is reacted with 4-chlorophenol. The electron-withdrawing nitro group on 2,4-dichloronitrobenzene activates the chloro substituent at the 1-position towards nucleophilic attack by the phenoxide, facilitating the reaction.

Reaction Mechanism: The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Diagram of the Ullmann Condensation Workflow

Ullmann_Condensation reagents 2,4-Dichloronitrobenzene + 4-Chlorophenol + Base (e.g., K₂CO₃) catalyst Copper Catalyst (e.g., CuI) reagents->catalyst Add solvent High-Boiling Solvent (e.g., DMF, NMP) catalyst->solvent Suspend in heating Heating (e.g., 140-160°C) solvent->heating Heat to workup Aqueous Workup & Extraction heating->workup After reaction completion purification Purification (e.g., Recrystallization) workup->purification product 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene purification->product

Caption: Workflow for the Ullmann Condensation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichloronitrobenzene

  • 4-Chlorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and reflux setup

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,4-dichloronitrobenzene (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • To this suspension, add Copper(I) Iodide (0.1 eq).

  • Heat the reaction mixture to 150°C and maintain this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with toluene (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Expected Yield: 70-80%

ParameterValueReference
Molecular FormulaC₁₂H₇Cl₂NO₃[1]
Molecular Weight284.10 g/mol [1]
AppearanceYellow crystalline solid
Melting Point88-90 °C
Stage 2: Reductive Cyclization to 2,7-Dichlorophenoxazine

The conversion of the diaryl ether to the phenoxazine core is achieved through a reductive cyclization process. This transformation involves two key steps that can often be performed in a single pot:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group. Common methods for this reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using a metal in acidic media, such as iron in acetic acid).[4]

  • Intramolecular Cyclization: The newly formed amino group then undergoes an intramolecular nucleophilic aromatic substitution, displacing one of the chloro substituents on the adjacent aromatic ring to form the central oxazine ring of the phenoxazine system. This cyclization is often facilitated by the reaction conditions of the reduction step or by the addition of a base.

Reaction Mechanism: The Smiles Rearrangement

The intramolecular cyclization can proceed through a mechanism known as the Smiles rearrangement, particularly under basic conditions. In this rearrangement, the nucleophilic amino group attacks the adjacent aromatic ring, leading to the formation of a spirocyclic intermediate. This is followed by a rearrangement and subsequent elimination of a leaving group (in this case, a chloride ion) to form the thermodynamically more stable phenoxazine ring system.

Diagram of the Reductive Cyclization Workflow

Reductive_Cyclization starting_material 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene reduction Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/AcOH) starting_material->reduction intermediate 2-Amino-4-chloro-1-(4-chlorophenoxy)benzene (in situ) reduction->intermediate cyclization Intramolecular Cyclization (Smiles Rearrangement) intermediate->cyclization workup Aqueous Workup & Extraction cyclization->workup After reaction completion purification Purification (e.g., Column Chromatography) workup->purification product 2,7-Dichlorophenoxazine purification->product

Caption: Workflow for the Reductive Cyclization.

Experimental Protocol: Synthesis of 2,7-Dichlorophenoxazine

Materials:

  • This compound

  • Palladium on Carbon (10 wt. % Pd/C)

  • Ethanol

  • Ethyl Acetate

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator) or balloon hydrogenation setup

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (5-10 mol % Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed. The reaction typically takes 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • The filtrate, containing the crude 2,7-dichlorophenoxazine, is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure 2,7-dichlorophenoxazine.

Expected Yield: 60-75%

ParameterValueReference
Molecular FormulaC₁₂H₇Cl₂NO
Molecular Weight252.10 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>200 °C (decomposes)

Applications in Drug Discovery and Development

Phenoxazine and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The 2,7-dichloro substitution pattern on the phenoxazine core can influence the molecule's lipophilicity, electronic properties, and metabolic stability, potentially leading to enhanced potency and improved pharmacokinetic profiles.

While specific biological activity data for 2,7-dichlorophenoxazine is an area of ongoing research, the broader class of substituted phenoxazines has demonstrated promising activity in several therapeutic areas:

  • Anticancer Agents: Many phenoxazine derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves intercalation into DNA, inhibition of topoisomerase enzymes, or induction of apoptosis.

  • Antimicrobial Agents: The phenoxazine scaffold is found in several natural and synthetic compounds with antibacterial and antifungal properties.

  • Neuroprotective Agents: Certain phenoxazine derivatives have been investigated for their potential in treating neurodegenerative diseases due to their antioxidant and anti-inflammatory properties.

The synthesis of 2,7-dichlorophenoxazine from this compound provides a valuable platform for the development of novel phenoxazine-based therapeutics. The chlorine atoms at the 2 and 7 positions can serve as handles for further functionalization, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically important intermediate in organic synthesis, offering a reliable and efficient route to the valuable 2,7-dichlorophenoxazine scaffold. The synthetic pathway, involving a robust Ullmann condensation followed by a reductive cyclization, is well-defined and amenable to scale-up. The resulting phenoxazine derivative holds significant potential for the development of novel therapeutic agents, making the chemistry described herein highly relevant to researchers and professionals in the field of drug discovery. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful application of this versatile building block in the synthesis of new and potentially life-saving medicines.

References

  • PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Available from: [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • BYJU'S. Ullmann Reaction. Available from: [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available from: [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]

  • PubChemLite. This compound (C12H7Cl2NO3). Available from: [Link]

  • ResearchGate. Catalytic hydrogenation of nitroarenes into different products via... Available from: [Link]

  • National Center for Biotechnology Information. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]

  • Åbo Akademi University Research Portal. Liquid phase hydrogenation of nitrobenzene. Available from: [Link]

  • Google Patents. Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Google Patents. Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]

  • Google Patents. Preparation of 4-chloro-2-nitrophenol.
  • PubMed. The effect of C2-fluoro group on the biological activity of DC-81 and its dimers. Available from: [Link]

  • PubMed. Direct oxidation of 2',7'-dichlorodihydrofluorescein by pyocyanin and other redox-active compounds independent of reactive oxygen species production. Available from: [Link]

  • ResearchGate. Evaluation of the probes 2',7'-dichlorofluorescin diacetate, luminol, and lucigenin as indicators of reactive species formation. Available from: [Link]

  • ResearchGate. Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. Available from: [Link]

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The Strategic Utility of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Bioactive Molecules

In the landscape of medicinal chemistry, the diphenyl ether scaffold is a recurring motif in a multitude of therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is a key intermediate, embodying a unique combination of reactive sites that medicinal chemists can exploit to construct complex molecular architectures. Its utility stems from two primary features: a chloro group activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group, and the nitro group itself, which can be readily reduced to an amine, opening avenues for a host of further chemical transformations.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of heterocyclic systems. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound is anchored in the electronic interplay between its substituents. The ortho-nitro group strongly activates the C4-chloro position for SNAr reactions, making it an excellent electrophilic partner for a variety of nucleophiles. Concurrently, the nitro group serves as a masked amine, which can be revealed through reduction, providing a nucleophilic handle for subsequent cyclization or coupling reactions.

This dual reactivity allows for a modular approach to the synthesis of diverse molecular libraries, particularly in the construction of fused heterocyclic systems, which are prevalent in many classes of drugs.

Application I: Synthesis of Phenoxazine Scaffolds

Phenoxazines are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and neuroprotective properties. The diaryl ether linkage and the juxtaposition of amino and hydroxyl groups (unveiled from the nitro and ether functionalities, respectively) in derivatives of this compound make it a logical precursor for phenoxazine synthesis.

Conceptual Workflow: From Diphenyl Ether to Phenoxazine

The general strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the phenoxazine ring system. This cyclization is often facilitated by the cleavage of the ether bond under specific conditions, or by the introduction of a suitable functional group on the second aromatic ring that can participate in the ring-closing reaction.

G A 4-Chloro-1-(4-chlorophenoxy)- 2-nitrobenzene B Reduction of Nitro Group A->B e.g., Fe/HCl, SnCl2, or Catalytic Hydrogenation C 2-Amino-4-chloro-1-(4-chlorophenoxy)benzene B->C D Intramolecular Cyclization (e.g., Buchwald-Hartwig or Ullmann condensation) C->D E Substituted Phenoxazine Derivative D->E

Caption: Generalized workflow for phenoxazine synthesis.

Protocol: Synthesis of a Phenoxazine Precursor Amine

This protocol details the critical step of reducing the nitro group of a related diphenyl ether, which is analogous to the transformation required for this compound. This reaction yields the corresponding aniline, a key intermediate for subsequent cyclization reactions. The example provided is for a structurally similar compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, which is a known intermediate in the synthesis of the anthelmintic drug Rafoxanide.[1]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-chloro-4-(4′-chlorophenoxy)nitrobenzene3539-36-8284.095.07
Iron powder7439-89-655.8517.74
Acetic acid64-19-760.0519.77
Ethanol64-17-546.07-
Water7732-18-518.02-
1 M Sodium Hydroxide1310-73-240.00As needed
Chloroform67-66-3119.38-
Anhydrous Sodium Sulfate7757-82-6142.04-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add iron powder (0.99 g, 17.74 mmol), 3-chloro-4-(4′-chlorophenoxy)nitrobenzene (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol).[1]

  • Add a mixture of ethanol and water (2 mL, in a 3:1 ratio) to the flask.[1]

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 1 M sodium hydroxide solution until the pH of the mixture is neutral (pH 7).[1]

  • Filter the mixture to remove the solid iron oxides.

  • Extract the filtrate with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography (SiO₂, 20–50% EtOAc/hexanes) to afford 3-chloro-4-(4′-chlorophenoxy)aminobenzene as an orange solid (1.21 g, 94% yield).[1]

Causality Behind Experimental Choices:

  • Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of aromatic nitro groups, known as the Béchamp reduction. The reaction is heterogeneous and generally chemoselective, leaving other functional groups like halogens and ethers intact.

  • Neutralization: The addition of sodium hydroxide is crucial to neutralize the acetic acid and any remaining acidic species, which facilitates the extraction of the basic aniline product into the organic solvent.

  • Purification: Flash chromatography is employed to remove any unreacted starting material and byproducts, ensuring the purity of the aniline intermediate for the subsequent steps.

Application II: Synthesis of Salicylanilide Anthelmintics - The Case of Rafoxanide

Although this application utilizes the 3-nitro isomer of the title compound, the synthetic strategy is directly translatable and serves as an excellent, well-documented example of how this class of molecules is employed in drug synthesis. Rafoxanide is a salicylanilide anthelmintic used in veterinary medicine to treat parasitic fluke infections.[1] The synthesis of Rafoxanide showcases a sequential nucleophilic aromatic substitution, nitro group reduction, and finally, an amidation reaction.

Overall Synthetic Pathway of Rafoxanide

G A 3,4-Dichloronitrobenzene + 4-Chlorophenol B Nucleophilic Aromatic Substitution A->B KOH, Cu C 3-Chloro-4-(4'-chlorophenoxy) nitrobenzene B->C D Nitro Group Reduction C->D Fe, Acetic Acid E 3-Chloro-4-(4'-chlorophenoxy) aminobenzene D->E F Amidation with 3,5-Diiodosalicylic acid E->F PCl3, Xylene G Rafoxanide F->G

Caption: Synthetic route to the anthelmintic drug Rafoxanide.

Protocol: Synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene (The Key Intermediate)

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Chlorophenol106-48-9128.5697.7
Potassium Hydroxide (KOH)1310-58-356.11121.8
Copper (fine powder)7440-50-863.550.456
3,4-Dichloronitrobenzene99-54-7192.0157.5
0.8 M Sodium Hydroxide1310-73-240.00-

Procedure:

  • In a suitable reaction vessel, combine 4-chlorophenol (12.56 g, 97.7 mmol) and potassium hydroxide (6.83 g, 121.8 mmol).[1]

  • Heat the mixture to 70–80 °C with vigorous stirring until the 4-chlorophenol has completely dissolved, forming the potassium salt.

  • Add fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) to the reaction mixture.[1]

  • Increase the temperature to 110–120 °C and stir for 2.5 hours.

  • Cool the reaction mixture to room temperature and add 14 mL of 0.8 M sodium hydroxide solution. Stir for 20 minutes to precipitate the product.

  • Filter the precipitate and wash with water until the filtrate is at a neutral pH. The resulting solid is 3-chloro-4-(4′-chlorophenoxy)nitrobenzene.

Causality Behind Experimental Choices:

  • Base and Heat: Potassium hydroxide is used to deprotonate the weakly acidic 4-chlorophenol, forming the more nucleophilic phenoxide anion. Heat is required to overcome the activation energy of the nucleophilic aromatic substitution reaction.

  • Copper Catalyst: The addition of copper powder suggests that this reaction may proceed via an Ullmann condensation-type mechanism, which is often used for the formation of diaryl ethers.

  • Precipitation and Washing: The addition of aqueous sodium hydroxide and subsequent washing with water helps to remove any unreacted 4-chlorophenol and inorganic salts, leading to a purer product.

Further Synthetic Transformations and Potential Applications

Beyond the synthesis of phenoxazines and salicylanilides, the unique reactivity of this compound and its derivatives makes them valuable starting materials for a range of other medicinally relevant scaffolds:

  • Kinase Inhibitors: The diaryl ether core is a common feature in many kinase inhibitors. The amino group, obtained after nitro reduction, can serve as an anchor point for building more complex heterocyclic systems known to interact with the hinge region of protein kinases.[2]

  • Benzimidazoles and Other Heterocycles: The ortho-amino diphenyl ether intermediate is a prime candidate for condensation reactions with various electrophiles to form a wide array of fused heterocyclic systems. For example, reaction with a carboxylic acid or its derivative can lead to the formation of a benzimidazole ring.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its value lies not in any inherent biological activity of its own, but in the versatile and predictable reactivity it offers for the synthesis of complex, biologically active molecules. The ability to perform selective nucleophilic aromatic substitution, followed by the unmasking of a reactive amine functionality through nitro group reduction, provides a powerful and modular platform for drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this valuable intermediate in the quest for new therapeutic agents.

References

  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Available at: [Link]

  • Lal, K., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 169. Available at: [Link]

  • Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7169. Available at: [Link]

Sources

Application Note & Protocols: 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene as a pivotal precursor for the synthesis of novel heterocyclic compounds. We delve into the molecule's inherent reactivity, focusing on its application in constructing phenoxazine scaffolds through reductive cyclization. Detailed, field-tested protocols, mechanistic insights, and data are presented to enable robust and reproducible synthesis, facilitating the exploration of new chemical space for therapeutic and materials science applications.

Introduction: Strategic Value of the Precursor

This compound is a diaryl ether derivative whose chemical architecture is primed for intramolecular cyclization reactions. The strategic placement of a nitro group ortho to the ether linkage is the key feature that enables its transformation into valuable tricyclic heterocyclic systems. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to specific chemical transformations that are crucial for ring closure.

Phenoxazines, the primary class of heterocycles derived from this precursor, are of significant interest in medicinal chemistry and materials science. They are recognized as privileged structures in biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties.[1] This guide will focus on the most prominent and reliable transformation: the synthesis of substituted phenoxazines via reductive cyclization.

Physicochemical Properties & Reactivity Profile

Understanding the properties of the starting material is fundamental to designing successful synthetic strategies. The key attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₇Cl₂NO₃[2][3]
Molecular Weight 284.09 g/mol [4]
Appearance Yellow crystalline or powdery solid[5]
CAS Number 135-12-6[4][6]
Melting Point 78-81°C[5]
Solubility Soluble in most organic solvents; low solubility in water.[5]
Predicted logP 4.69[4]

The molecule's reactivity is dominated by the ortho-nitro-diaryl ether motif. The nitro group serves two primary functions:

  • Electrophilic Activation: It withdraws electron density from the aromatic ring, facilitating nucleophilic attack, although this is not the primary pathway for the reactions discussed herein.

  • Cyclization Precursor: Its reduction to an amino or a related reactive nitrogen species (e.g., a nitrene intermediate) is the critical step that initiates intramolecular ring closure to form the central oxazine ring.[7][8]

Core Application: Synthesis of Dichlorophenoxazine Scaffolds

The most direct and high-value application of this compound is its conversion to substituted phenoxazines. This is typically achieved through a reductive cyclization reaction, a process where the nitro group is reduced, and the resulting amine attacks the adjacent aromatic ring to form the heterocyclic core. A classic and effective method for this transformation is the Cadogan reaction.[9][10]

Mechanism: The Cadogan Reductive Cyclization

The Cadogan reaction traditionally involves the deoxygenation of a nitro group using a trivalent phosphorus reagent, such as triethyl phosphite or triphenylphosphine, typically at elevated temperatures.[9][11] The reaction proceeds through a nitrene intermediate, which then undergoes intramolecular electrophilic insertion into an adjacent C-H bond to form the new heterocyclic ring.

The proposed mechanism for the conversion of this compound is illustrated below.

Cadogan_Mechanism Mechanism of Reductive Cyclization Start 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene Nitrene Intermediate Nitrene Start->Nitrene Deoxygenation Reagent1 P(OEt)₃ Reagent1->Start Cyclized Cyclized Intermediate Nitrene->Cyclized Intramolecular Cyclization Byproduct O=P(OEt)₃ Nitrene->Byproduct + Product 2,7-Dichlorophenoxazine Cyclized->Product Aromatization (Rearrangement)

Caption: Proposed mechanism for Cadogan reductive cyclization.

Experimental Protocol: Synthesis of 2,7-Dichlorophenoxazine

This protocol outlines a representative procedure for the synthesis of 2,7-dichlorophenoxazine.

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphite (4.0-5.0 eq)

  • High-boiling point solvent (e.g., o-dichlorobenzene or 1,2,4-trichlorobenzene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with temperature control

Workflow:

Synthesis_Workflow Experimental Workflow Setup 1. Assemble Reaction Apparatus under N₂ Charge 2. Charge Flask with Reactant & Solvent Setup->Charge AddReagent 3. Add Triethyl Phosphite (Slowly) Charge->AddReagent Heat 4. Heat to Reflux (e.g., 180-220°C) AddReagent->Heat Monitor 5. Monitor by TLC (Disappearance of Starting Material) Heat->Monitor Workup 6. Cool & Perform Aqueous Workup Monitor->Workup Purify 7. Purify by Column Chromatography or Recrystallization Workup->Purify Analyze 8. Characterize Product (NMR, MS, mp) Purify->Analyze

Caption: Step-by-step workflow for phenoxazine synthesis.

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add this compound (e.g., 5.0 g, 17.6 mmol) and the high-boiling solvent (e.g., 50 mL of o-dichlorobenzene).

  • Reagent Addition: While stirring, slowly add triethyl phosphite (e.g., 12.1 mL, 70.4 mmol, 4.0 eq) to the mixture at room temperature. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 180-220°C, depending on the solvent) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of cold water or a dilute acid solution (e.g., 1M HCl) to quench any remaining phosphite. The product may precipitate.

  • Isolation & Purification: The crude product can be isolated by filtration if it precipitates, or by solvent extraction (e.g., with ethyl acetate or dichloromethane) followed by washing the organic layer with brine. The solvent is then removed under reduced pressure. The crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Alternative Reductive Cyclization Methods

While the Cadogan reaction is a classic approach, other reductive methods can also be employed, which may be preferable under certain conditions (e.g., to avoid high temperatures or phosphorus-based reagents).

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate). This method first reduces the nitro group to an amine, which can then undergo a subsequent acid- or base-catalyzed cyclization.

  • Metal-Mediated Reduction: Using reducing agents like Tin(II) chloride (SnCl₂) in acidic media, or Iron (Fe) powder in acetic acid.[12] These conditions generate the aniline in situ, which can then cyclize to form the phenoxazine ring.

The choice of method depends on the substrate's functional group tolerance, desired reaction scale, and available equipment.

Conclusion and Future Outlook

This compound is a highly effective and strategically important building block for accessing the 2,7-dichlorophenoxazine core. The reductive cyclization pathway is a robust and scalable method for this transformation. The resulting phenoxazine scaffold, with its reactive chlorine atoms, serves as a versatile platform for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for screening in drug discovery and materials science programs.[13]

References

  • J Am Soc Mass Spectrom. (2007). Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides. [Link]

  • Qu, Z., et al. (2021). Visible-light-driven Cadogan reaction. Chinese Chemical Letters. [Link]

  • PubChem. This compound. [Link]

  • Global Substance Registration System (GSRS). 4-CHLORO-1-(2-CHLOROPHENOXY)-2-NITROBENZENE. [Link]

  • Ghaffari, M., et al. (2019). New Functionalized Phenoxazines and Phenothiazines. ACS Omega. [Link]

  • Borah, P., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances. [Link]

  • Katsamakas, S., et al. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • J Org Chem. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. [Link]

  • Wikipedia. Cadogan–Sundberg indole synthesis. [Link]

  • ResearchGate. A general scheme on Cadogan cyclization. [Link]

  • PubChem. 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. [Link]

  • ResearchGate. Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. [Link]

  • ResearchGate. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. [Link]

  • Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]

  • DSpace@MIT. Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling. [Link]

  • ChemBK. Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • Nova Science Publishers. Heterocycles: Synthesis, Reactions and Applications. [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

  • Chemija. Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. [Link]

  • PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene. [Link]

  • Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis of chalcogenylated heterocycles obtained by chalcogenocyclization. [Link]

  • ResearchGate. reductive cyclization. [Link]

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Application Notes and Protocols for the Safe Handling of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Hazard

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is a complex organic molecule utilized in specialized chemical synthesis and drug development pathways. The presence of both nitro and chloro functional groups on the aromatic rings indicates potential for significant biological activity and associated hazards. Aromatic nitro compounds are a class of chemicals known for their potential toxicity, including the ability to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[2] Furthermore, chlorinated aromatic compounds can exhibit persistence in the environment and may have carcinogenic or other long-term health effects.[3]

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is mandatory.[2] This guide is built upon the known hazards of structurally related chemicals to provide a robust framework for risk mitigation.

Inferred Hazard Profile

The hazard profile is extrapolated from data on related chloronitrobenzene compounds.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[4][4]
Skin Corrosion/Irritation Causes skin irritation.[5][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][5]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4][4]
Carcinogenicity Suspected of causing cancer.[4][6] The International Agency for Research on Cancer (IARC) has classified some chloronitrobenzenes as 'Possibly carcinogenic to humans' (Group 2B).[3][3][4][6]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[4][4]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[4][6][4][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and followed by appropriate PPE, is essential.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[1] The fume hood serves as the primary barrier to prevent inhalation of dust or vapors.

dot

Fume_Hood_Workflow cluster_inside Chemical Fume Hood Researcher Researcher Balance Analytical Balance Researcher->Balance Weighing Reaction_Setup Reaction Apparatus Balance->Reaction_Setup Transfer Waste_Container Hazardous Waste Container Reaction_Setup->Waste_Container Post-Reaction Quenching & Waste Collection

Caption: Workflow for handling within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[1]

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving is recommended.[1]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or contamination of the outer glove.
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1]Protects eyes from splashes of solutions or solid particles.
Face Protection Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.[1]Offers a secondary layer of protection for the entire face.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll work must be conducted in a certified chemical fume hood.[1]Prevents inhalation of airborne particles or vapors.

Step-by-Step Handling Protocols

Preparation and Weighing
  • Fume Hood Verification: Before starting any work, ensure the chemical fume hood is operational and the certification is current.

  • Area Designation: Designate a specific area within the fume hood for handling the compound to contain potential spills.[1]

  • Gather Materials: Have all necessary spatulas, weighing paper, and secondary containers ready within the fume hood to minimize movement of the compound.

  • Weighing: Tare a suitable container on the analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent-soaked cloth, which should then be disposed of as hazardous waste.

Dissolution and Reaction
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Reaction Conditions: If the reaction requires heating, use a well-controlled heating mantle and condenser to prevent the release of vapors.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.[1]

  • Sash Position: Keep the fume hood sash at the lowest possible height that still allows for safe manipulation of the apparatus.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

dot

Emergency_Response cluster_actions Immediate Actions cluster_responses Response Protocols Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Immediately wash with soap and plenty of water for 15 min.[7][8] Remove contaminated clothing.[4] Skin_Contact->Wash_Skin Rinse_Eyes Rinse with plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[7] Eye_Contact->Rinse_Eyes Fresh_Air Move to fresh air.[7] If not breathing, give artificial respiration.[7] Inhalation->Fresh_Air Medical_Help Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7] Ingestion->Medical_Help

Sources

analytical methods for quantification of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable quantification of this compound is critical for quality control, impurity profiling, and regulatory compliance.[1] This document outlines two primary, validated starting methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and confirmatory analysis. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind procedural choices to ensure methodological robustness and trustworthiness.

Introduction and Analyte Profile

This compound is a diphenyl ether derivative. Structurally, it is an isomer of the obsolete herbicide Nitrofen and belongs to a class of compounds used widely in the chemical industry.[2][3][4] Its accurate measurement is essential to monitor reaction kinetics, determine purity of final products, and assess potential environmental residues. The presence of two aromatic rings, a nitro group, and chloro-substituents dictates its physicochemical properties and informs the selection of appropriate analytical techniques.

The key to developing a successful quantitative method lies in understanding the analyte's properties. The compound's low solubility in water but good solubility in organic solvents makes it an ideal candidate for reversed-phase chromatography and solvent extraction protocols for GC analysis.[1] The presence of strong chromophores (nitrobenzene structure) allows for sensitive UV detection, while its thermal stability and distinct fragmentation pattern make it suitable for GC-MS.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₇Cl₂NO₃[5]
Molecular Weight 284.09 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 106-110 °C[1]
Solubility Insoluble in water; Soluble in organic solvents[1]
CAS Number 135-12-6[1]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for the analysis of non-volatile or thermally labile compounds in quality control settings. Its robustness, ease of use, and precision make it ideal for routine purity assessments and content uniformity testing. The method described here utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Principle and Rationale

The analyte is highly non-polar due to its diphenyl ether structure. A reversed-phase C18 column, which has a non-polar stationary phase, is chosen to maximize hydrophobic interactions and achieve strong retention. A mobile phase consisting of a mixture of water and a less polar organic solvent (acetonitrile) is used to elute the analyte. By gradually increasing the proportion of acetonitrile (a gradient elution), we can ensure a sharp peak shape and efficient elution. UV detection is selected due to the strong absorbance of the nitroaromatic structure. For similar nitroaromatic compounds, detection wavelengths are typically set between 240 and 260 nm.[6]

Detailed Experimental Protocol

A. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm PTFE).

B. Preparation of Reagents and Standards

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with acetonitrile.

C. Sample Preparation

  • Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range.

  • Dissolve the sample in a known volume of acetonitrile.

  • Vortex or sonicate until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

D. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-15 min: 60% B to 95% B; 15-17 min: 95% B; 17.1-20 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm |

E. System Validation and Trustworthiness To ensure the reliability of this protocol, it must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: Demonstrate that no interference occurs from excipients or related impurities at the retention time of the analyte.

  • Linearity: Establish a linear relationship between concentration and detector response across the desired range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision), with acceptance criteria typically within ±2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Empirically determine the lowest concentration that can be reliably detected and quantified.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1000 µg/mL in ACN) Standard->Stock Sample Weigh Sample SampleSol Dissolve Sample in ACN Sample->SampleSol Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Filter Filter Sample (0.45 µm) SampleSol->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calib Generate Calibration Curve Detect->Calib Quant Quantify Analyte Concentration Calib->Quant

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity (e.g., trace-level impurity analysis or environmental monitoring) and definitive identification, GC-MS is the preferred method. It combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.

Principle and Rationale

This method is suitable because this compound is thermally stable and sufficiently volatile for gas chromatography. A non-polar capillary column (e.g., DB-5ms type) is used to separate analytes based on their boiling points and interactions with the stationary phase. Electron Ionization (EI) is employed to generate characteristic, reproducible fragment ions from the analyte molecule. For quantification, Selected Ion Monitoring (SIM) mode is used. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, abundant ions corresponding to the analyte. This dramatically increases sensitivity and reduces interference from matrix components.[7]

Detailed Experimental Protocol

A. Instrumentation and Consumables

  • GC-MS system with an autosampler.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Ultra-high purity helium (carrier gas).

  • GC-MS vials with septa.

  • Analytical grade solvents (e.g., Ethyl Acetate or Hexane).

B. Preparation of Reagents and Standards

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use ethyl acetate as the solvent.

  • Working Standard Solutions: Prepare a series of calibration standards at a lower concentration range suitable for GC-MS (e.g., 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with ethyl acetate.

C. Sample Preparation

  • Perform a solvent extraction if the analyte is in a complex matrix. For simpler matrices or purity analysis, dissolve a precisely weighed amount of the sample in ethyl acetate to achieve a concentration within the calibration range.

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

D. GC-MS Conditions

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl-methylpolysiloxane
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or Split 10:1 for higher concentrations)
Injection Volume 1 µL
Oven Program 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 283 (M⁺), 253, 141 (Quantifier/Qualifier ions to be confirmed with standard)

Note: The exact ions for SIM mode should be determined by first injecting a concentrated standard in full scan mode to identify the molecular ion (M⁺) and the most abundant, characteristic fragment ions.

E. System Validation and Trustworthiness The GC-MS method should also be validated for its intended purpose. In addition to the parameters listed for HPLC, special attention should be paid to:

  • Selectivity: The use of multiple SIM ions and their consistent ion ratio between samples and standards provides a high degree of confidence in analyte identification.

  • Sensitivity: The LOD and LOQ for GC-MS are expected to be significantly lower than for HPLC-UV, often in the low ng/mL (ppb) range.[8]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards in Ethyl Acetate Vial Transfer to GC Vial Standard->Vial Sample Dissolve/Extract Sample in Ethyl Acetate Sample->Vial Inject Inject into GC-MS Vial->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Calib Build Calibration Curve Detect->Calib Confirm Confirm via Ion Ratios Detect->Confirm Quant Quantify Concentration Calib->Quant Confirm->Quant

Caption: Workflow for quantification via GC-MS.

References

  • Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG937Y_yisSNqXaPrWNuxx5hdkAF3C60syWzE5ztH18F0PiSuT4yka-gQGFQcoIVgpKZBUAg4ErXTSsWdetPZBxAlniWTTlvnUh7P9kg6GssUWvmll1S0lXf5PwT2Tbzo1hbYeThRoIcySMsF1loBthjzCaVsmUPBOZIJ2GUFU-qD4KmNkBo64=]
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  • Separation of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/product/separation-of-4-chloro-1-2-chlorophenoxy-2-nitrobenzene-on-newcrom-r1-hplc-column/]
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Application Note: A Robust HPLC Method for the Quantification of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process, ensuring scientific integrity and trustworthiness.

Introduction

This compound is a significant building block in the chemical industry. Its purity and accurate quantification are critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such non-volatile and thermally labile compounds. This document provides a detailed protocol for a reversed-phase HPLC method, leveraging a C18 stationary phase and UV detection, and is structured to guide researchers and drug development professionals through the entire process from initial method development to full validation according to ICH guidelines.[2][3][4][5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₁₂H₇Cl₂NO₃[8][9][10]
Molecular Weight 284.09 g/mol [1][10]
Appearance Off-white to light yellow solid/crystals[1]
Melting Point 106-110 °C[1]
Solubility Insoluble in water; soluble in organic solvents.[1][11]
Predicted LogP ~4.4 - 4.69[8][10]

The high LogP value indicates that this compound is a non-polar, hydrophobic compound. This property is the primary determinant for selecting reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

HPLC Method Development

The goal of method development is to achieve adequate separation of the analyte from any impurities or matrix components with good peak shape and a reasonable run time.

Rationale for Chromatographic Conditions
  • Chromatographic Mode: Reversed-phase HPLC is the logical choice due to the non-polar nature of the analyte.[7]

  • Stationary Phase: A C18 (octadecylsilyl) column is a versatile and widely used stationary phase for reversed-phase chromatography, offering excellent retention for hydrophobic compounds.[7][12] A phenyl stationary phase could also be a suitable alternative, as it can offer enhanced retention for compounds with aromatic rings, like the target analyte.[13]

  • Mobile Phase: A mixture of an organic solvent and water is used as the mobile phase in reversed-phase HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths. The ratio of organic solvent to water is a critical parameter for optimizing retention time and resolution.

  • Detection: The presence of nitro and aromatic groups in the analyte's structure suggests it will be UV-active. Based on the analysis of similar nitroaromatic and chlorophenoxy compounds, a starting detection wavelength of 254 nm is a rational choice. However, for optimal sensitivity, the UV-Vis absorption spectrum of the analyte should be determined experimentally.

Experimental Protocol: Determination of Optimal Detection Wavelength (λmax)
  • Prepare a standard solution of this compound in the proposed mobile phase (e.g., Acetonitrile:Water 70:30 v/v).

  • Use a UV-Vis spectrophotometer to scan the solution from 200 to 400 nm.

  • The wavelength at which the maximum absorbance is observed is the λmax and should be used for the HPLC method.

Initial and Optimized Chromatographic Conditions

The following table outlines the starting and optimized conditions for the analysis. The optimization process involves systematically adjusting parameters like the mobile phase composition to achieve the desired chromatographic performance.

Table 2: HPLC Chromatographic Conditions

ParameterInitial (Scouting) ConditionsOptimized Conditions
Instrument HPLC system with UV/PDA detectorHPLC system with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile (Gradient)Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature Ambient30 °C
Detection Wavelength 254 nm254 nm (or experimentally determined λmax)
Injection Volume 10 µL10 µL
Run Time 20 min10 min

Rationale for Optimization: An initial gradient run helps to determine the approximate elution time and complexity of the sample. For a single analyte, an isocratic method is often preferable for its simplicity and robustness. The mobile phase composition was adjusted to achieve a retention time of approximately 5-7 minutes, ensuring good separation from the solvent front without an excessively long run time. Elevating the column temperature to 30 °C can improve peak shape and reduce backpressure.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Protocol:

  • Inject a blank (diluent), a standard solution of this compound, and a sample solution (if a matrix is involved).

  • Demonstrate that there are no interfering peaks at the retention time of the analyte in the blank chromatogram.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix with a known amount of the analyte.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies. The %RSD should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile content ± 2%)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on retention time, peak area, and peak symmetry. The system suitability parameters should remain within acceptable limits.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the continued performance of the chromatographic system.

Protocol:

  • Before each analytical run, inject a standard solution five times.

  • Calculate the %RSD of the peak areas, retention times, tailing factor, and theoretical plates.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Workflow Diagrams

HPLC Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation & Analyte Characterization cluster_dev Phase 2: Method Scouting & Optimization cluster_val Phase 3: Method Validation A Review Analyte Properties (Solubility, LogP, Structure) B Select Chromatographic Mode (Reversed-Phase) A->B Guides Selection C Choose Column & Mobile Phase (C18, ACN/Water) B->C D Determine Detection Wavelength (λmax) C->D E Optimize Mobile Phase Ratio & Temperature D->E Refine Conditions F Establish System Suitability Criteria E->F G Validate per ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) F->G Proceed if SST Passes

Caption: A logical workflow for HPLC method development.

Method Validation Protocol Flow

ValidationProtocol Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Caption: Key parameters for HPLC method validation.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By following the outlined method development and validation protocols, laboratories can ensure the generation of high-quality, reproducible data for this important chemical intermediate. The systematic approach, grounded in the physicochemical properties of the analyte and established chromatographic principles, exemplifies a scientifically sound methodology for analytical procedure development.

References

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. Available at: [Link]

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  • 4-CHLORO-1-(2-CHLOROPHENOXY)-2-NITROBENZENE. gsrs. Available at: [Link]

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  • Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. ChemBK. Available at: [Link]

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GC-MS analysis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene and its Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the analysis of this compound and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). As a member of the nitrophenyl ether class of compounds, often used as an intermediate in the synthesis of herbicides and other complex organic molecules, its detection and quantification are critical for environmental monitoring, industrial quality control, and toxicology studies.[1][2][3] This guide details field-proven protocols for sample preparation from various matrices, optimized GC-MS instrument parameters, and data interpretation, ensuring high levels of scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

This compound is a halogenated nitroaromatic compound. The analysis of such compounds is often challenging due to their potential for thermal degradation and the need for high sensitivity to meet regulatory or toxicological limits.[4][5] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the definitive analytical technique for this purpose, offering unparalleled separation efficiency and specificity.

The underlying principle of this method relies on two core processes:

  • Gas Chromatography (GC): The sample extract is vaporized and introduced into a capillary column. An inert carrier gas (e.g., Helium) transports the analytes through the column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (the inner coating of the column). Compounds elute from the column at characteristic retention times, which serve as a primary identifier.

  • Mass Spectrometry (MS): As analytes elute from the GC column, they enter the MS detector, where they are typically ionized by a high-energy electron beam (Electron Ionization, EI). This process creates a positively charged molecular ion and a series of characteristic fragment ions. These ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification and quantification.

Experimental Protocols and Methodologies

The trustworthiness of any analytical method is built upon a robust and reproducible protocol. Every step described below is designed to minimize interference, maximize analyte recovery, and ensure the integrity of the final data.

Materials and Reagents
  • Solvents: Use pesticide residue grade or higher purity solvents. Recommended solvents include n-hexane, dichloromethane, acetonitrile, and ethyl acetate.[6][7]

  • Analytical Standards: Certified reference materials of this compound and any relevant derivatives or metabolites. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used for accurate quantification.

  • Reagents: Anhydrous sodium sulfate (ACS grade, baked at 400°C prior to use to remove organic contaminants), Hydrochloric acid (HCl), and high-purity water.

  • Glassware: All glassware must be meticulously cleaned and solvent-rinsed to prevent contamination.[6] Use glass vials with PTFE-lined caps for sample storage.[7]

  • Solid-Phase Extraction (SPE): C18 or similar reversed-phase SPE cartridges (e.g., 500 mg, 6 mL).[7][8]

Sample Preparation: Extracting Analytes from Complex Matrices

The choice of sample preparation is critical and matrix-dependent. The goal is to efficiently extract the target analytes while removing interfering substances.[9]

This is a classic technique for separating analytes based on their solubility.[6]

  • Sample Collection: Collect water samples in clean glass containers.[6]

  • Acidification: Acidify 500 mL of the water sample to a pH < 3 with concentrated HCl. This suppresses the ionization of phenolic derivatives, improving extraction efficiency.[7]

  • Extraction: Transfer the acidified sample to a 1 L separatory funnel. Add 50 mL of dichloromethane, cap, and shake vigorously for 2 minutes, venting frequently to release pressure.[7]

  • Phase Separation: Allow the layers to separate. The organic layer (dichloromethane) will be at the bottom.

  • Collection: Drain the organic layer into a flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL aliquots of dichloromethane, combining all organic extracts.[7]

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. This removes residual water which can interfere with GC analysis.[10]

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. The sample is now ready for GC-MS analysis.

SPE is a more modern, efficient technique that uses less solvent and can be easily automated.[6][11]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of high-purity water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (up to 1 L) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min. The analytes will be retained on the sorbent.

  • Washing: Wash the cartridge with 5 mL of high-purity water to remove polar interferences.

  • Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes by passing 5-10 mL of ethyl acetate or another suitable solvent through the cartridge.[8]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Instrumentation and Analytical Conditions

The following parameters provide a robust starting point. Optimization may be required based on the specific instrument and derivatives being analyzed. The analysis of nitroaromatics requires careful consideration of injector temperature to prevent thermal degradation.[4][12]

Parameter Recommended Setting Justification & Expert Insight
GC System Agilent, Shimadzu, Thermo Fisher, or equivalent
Injector Split/SplitlessUse a deactivated injection port liner and operate in splitless mode for trace analysis to maximize analyte transfer to the column.[5][12]
Injector Temp. 250°CThis temperature is a balance between ensuring complete vaporization and preventing thermal degradation of nitro groups.[12]
Carrier Gas Helium (99.999% purity)Provides good separation efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Optimizes chromatographic resolution and peak shape.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane)This non-polar column is excellent for separating a wide range of semi-volatile organic compounds.
Oven Program Initial: 80°C, hold 2 min; Ramp 1: 15°C/min to 200°C; Ramp 2: 10°C/min to 280°C, hold 5 minA temperature program is essential for separating compounds with different boiling points.[7] This program provides good resolution for the target analytes while ensuring elution of heavier matrix components.
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard, robust ionization at 70 eV produces reproducible fragmentation patterns for library matching.
Source Temp. 230°C
Quad Temp. 150°C
Acquisition Mode Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification and confirmation. SIM mode is used for quantification at trace levels, offering significantly higher sensitivity by monitoring only characteristic ions.

Data Analysis, Interpretation, and Expected Results

Analyte Identification

A compound is positively identified if:

  • The retention time of the peak in the sample chromatogram matches the retention time of the certified standard (typically within ±0.05 minutes).

  • The mass spectrum of the sample peak matches the mass spectrum of the standard or a reference library (e.g., NIST).

  • The isotopic abundance ratios for chlorine-containing ions are correct.

Expected Mass Spectrum and Fragmentation

The molecular structure of this compound (C₁₂H₇Cl₂NO₃) dictates its fragmentation pattern. Its monoisotopic mass is approximately 282.98 Da.

A key feature in the mass spectrum will be the isotopic pattern from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorines will exhibit an M+ peak (both ³⁵Cl), an M+2 peak (one ³⁵Cl, one ³⁷Cl), and an M+4 peak (both ³⁷Cl) with a characteristic relative intensity ratio of approximately 9:6:1.[13] This pattern is a powerful confirmation tool.

Key Predicted Ions for this compound:

m/z (Mass/Charge) Ion Identity / Proposed Fragment Loss Significance
283 / 285 / 287[M]⁺ (Molecular Ion)Confirms the molecular weight. The isotopic pattern is critical for identification.
237 / 239 / 241[M - NO₂]⁺Loss of the nitro group is a very common fragmentation pathway for nitroaromatics.
154 / 156[M - C₆H₃ClNO₂]⁺Cleavage of the ether bond, resulting in the chlorophenoxy cation.
128 / 130[C₆H₄ClO]⁺The chlorophenol fragment ion.
111 / 113[C₆H₄Cl]⁺Chlorophenyl cation, resulting from loss of the oxygen from the chlorophenoxy group.
77[C₆H₅]⁺Phenyl cation, a common fragment from the loss of chlorine.[13]

Visualization of Workflow and Fragmentation

A clear visual representation of the process ensures protocol adherence and aids in understanding the underlying science.

GCMS_Workflow Figure 1: General GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, etc.) Extraction 2. Analyte Extraction (LLE or SPE) Sample->Extraction Concentration 3. Drying & Concentration Extraction->Concentration Injection 4. GC Injection Concentration->Injection Separation 5. Chromatographic Separation Injection->Separation Ionization 6. MS Ionization (EI) Separation->Ionization Detection 7. Mass Analysis & Detection Ionization->Detection Identification 8. Identification (Retention Time & Spectrum) Detection->Identification Quantification 9. Quantification (Calibration Curve) Identification->Quantification Report 10. Final Report Quantification->Report

Caption: Figure 1: General GC-MS Analytical Workflow

Fragmentation_Pathway Figure 2: Key EI Fragmentation Pathways cluster_frags M [C₁₂H₇Cl₂NO₃]⁺ m/z 283/285/287 (Molecular Ion) F1 [C₁₂H₇Cl₂O]⁺ m/z 237/239/241 M->F1 - NO₂ F2 [C₆H₄ClO]⁺ m/z 128/130 M->F2 - C₆H₃ClNO₂ F3 [C₆H₄Cl]⁺ m/z 111/113 F2->F3 - O F4 [C₆H₅]⁺ m/z 77 F3->F4 - Cl

Caption: Figure 2: Key EI Fragmentation Pathways

Method Validation and Trustworthiness

To ensure the method is fit for purpose, a validation study must be performed according to established guidelines (e.g., ICH, EPA). Key parameters include:

  • Linearity: The method should demonstrate linearity over the expected concentration range, with a correlation coefficient (r²) of >0.995.

  • Accuracy: Determined by analyzing spiked samples at multiple concentrations. Recoveries should typically be within 70-120%.

  • Precision: Assessed by repeat analyses of the same sample. The relative standard deviation (RSD) should be <15%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are crucial for trace analysis.

Running quality control (QC) samples, including method blanks, laboratory control spikes, and matrix spikes with each batch of samples, is mandatory to ensure the ongoing validity of the results.

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and specific protocol for the analysis of this compound and its derivatives. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can generate high-quality, defensible data. The inherent selectivity of mass spectrometry, particularly the unique isotopic signature of polychlorinated compounds, provides a high degree of confidence in analyte identification, making this method an invaluable tool for scientific research and regulatory compliance.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Agilent Technologies. (2007). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Hale, D. D., & Giam, C. S. (1995). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. Analytical Chemistry, 67(18), 3169-3174. Retrieved from [Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Defense Technical Information Center. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • Abramson, F. P. (2017). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. Spectroscopy Online. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Belhassan, K., et al. (2021). Electrochemical study of five nitro diphenyl ethers herbicides in acetonitrile. Journal of Electroanalytical Chemistry, 880, 114867. Retrieved from [Link]

  • Li, J., et al. (2012). [Determination of biphenyl ether herbicides in water using HPLC with cloud-point extraction]. Wei Sheng Yan Jiu, 41(4), 646-649.
  • Jeannot, R., & Sabik, H. (2002). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Tetryl. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Detailed Analytical Methods. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • U.S. Geological Survey. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (1996). 2- and 4-chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

  • Stevens, E. (2018, August 14). mass spectrometry examples 2 [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Singh, S., et al. (2021). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Wang, Y., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2059-2064.
  • Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 247, 116274.
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The Role of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene in Pesticide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and professionals in drug and agrochemical development on the role and application of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. While this specific molecule is cited as a potential intermediate in agrochemical synthesis, it is more critically understood as a structural analog to key precursors in the production of diphenyl ether herbicides. This guide will, therefore, focus on the fundamental chemical principles and synthetic protocols associated with this class of compounds, using the synthesis of the commercial herbicide Chlomethoxyfen as a representative and illustrative example.

Introduction: The Significance of Diphenyl Ether Herbicides

Diphenyl ethers are a major class of herbicides that have been instrumental in modern agriculture for the control of a wide spectrum of broadleaf and grassy weeds. Their mode of action typically involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO or Protox).[1][2][3] This inhibition leads to an accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, causes rapid lipid peroxidation and destruction of cell membranes, resulting in the death of the weed.[2][3]

The core structure of these herbicides is the diphenyl ether moiety (two phenyl rings linked by an oxygen atom), with various substituents on the rings dictating the compound's efficacy, selectivity, and environmental persistence. The compound of interest, this compound, possesses the characteristic features of a diphenyl ether herbicide precursor:

  • A Diphenyl Ether Core: The fundamental structural backbone.

  • Halogen Substituents (Chlorine): These groups enhance herbicidal activity and influence the molecule's binding at the active site of the target enzyme.

  • A Nitro Group: This powerful electron-withdrawing group is crucial. It "activates" the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr), which is a key reaction in the synthesis of these molecules.[4][5][6]

Physicochemical Properties of the Intermediate

Understanding the properties of the starting material is critical for designing a successful synthesis protocol.

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₂H₇Cl₂NO₃[7]
Molecular Weight 284.09 g/mol [7]
Appearance Off-white to light yellow crystalline solid[7]
Melting Point 106-110 °C[7]
Solubility Insoluble in water; soluble in common organic solvents like DMSO, DMF.[8]
Stability Can be sensitive to light and heat.N/A

Core Synthesis Mechanism: The Ullmann Condensation

The formation of the diphenyl ether linkage is typically achieved through a variation of the Ullmann condensation or a related nucleophilic aromatic substitution reaction. This reaction involves the coupling of a phenol with an aryl halide.

In the context of synthesizing a molecule like this compound, or using a similar precursor to build a more complex herbicide, the general mechanism involves the deprotonation of a phenol by a base to form a more nucleophilic phenoxide. This phenoxide then attacks an electron-deficient aryl halide, displacing the halide to form the ether bond. The presence of an electron-withdrawing group (like the nitro group) ortho or para to the leaving group (the halogen) is often essential for the reaction to proceed efficiently under moderate conditions.

Below is a diagram illustrating the general workflow for the synthesis of a diphenyl ether herbicide intermediate.

G cluster_reactants Starting Materials cluster_process Reaction Process A Aryl Halide (e.g., 2,4-Dichloro-1-nitrobenzene) D Nucleophilic Aromatic Substitution (SNAr) A->D B Phenol Derivative (e.g., 4-Methoxyphenol) C Phenoxide Formation (Deprotonation of Phenol) B->C Base Base (e.g., K₂CO₃, KOH) Base->C C->D Nucleophilic Attack E Work-up & Purification (Extraction, Crystallization) D->E Crude Product F Diphenyl Ether Product (e.g., Chlomethoxyfen) E->F Purified Product

Caption: General workflow for diphenyl ether herbicide synthesis.

Application Protocol: Synthesis of Chlomethoxyfen (Illustrative Example)

As a practical illustration of the principles discussed, this section provides a detailed protocol for the synthesis of the herbicide Chlomethoxyfen. This synthesis is analogous to how a compound like this compound would be utilized in a similar reaction. The reaction involves the coupling of 2,4-dichloro-1-nitrobenzene with 4-methoxyphenol .

Reaction Scheme:

Materials and Reagents
  • 2,4-dichloro-1-nitrobenzene (Starting Material 1)

  • 4-methoxyphenol (Starting Material 2)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • Dimethylformamide (DMF) (Solvent)

  • Toluene (for extraction)

  • 5% Aqueous Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

  • Methanol (for recrystallization)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-methoxyphenol and anhydrous potassium carbonate to dimethylformamide (DMF).

  • Phenoxide Formation: Stir the mixture and heat to approximately 80-90 °C for 1 hour to facilitate the formation of the potassium phenoxide salt.

  • Addition of Aryl Halide: Add 2,4-dichloro-1-nitrobenzene to the reaction mixture.

  • Reaction: Increase the temperature to 130-140 °C and maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Quenching: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with toluene (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous NaOH solution (to remove unreacted phenol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Chlomethoxyfen.

  • Purification: Recrystallize the crude solid from hot methanol to yield the purified product as yellow crystals.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Analytical Monitoring and Characterization

Effective monitoring is crucial for optimizing reaction yield and purity.

TechniquePurposeTypical Conditions
TLC Qualitative reaction progressMobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 v/v). Visualization: UV lamp (254 nm). Reactants and product should have distinct Rf values.
HPLC Quantitative analysis of componentsColumn: C18 reversed-phase. Mobile Phase: Acetonitrile:Water gradient. Detector: UV at 254 nm.
¹H NMR Structural confirmation of productSolvent: CDCl₃. Peaks corresponding to aromatic protons and the methoxy group should be present and correctly shifted.
MS (GC-MS) Molecular weight confirmationElectron Impact (EI) mode will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Safety and Handling

  • Toxicity: The starting material, this compound, and related nitroaromatic compounds are toxic and should be handled with extreme care.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.

Conclusion

This compound serves as a key exemplar for understanding the synthesis of diphenyl ether herbicides. The principles of nucleophilic aromatic substitution, driven by the activating effect of a nitro group, are fundamental to the construction of this important class of agrochemicals. The provided protocol for the synthesis of Chlomethoxyfen offers a practical, transferable workflow that highlights the critical parameters—choice of base, solvent, temperature control, and purification methods—that are essential for the successful synthesis of these molecules in a research and development setting.

References

  • Fomesafen (Ref: PP 021). AERU, University of Hertfordshire. [Link]

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  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. [Link]

  • 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) in methanol with heat. Filo. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • This compound CAS:135-12-6. TradeIndia. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of an Activated Aryl Halide

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, also known as 4,4'-Dichloro-2-nitrodiphenyl ether, is a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials.[1] Its chemical architecture is primed for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[2] This activation allows for the facile introduction of a wide array of nucleophiles, including amines, anilines, and phenoxides, opening pathways to a diverse range of complex molecules such as substituted nitroanilines and multi-ring ether derivatives.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions with this substrate. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insight: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism.[2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This carbon is rendered highly electrophilic by the inductive and resonance effects of the adjacent nitro group. This step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product.

The overall rate of the reaction is typically governed by the first step, the formation of the Meisenheimer complex. Therefore, the nucleophilicity of the attacking species and the electronic activation of the aromatic ring are key factors influencing the reaction kinetics.

Safety Precautions and Hazard Mitigation

Substrate: this compound is classified as a toxic substance. It is harmful if swallowed and causes skin and serious eye irritation.[1]

Reagents: Many reagents used in these protocols, such as strong bases (sodium hydroxide, potassium carbonate) and organic solvents (DMSO, DMF), carry their own specific hazards.

General Handling:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Experimental Protocols

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol details the synthesis of 1-(4-(4-chlorophenoxy)-2-nitrophenyl)piperidine, a representative example of an N-arylation reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Piperidine≥99%Acros Organics
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Dimethyl Sulfoxide (DMSO), anhydrous≥99.8%Alfa Aesar
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Brine (saturated NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Lab-prepared
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle-Standard labware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.84 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethyl sulfoxide (40 mL).

  • Addition of Nucleophile: Add piperidine (1.02 g, 12 mmol, 1.2 equivalents) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reaction with a Phenoxide (Synthesis of a Tri-aryl Ether)

This protocol describes the synthesis of a substituted tri-aryl ether by reacting this compound with 4-methoxyphenol.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
4-Methoxyphenol≥99%TCI America
Sodium Hydroxide (NaOH)≥97%, pelletsEMD Millipore
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
1 M Hydrochloric Acid (HCl)-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)-Lab-prepared

Procedure:

  • Formation of the Phenoxide: In a 100 mL round-bottom flask, dissolve 4-methoxyphenol (1.49 g, 12 mmol) in 30 mL of anhydrous DMF. To this solution, carefully add sodium hydroxide pellets (0.48 g, 12 mmol) and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Reaction Setup: To the solution of the sodium phenoxide, add this compound (2.84 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 8-12 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:4 v/v).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold water. Acidify the aqueous mixture to pH ~7 with 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table provides a general overview of the reaction parameters and expected outcomes for the protocols described above. Note that yields are representative and can vary based on the specific nucleophile and reaction conditions.

ParameterProtocol 1 (Piperidine)Protocol 2 (4-Methoxyphenol)
Substrate This compoundThis compound
Nucleophile Piperidine4-Methoxyphenol
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Temperature 80-90 °C100-110 °C
Reaction Time 4-6 hours8-12 hours
Expected Product 1-(4-(4-chlorophenoxy)-2-nitrophenyl)piperidine1-(4-Chlorophenoxy)-4-(4-methoxyphenoxy)-2-nitrobenzene
Typical Yield 75-90%65-80%

Visualizing the Workflow

The general experimental workflow for the nucleophilic aromatic substitution on this compound can be visualized as follows:

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine Substrate, Base, and Solvent add_nuc Add Nucleophile reagents->add_nuc Stir heat Heat to Target Temperature add_nuc->heat monitor Monitor by TLC heat->monitor Maintain Temp cool Cool to RT monitor->cool Reaction Complete quench Quench/Precipitate in Water cool->quench filtr_extract Filter or Extract quench->filtr_extract purify Recrystallize or Column Chromatography filtr_extract->purify analyze Characterize (NMR, MS) purify->analyze

Caption: General workflow for SNAr reactions.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inactive Base: Ensure the base (e.g., K₂CO₃) is anhydrous and has not absorbed moisture.

    • Insufficient Temperature: The reaction may require higher temperatures or longer reaction times. Incrementally increase the temperature and monitor for product formation.

    • Poor Nucleophile: If the nucleophile is weak, consider using a stronger base or a more polar aprotic solvent like DMF or DMSO to enhance its reactivity.

  • Formation of Side Products:

    • Over-reaction: With some nucleophiles, such as primary amines, dialkylation can occur. Using a larger excess of the amine can favor the mono-substituted product.

    • Decomposition: The substrate or product may be sensitive to high temperatures. If decomposition is observed, attempt the reaction at a lower temperature for a longer duration.

Conclusion

This compound is a highly valuable building block for the synthesis of a wide range of functionalized aromatic compounds. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully perform nucleophilic aromatic substitution reactions. By understanding the underlying mechanism and carefully controlling the reaction parameters, a diverse library of novel molecules can be efficiently synthesized for applications in drug discovery and materials science.

References

  • ChemBK. 4-CHLOROPHENYL 4-CHLORO-2-NITROPHENYL ETHER. Available from: [Link]

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  • ResearchGate. An Improved Synthesis of N-Substituted-2-nitroanilines. Available from: [Link]

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  • Google Patents. Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial diaryl ether synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of this reaction and improve your yields.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide, generated from 4-chlorophenol, acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,2-dichloro-4-nitrobenzene and displacing one of the chloride ions. The strong electron-withdrawing effect of the nitro group in the ortho and para positions is critical, as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution.[1]

Alternatively, this synthesis can be viewed as an Ullmann-type condensation, especially when a copper catalyst is employed.[2][3] The Ullmann reaction is a well-established method for forming C-O bonds to create diaryl ethers, often requiring elevated temperatures.[4][5][6] Modern adaptations of the Ullmann condensation utilize soluble copper catalysts and ligands to proceed under milder conditions.[7][8]

SNAr_Mechanism Reactants 1,2-Dichloro-4-nitrobenzene + 4-Chlorophenoxide Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene + Cl⁻ Meisenheimer->Product Chloride Elimination

Caption: The SNAr mechanism for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

Low yields and incomplete reactions are common hurdles in this synthesis. This section provides a structured approach to identifying and resolving these issues.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reactants Verify Reactant Purity and Stoichiometry Start->Check_Reactants Check_Base Is the Base Strong Enough and Anhydrous? Check_Reactants->Check_Base No Purify_Reactants Purify/Dry Reactants Check_Reactants->Purify_Reactants Yes Check_Solvent Is the Solvent Aprotic and Anhydrous? Check_Base->Check_Solvent Yes Optimize_Base Switch to a Stronger/Drier Base (e.g., Cs₂CO₃) Check_Base->Optimize_Base No Check_Temp Is the Reaction Temperature Optimal? Check_Solvent->Check_Temp Yes Optimize_Solvent Use High-Purity, Anhydrous Dipolar Aprotic Solvent (e.g., DMSO, NMP) Check_Solvent->Optimize_Solvent No Consider_Catalyst Consider Adding a Copper Catalyst Check_Temp->Consider_Catalyst Yes Optimize_Temp Adjust Temperature (Typically 70-120°C) Check_Temp->Optimize_Temp No Add_Catalyst Introduce Cu(I) Catalyst (e.g., CuI) Consider_Catalyst->Add_Catalyst No Success Improved Yield Consider_Catalyst->Success Yes Purify_Reactants->Check_Base Optimize_Base->Check_Solvent Optimize_Solvent->Check_Temp Optimize_Temp->Consider_Catalyst Add_Catalyst->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Summary of Common Problems and Solutions
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficiently strong or wet base.[9][10] 2. Protic solvent quenching the reaction.[11][12] 3. Low reaction temperature.[8] 4. Impure starting materials.1. Use a stronger, anhydrous base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Ensure the base is freshly dried. 2. Switch to a high-purity, anhydrous dipolar aprotic solvent such as DMSO, DMF, or NMP.[11][13] 3. Increase the temperature incrementally, typically within the 70-120°C range. Monitor for decomposition.[8] 4. Purify starting materials, for example, by recrystallization or distillation.
Formation of Side Products 1. Hydrolysis of 1,2-dichloro-4-nitrobenzene to 4-chloro-2-nitrophenol due to moisture.[14][15] 2. Competing reaction at the second chlorine position. 3. Decomposition at excessively high temperatures.[8]1. Ensure all reagents and glassware are scrupulously dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a slight excess (1.1-1.2 equivalents) of 4-chlorophenol. Avoid a large excess of the nucleophile. 3. Carefully control the reaction temperature. Do not exceed the stability limits of the reactants and product.
Slow Reaction Rate 1. Insufficient activation of the aromatic ring. 2. Low reaction temperature.[8] 3. Inefficient catalyst or absence of a catalyst.1. While the nitro group is a strong activator, ensure the system is optimized. 2. Gradually increase the temperature. Microwave-assisted heating can sometimes accelerate the reaction.[16] 3. Introduce a copper(I) catalyst, such as CuI, which is known to facilitate Ullmann-type C-O couplings.[17][18]
Difficulty in Product Isolation/Purification 1. Presence of unreacted starting materials. 2. Formation of polar side products. 3. Product oiling out during workup.1. Optimize the reaction to drive it to completion. 2. An aqueous base wash (e.g., dilute NaOH) can help remove unreacted 4-chlorophenol and the 4-chloro-2-nitrophenol side product.[19] 3. Purify by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and why?

A strong, non-nucleophilic base is essential to deprotonate the 4-chlorophenol to its corresponding phenoxide, which is the active nucleophile.[9] The choice of base can significantly impact the reaction rate and yield.[10]

  • Cesium Carbonate (Cs₂CO₃): Often the base of choice. Its high solubility in organic solvents and the "cesium effect," which promotes reactivity, make it highly effective.[7][20]

  • Potassium Carbonate (K₂CO₃): A more economical and very common choice. It is crucial that it is finely powdered and thoroughly dried before use.[21]

  • Potassium Hydroxide (KOH): Can also be used, but care must be taken to avoid introducing water into the reaction, which can lead to hydrolysis side products.[19]

Q2: Which solvent should I use?

The solvent plays a critical role in SNAr reactions. Dipolar aprotic solvents are highly recommended because they can solvate the cation of the base while leaving the phenoxide anion relatively "naked" and more nucleophilic.[11] Protic solvents, like water or alcohols, should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[12][22][23]

  • Dimethyl Sulfoxide (DMSO): Excellent choice due to its high polarity.[21]

  • N,N-Dimethylformamide (DMF): Another effective solvent.[5][17][24]

  • N-Methyl-2-pyrrolidone (NMP): A high-boiling alternative that can be useful for less reactive substrates.[7][20]

Q3: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst due to the activation by the nitro group, a copper(I) catalyst can significantly improve the rate and yield, especially if the reaction is sluggish.[2] This is particularly true for Ullmann-type condensations.[3]

  • Copper(I) Iodide (CuI): A commonly used and effective catalyst for C-O cross-coupling reactions.[17][18]

  • Copper Powder: Traditional Ullmann reactions use activated copper powder, though this often requires harsher conditions.[4][19]

  • Ligands: In modern Ullmann couplings, ligands such as diamines or triphenylphosphine can be used to stabilize the copper catalyst and improve its efficacy.[7]

Q4: What are the primary side products and how can they be minimized?

The most common side product is 4-chloro-2-nitrophenol, which arises from the hydrolysis of the starting material, 1,2-dichloro-4-nitrobenzene, by residual water in the presence of the base.[14][15] To minimize this:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven, use anhydrous solvents, and dry the base thoroughly.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the system.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

This protocol is a standard, cost-effective method for the synthesis of this compound.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dichloro-4-nitrobenzene (1.0 eq), 4-chlorophenol (1.1 eq), and finely powdered, anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1,2-dichloro-4-nitrobenzene.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A solid precipitate should form.

  • Isolation: Filter the crude product, wash it thoroughly with water, and then with a cold, dilute NaOH solution to remove unreacted 4-chlorophenol. Wash again with water until the filtrate is neutral.

  • Purification: Dry the crude solid. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure this compound.

Protocol 2: Copper-Catalyzed Synthesis for Improved Yield

This protocol utilizes a copper catalyst to potentially increase the reaction rate and yield, especially if the standard protocol is inefficient.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,2-dichloro-4-nitrobenzene (1.0 eq), 4-chlorophenol (1.1 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and copper(I) iodide (CuI, 0.05-0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the mixture to 100-120°C with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction & Washing: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure product.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.MDPI.
  • p-NITRODIPHENYL ETHER. Organic Syntheses.[Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry.[Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Taylor & Francis Online.[Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing.[Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. National Institutes of Health (NIH).[Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate.[Link]

  • Synthesis of 2-nitrodiphenyl ether. PrepChem.com.[Link]

  • Role of a Base in the Catalytic Arylation of Olefins. ResearchGate.[Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]

  • Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. ResearchGate.[Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.[Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Method for the preparation of nitrodiphenyl ethers.
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers. ResearchGate.[Link]

  • Synthesis of 4-(4-chlorophenoxy)nitrobenzene. PrepChem.com.[Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.[Link]

  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry.[Link]

  • Ullmann condensation. Wikipedia.[Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC - PubMed Central.[Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.[Link]

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. IndiaMART.[Link]

  • Ullmann Reaction. Organic Chemistry Portal.[Link]

  • 4-Nitrochlorobenzene. Wikipedia.[Link]

  • Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Request for Quotation. ChemBK.[Link]

  • Roles of Bases in Transition-Metal Catalyzed Organic Reactions. ResearchGate.[Link]

  • Preparation of 4-chloro-2-nitrophenol. PrepChem.com.[Link]

  • Ullmann reaction. Slideshare.[Link]

  • Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts.[Link]

  • This compound (C12H7Cl2NO3). PubChemLite.[Link]

  • Preparation of 4-chloro-2-nitrophenol.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH.[Link]

  • m-CHLORONITROBENZENE. Organic Syntheses.[Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.[Link]

  • Ullmann Reaction. BYJU'S.[Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Evidence for nucleophilic catalysis in the aromatic substitution reaction catalyzed by (4-chlorobenzoyl)coenzyme A dehalogenase. PubMed.[Link]

  • 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis.[Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep.[Link]

  • and 4-chloronitrobenzene. IARC Publications.[Link]

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Technical Support Center: Purification of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in its purification. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols based on established chemical principles.

The synthesis of this compound, a diaryl ether, is commonly achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation, between a substituted phenol and an activated aryl halide.[1][2] While effective, this reaction can generate a range of impurities, including unreacted starting materials, isomeric byproducts, and homocoupled products, making purification a non-trivial step. This guide addresses the most common purification hurdles with practical, step-by-step solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My crude product is a dark, oily, or tar-like residue instead of a solid. What caused this, and how can I proceed with purification?

Answer: This is a frequent issue in Ullmann-type reactions, which often require high temperatures and polar aprotic solvents like DMF or N-methylpyrrolidone.[1] The dark, oily nature of the crude product typically stems from two main sources:

  • Thermal Degradation/Resinification: Ullmann condensations can require temperatures exceeding 150-200°C. At these temperatures, nitro-aromatic compounds can undergo side reactions or polymerization, leading to the formation of high-molecular-weight, tarry impurities.[3]

  • Residual High-Boiling Solvent: Solvents like DMF or NMP are difficult to remove completely under standard vacuum and can trap the product, preventing it from solidifying.

Troubleshooting Protocol:

  • Initial Solvent Trituration: Before attempting more complex purification, perform a solvent wash or trituration. Suspend the crude oil in a minimal volume of cold hexanes or a hexane/diethyl ether mixture. The desired product has lower solubility in non-polar solvents, while many non-polar, greasy byproducts will dissolve.[4] Stir vigorously, then decant the solvent. Repeat this process 2-3 times. This may help induce crystallization of the product.

  • Aqueous Workup: Dissolve the crude material in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic catalysts or byproducts, followed by a brine solution. This removes residual salts and water-soluble impurities.

  • Proceed to Chromatography: If the product still fails to solidify, the most effective path forward is column chromatography. The complex mixture of impurities makes direct recrystallization inefficient.

Question 2: My TLC analysis shows multiple spots close to the product spot. What are these impurities and how can I separate them?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds with similar polarities. In the synthesis of this compound, these are likely:

  • Unreacted Starting Materials: 1,4-dichloro-2-nitrobenzene and 4-chlorophenol.

  • Isomeric Products: Depending on the starting materials, formation of other isomers, such as 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene, is possible if the regioselectivity of the reaction is not perfect.[4]

  • Homocoupled Byproducts: Symmetrical biaryls formed from the starting aryl halide (Ullmann reaction).[2]

  • Phenolic Byproducts: Hydrolysis of the starting aryl halide can produce nitrophenols, such as 4-chloro-2-nitrophenol.[5]

Purification Strategy: Flash Column Chromatography

Column chromatography is the method of choice for separating compounds with small differences in polarity.[6] It is highly effective for purifying drug intermediates and removing impurities to ensure safety and efficacy in final products.[6]

Detailed Protocol for Column Chromatography:

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in hexanes. Ensure the silica bed is compact and level.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the solvent polarity by slowly adding ethyl acetate. This gradient elution will first elute non-polar byproducts, followed by the desired product, and finally the more polar starting materials like residual phenols.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified solid.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard adsorbent for moderately polar organic compounds.
Mobile Phase Gradient: Hexanes to Hexanes/Ethyl Acetate (e.g., 95:5 up to 80:20)Allows for the separation of non-polar impurities before eluting the product, providing better resolution.
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency compared to wet loading, especially for less soluble compounds.
Monitoring TLC with UV visualization (254 nm)Nitro-aromatic compounds are UV-active, allowing for easy visualization of spots.

Question 3: My recrystallization attempt resulted in poor yield, no crystal formation, or "oiling out." How can I optimize this process?

Answer: Recrystallization is a powerful purification technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.[7] Failure in recrystallization is often due to an improper choice of solvent, using an excessive amount of solvent, or cooling the solution too rapidly.

Troubleshooting Recrystallization:

  • Problem: No Crystals Form. This usually means the solution is not supersaturated. Either too much solvent was used, or the compound is highly soluble even at low temperatures.

    • Solution: Gently boil off some of the solvent to concentrate the solution. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.

  • Problem: Oiling Out. The compound separates as a liquid instead of a solid. This occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a very high degree.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. A mixed-solvent system can also resolve this issue.

  • Problem: Low Yield. This is commonly caused by using too much solvent, which keeps a significant portion of the product dissolved even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation.[8]

Recommended Recrystallization Protocols:

MethodSolvent SystemTypical Yield (%)Purity (HPLC, %)Protocol
Method A: Single Solvent Ethanol (95%)75-85>99.0Dissolve the crude solid in the minimum amount of boiling ethanol. If the solution is colored, add a small amount of activated charcoal and boil for 5 minutes. Filter hot to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then in an ice bath. Collect crystals by vacuum filtration.[8]
Method B: Mixed Solvent Ethanol / Water70-80>99.5Dissolve the crude product in the minimum amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to re-clarify the solution. Cool slowly to induce crystallization.

Purification Workflow Diagram

G crude Crude Product (Oil or Dark Solid) workup Aqueous Workup / Trituration crude->workup decision1 Is the product a solid >85% pure? workup->decision1 recrystal Recrystallization (e.g., Ethanol) decision1->recrystal Yes column Flash Column Chromatography (Hexanes/EtOAc Gradient) decision1->column No analysis Purity & Identity Analysis (HPLC, NMR, MP) recrystal->analysis column->analysis final Pure Crystalline Product (>99%) analysis->final

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and melting point of pure this compound?

  • Q2: What analytical methods are best for assessing the final purity?

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is an excellent method for quantifying purity and detecting trace impurities.[10][11] It provides high sensitivity and resolution for separating the main component from related substances.

    • Gas Chromatography (GC-MS): GC coupled with a mass spectrometer can also be used for purity analysis and to identify volatile impurities.[12]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the final product and can be used to detect impurities if they are present in sufficient quantity (>1%).

  • Q3: My purified product is still slightly yellow. Is this acceptable?

    • Yes, many nitro-aromatic compounds are inherently pale yellow. A consistent, light yellow color in the final crystalline product is generally not indicative of impurity. However, a dark yellow, orange, or brown color suggests the presence of residual impurities, and further purification (e.g., another recrystallization, perhaps with charcoal treatment to remove colored impurities) is recommended.

Troubleshooting Recrystallization: A Decision Tree

G start Start Recrystallization: Dissolve in min. hot solvent cool Cool solution slowly start->cool result Observe Outcome cool->result no_xtal No Crystals Form result->no_xtal oiling Product 'Oils Out' result->oiling low_yield Yield is Poor result->low_yield success Pure Crystals Formed result->success sol1 Solution is likely not supersaturated. no_xtal->sol1 sol2 Cooling is too rapid or solvent is inappropriate. oiling->sol2 sol3 Too much solvent was used. low_yield->sol3 act1 Action: 1. Boil off some solvent. 2. Scratch flask / add seed crystal. sol1->act1 act2 Action: 1. Reheat to dissolve oil. 2. Add more solvent and cool slower. 3. Switch to a mixed-solvent system. sol2->act2 act3 Action: 1. Re-evaluate min. solvent volume. 2. Ensure thorough cooling in ice bath before filtration. sol3->act3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • SIELC Technologies. (2018). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene.
  • SIELC Technologies. Separation of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene on Newcrom R1 HPLC column.
  • Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods for Nitrobenzene Compounds.
  • Wikipedia. Ullmann condensation. Available at: [Link]

  • PrepChem.com. Preparation of 4-chloro-2-nitrophenol. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. (CN101481311A) Preparation of 4-chloro-2-nitrophenol.
  • Organic Syntheses. m-CHLORONITROBENZENE. Available at: [Link]

  • IARC Publications. Chloronitrobenzenes. Available at: [Link]

  • ChemBK. Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Available at: [Link]

  • chemeurope.com. Ullmann condensation. Available at: [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Available at: [Link]

  • Wikipedia. 4-Nitrochlorobenzene. Available at: [Link]

  • Google Patents. (US4528143A) Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • PubChem. 1-Chloro-4-nitrobenzene. Available at: [Link]

  • Organic Letters. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available at: [Link]

  • Google Patents. (CN105732392A) Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Available at: [Link]

  • Google Patents. (CN1398846A) Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available at: [Link]

  • PubChem. 4-Chloro-2-nitrophenol. Available at: [Link]

  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Available at: [Link]

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degradation pathways of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to support your experimental work. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Understanding the Degradation Profile under Acidic Conditions

A crucial aspect of studying this compound is understanding its stability and degradation pathways under acidic conditions. This knowledge is fundamental for developing stable formulations and predicting the environmental fate of this compound.

The Stability of the Diaryl Ether Linkage

A key structural feature of this compound is the diaryl ether bond. It is a common misconception that this linkage is readily susceptible to acid-catalyzed hydrolysis. In fact, diaryl ethers are notably resistant to cleavage by strong acids[1][2]. The C-O bond in these systems is strong, and the reaction is energetically unfavorable. Therefore, under typical acidic conditions used in forced degradation studies, the primary degradation pathway is unlikely to involve the cleavage of the ether bond.

Plausible Degradation Pathways

Due to the robust nature of the diaryl ether linkage, degradation is more likely to be initiated at other reactive sites within the molecule, specifically on the nitro-substituted aromatic ring. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation[3]. However, other transformations are possible.

Based on the known reactivity of related nitroaromatic compounds, two plausible degradation pathways under acidic conditions are proposed:

  • Pathway A: Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group, depending on the reducing potential of the reaction medium and the specific acidic conditions[4]. While strong reducing agents are typically required, some acidic conditions in the presence of certain trace metals or other reagents could facilitate this transformation.

  • Pathway B: Ring Hydroxylation: Although less common for highly electron-deficient rings, acid-catalyzed hydroxylation of the nitro-substituted ring is a possibility, leading to the formation of phenolic derivatives[5]. This would involve the electrophilic attack of a proton followed by the addition of water.

It is important to emphasize that these are predicted pathways based on the chemical behavior of analogous structures. Experimental verification is essential to confirm the actual degradation products.

Visualizing the Proposed Degradation Pathways

The following diagram illustrates the plausible degradation pathways of this compound under acidic conditions.

Degradation Pathways cluster_main This compound cluster_pathway_a Pathway A: Nitro Group Reduction cluster_pathway_b Pathway B: Ring Hydroxylation Parent This compound Nitroso 4-Chloro-1-(4-chlorophenoxy)-2-nitrosobenzene Parent->Nitroso Reduction Phenol_1 Hydroxy-4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene Isomer 1 Parent->Phenol_1 Hydroxylation Phenol_2 Hydroxy-4-chloro-1-(4-chlorophenoxy)-2-nitrobenzene Isomer 2 Parent->Phenol_2 Hydroxylation Hydroxylamino N-(4-Chloro-1-(4-chlorophenoxy)phenyl)hydroxylamine Nitroso->Hydroxylamino Further Reduction Amino 4-Chloro-1-(4-chlorophenoxy)-2-aminobenzene Hydroxylamino->Amino Further Reduction

Caption: Plausible degradation pathways of this compound in acid.

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during the experimental investigation of the acidic degradation of this compound.

Q1: I've subjected my sample to strong acidic conditions (e.g., 1M HCl at 80°C for 24 hours), but my HPLC analysis shows no significant degradation of the parent compound. Is this expected?

A1: Yes, this is a plausible outcome. As discussed, the diaryl ether linkage is very stable under acidic conditions[1][2]. The nitro and chloro substituents also deactivate the aromatic rings towards electrophilic attack.

  • Troubleshooting Steps:

    • Confirm Analytical Method Sensitivity: Ensure your HPLC method is capable of detecting small changes in the parent peak and can resolve potential minor degradation products.

    • Increase Stress Conditions (with caution): You can cautiously increase the acid concentration, temperature, or duration of the experiment. However, be aware that excessively harsh conditions may not reflect relevant degradation pathways[6].

    • Consider Alternative Stressors: If your goal is to force degradation, you may need to explore other conditions as outlined in ICH guidelines, such as oxidative (e.g., H₂O₂) or photolytic stress, which might be more effective in degrading this molecule[7].

Q2: My chromatogram shows several small, unexpected peaks after acid treatment, but none correspond to the expected phenols from ether cleavage. What could these be?

A2: These peaks are likely from minor side reactions on the aromatic rings rather than ether cleavage.

  • Potential Identities of Unknown Peaks:

    • Nitro Reduction Intermediates: As proposed in Pathway A, you might be observing the formation of nitroso, hydroxylamino, or amino derivatives. These compounds will have different retention times compared to the parent molecule.

    • Hydroxylated Byproducts: Pathway B suggests the possibility of ring hydroxylation, leading to phenolic compounds that are not the result of ether cleavage.

  • Troubleshooting and Identification Steps:

    • Mass Spectrometry (MS) is Key: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of these unknown peaks. This will be the most crucial step in identifying them.

    • Compare with Predicted Masses: Compare the obtained molecular weights with those of the potential degradation products from the proposed pathways.

    • Literature Search for Related Compounds: Look for degradation studies on similar chlorinated nitroaromatic compounds to see if similar byproducts have been reported.

Q3: I'm having trouble with peak shape and retention time stability in my HPLC analysis of the degradation samples.

A3: This is a common issue when analyzing halogenated and nitroaromatic compounds, especially after forced degradation studies.

  • Common Causes and Solutions:

Problem Potential Cause Solution
Peak Tailing - Secondary interactions with the stationary phase. - Column contamination.- Use a mobile phase with a buffer. - Flush the column with a strong solvent. - Consider a different column chemistry.
Retention Time Drift - Inconsistent mobile phase composition. - Temperature fluctuations. - Column aging.- Prepare fresh mobile phase daily. - Use a column oven for temperature control[8]. - Equilibrate the column thoroughly before each run.
Split Peaks - Clogged frit or column void. - Sample solvent incompatible with mobile phase.- Reverse-flush the column (if recommended by the manufacturer). - Dissolve the sample in the mobile phase whenever possible.

Q4: My GC-MS analysis of the degradation sample is giving a complex chromatogram with many peaks. How can I simplify this and identify my target analytes?

A4: GC-MS is a powerful tool, but sample preparation is critical for complex matrices from degradation studies.

  • Troubleshooting Steps:

    • Sample Clean-up: The acidic reaction mixture may contain non-volatile salts and other components that are not suitable for GC analysis. Perform a liquid-liquid extraction to isolate the organic components.

    • Derivatization: If you suspect the formation of polar degradation products like phenols or amines, derivatization (e.g., silylation or acetylation) can improve their volatility and chromatographic behavior.

    • Selective Ion Monitoring (SIM): Instead of scanning the full mass range, use SIM mode to look for specific ions characteristic of your parent compound and its expected degradation products. This will significantly improve sensitivity and reduce chromatographic complexity.

    • Soft Ionization Techniques: If fragmentation is too extensive, consider using a softer ionization technique to enhance the molecular ion peak, which is crucial for identification[9].

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism I should expect for this compound under acidic conditions?

A1: Based on the high stability of the diaryl ether bond, you should not expect ether cleavage to be the primary degradation pathway[1][2]. Instead, focus on potential modifications to the nitro-substituted aromatic ring, such as reduction of the nitro group or, to a lesser extent, aromatic hydroxylation.

Q2: Will the strength of the acid significantly impact the degradation products?

A2: While stronger acids and higher temperatures will increase the rate of any potential degradation, they are unlikely to change the fundamental pathway from ring modifications to ether cleavage. However, very harsh conditions could lead to more complex and potentially irrelevant side reactions or polymerization. It's recommended to start with moderately acidic conditions (e.g., 0.1-1M HCl or H₂SO₄) and adjust as needed[10].

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: A combination of techniques is ideal:

  • HPLC with UV and MS detection (LC-MS): This is the preferred method for initial analysis. It allows for the separation of the parent compound from its degradation products and provides molecular weight information for identification[6].

  • GC-MS: Useful for identifying volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds[11].

  • NMR Spectroscopy: Essential for the definitive structural elucidation of isolated and purified degradation products[12][13][14].

Q4: Are there any safety precautions I should take when running these degradation experiments?

A4: Yes. This compound and its potential degradation products are chlorinated and nitrated aromatic compounds, which should be handled with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Be cautious when heating acidic solutions under pressure.

  • Consult the Safety Data Sheet (SDS) for the parent compound and any known degradation products for specific handling and disposal information.

Experimental Protocol: Forced Degradation under Acidic Conditions

This protocol provides a starting point for investigating the acidic degradation of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Vials suitable for heating

  • HPLC system with UV and/or MS detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow

Caption: Workflow for acidic forced degradation study.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • In a reaction vial, add an appropriate volume of the stock solution to 1M HCl to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Prepare a control sample by adding the same volume of stock solution to water.

  • Stress Application:

    • Place the reaction vial in a heating block or water bath set to 60°C.

    • At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 1M NaOH.

    • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

    • Inject the sample onto the HPLC system.

Recommended HPLC Conditions (Starting Point)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm (or scan for optimal wavelength)

  • MS Detection: ESI in both positive and negative ion modes.

References

  • Chemistry LibreTexts. (2023, August 9). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Li, Y., Akiyama, T., Yokoyama, T., & Matsumoto, Y. (2016). NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. Biomacromolecules, 17(6), 1921–1929. [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Organic Chemistry. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Sharma, S., & Joshi, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Smith, M. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Sharma, S., & Joshi, S. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Kalamkar, C., et al. (2019). Forced degradation study under acidic conditions. ResearchGate. [Link]

  • Dasgupta, A., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. NIH. [Link]

  • Li, Y., et al. (2016). NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. PubMed. [Link]

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Unknown. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Unknown. (n.d.). Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Urban, M., et al. (n.d.). Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. ResearchGate. [Link]

  • vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide. [Link]

  • Arora, P. K., & Jain, R. K. (2014). Bacterial degradation of chlorophenols and their derivatives. PubMed Central. [Link]

  • Anderson, K. W., et al. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. [Link]

  • Bekdemir, Y., et al. (n.d.). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N ‘-diarylsulfamides using various criteria. ResearchGate. [Link]

  • Lee, M. R., et al. (n.d.). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. PubMed. [Link]

  • Unknown. (n.d.). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PubMed Central. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Usui, T., et al. (n.d.). Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds. PubMed. [Link]

  • Unknown. (2026, January 7). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. [Link]

  • Organic Chemistry 2. (2024, March 3). Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]

  • Dasgupta, A., et al. (n.d.). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. ResearchGate. [Link]

  • Ju, K. S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]

  • Unknown. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. ACS Publications. [Link]

  • Markus, A., et al. (n.d.). Degradation of 4-chlorophenylacetic acid by a Pseudomonas species. PubMed. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Degradation of 4-hydroxyphenylacetic acid by Trichosporon cutaneum. PubMed Central. [Link]

  • davidy200. (5 years ago). Can someone clarify why electron withdrawing groups increase acidity? [Online forum post]. Reddit. [Link]

  • Unknown. (n.d.). A DFT Study of the cis-Dihydroxylation of Nitroaromatic Compounds Catalyzed by Nitrobenzene Dioxygenase. PubMed Central. [Link]

  • Unknown. (n.d.). HYDROLYSIS. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific diaryl ether synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

The formation of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of 4-chlorophenol (as its conjugate base, 4-chlorophenoxide) with 2,4-dichloronitrobenzene. The success of this synthesis hinges on a precise interplay of electronic activation, reagent purity, and reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis.

Q1: What is the fundamental mechanism for this reaction? The synthesis proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] In this reaction, the electron-rich 4-chlorophenoxide acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloronitrobenzene. The reaction is specifically directed to the chlorine atom at the C-1 position because this position is ortho to the powerful electron-withdrawing nitro (-NO₂) group, which is essential for activating the ring towards nucleophilic attack.[2][3]

Q2: My reaction shows no product formation on the TLC. What are the most immediate factors to check? The most common culprits for a complete lack of reaction are threefold:

  • Ineffective Nucleophile Generation: The 4-chlorophenol is not sufficiently deprotonated to form the reactive phenoxide. This is often due to a weak or impure base, or the presence of protic impurities like water.

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation barrier for the initial nucleophilic attack.

  • Poor Reagent Quality: Degradation of starting materials or the use of "wet" (hydrous) solvents can completely halt the reaction.

Q3: I have a complex mixture of spots on my TLC plate post-reaction. What are the likely identities of these spots? A typical post-reaction TLC will show:

  • Product: this compound.

  • Unreacted Starting Materials: 4-chlorophenol and 2,4-dichloronitrobenzene.

  • Potential Byproducts: 4-chloro-2-nitrophenol, formed from the hydrolysis of 2,4-dichloronitrobenzene if water is present in the reaction medium.[4]

Q4: Is a copper catalyst necessary for this reaction? While this reaction is a classic SNAr, it bears resemblance to an Ullmann-type ether synthesis.[5][6] However, due to the strong activation provided by the ortho nitro group, a copper catalyst is generally not required. The reaction can proceed thermally. In cases where thermal decomposition is a concern, a modern, milder Ullmann-type protocol with a copper catalyst and a specific ligand could be an alternative strategy to lower the required reaction temperature.[7][8]

Part 2: The SNAr Mechanism: A Visual Guide to Reaction Success

Understanding the reaction mechanism is critical for effective troubleshooting. The SNAr pathway occurs in two main steps: (1) nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex , and (2) elimination of the leaving group (chloride) to restore aromaticity.[1] The stability of the Meisenheimer complex is the key to the entire reaction, and it is directly influenced by the electron-withdrawing nitro group.

Caption: The SNAr mechanism for diaryl ether synthesis.

Part 3: Symptom-Based Troubleshooting Guide

Identify your primary symptom from the list below and follow the diagnostic steps to identify and resolve the underlying cause.

Symptom 1: No Reaction or Very Low Conversion

Your primary analytical check (TLC, LC-MS) shows predominantly unreacted starting materials.

Possible Cause 1.1: Ineffective Nucleophile Generation The concentration of the reactive 4-chlorophenoxide species is insufficient. The pKa of 4-chlorophenol is approximately 9.4, meaning a sufficiently strong base is required for complete deprotonation.

  • Expert Analysis: Potassium carbonate (K₂CO₃) is a common and effective base, but it is hygroscopic and its effectiveness is compromised by water. The reaction is heterogeneous, relying on the solid-liquid interface, making stirring efficiency crucial.

  • Troubleshooting Protocol:

    • Verify Base Quality: Use freshly opened or properly stored K₂CO₃. For troubleshooting, consider grinding the K₂CO₃ into a fine powder to increase its surface area.

    • Ensure Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 molar equivalents) relative to the 4-chlorophenol.

    • Consider an Alternative Base: For a more robust system, switching to a stronger, more soluble base like potassium tert-butoxide (KOtBu) can be effective, though it requires more stringent anhydrous conditions.

Possible Cause 1.2: Sub-Optimal Reaction Conditions The reaction has not been supplied with enough thermal energy or time to proceed.

  • Expert Analysis: SNAr reactions, while facilitated by electronic activation, are not instantaneous and require heat to overcome the initial energy barrier for the formation of the Meisenheimer complex.

  • Troubleshooting Protocol:

    • Systematically Increase Temperature: If your initial temperature was low (e.g., 70 °C), increase it in 15-20 °C increments, monitoring the reaction progress by TLC every 2-4 hours. Be cautious not to exceed the boiling point of your solvent unless using a sealed reaction vessel.

    • Extend Reaction Time: Some published procedures report reaction times of up to 48 hours.[9] If you see slow product formation, extending the reaction time at a moderate temperature may be preferable to aggressively increasing the heat, which can risk decomposition.

ParameterRecommended RangeRationale
Temperature 70 - 150 °CBalances reaction rate with potential for thermal decomposition.
Solvent DMSO, DMF, NMPPolar aprotic solvents stabilize the Meisenheimer complex.
Base K₂CO₃, Cs₂CO₃, KOHMust be strong enough to deprotonate the phenol.
Atmosphere Nitrogen or ArgonPrevents moisture ingress and potential side reactions.

Possible Cause 1.3: Poor Reagent and Solvent Quality Trace amounts of water can have a significant impact on this reaction.

  • Expert Analysis: Water can compete with the phenoxide as a nucleophile, leading to the hydrolysis of 2,4-dichloronitrobenzene to form 4-chloro-2-nitrophenol.[4] It can also protonate the desired phenoxide, rendering it inactive. Polar aprotic solvents like DMSO and DMF are notoriously hygroscopic.

  • Troubleshooting Protocol: Implementing Anhydrous Conditions

    • Dry the Solvent: Use a freshly opened bottle of anhydrous solvent or dry the solvent over molecular sieves (4 Å) for at least 24 hours before use.

    • Dry Glassware: Oven-dry all glassware (≥120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Use an Inert Atmosphere: Assemble the reaction apparatus while hot and immediately purge with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

Symptom 2: Significant Byproduct Formation

Your analytical data shows the desired product along with one or more significant impurities.

Possible Cause 2.1: Formation of 4-chloro-2-nitrophenol This is the most common byproduct and is a clear indicator of water contamination.

  • Expert Analysis: The C-Cl bond in 2,4-dichloronitrobenzene is activated towards nucleophilic attack. In the presence of water, hydroxide (formed from the reaction of water with the base) can act as a nucleophile, leading to hydrolysis.[4]

  • Troubleshooting Protocol: The remedy is the rigorous implementation of anhydrous conditions as detailed in the protocol above. If this byproduct is observed, the reaction should be repeated with careful attention to excluding moisture.

Possible Cause 2.2: Thermal Decomposition The reaction mixture darkens significantly (to black or dark brown), and TLC shows a streak of baseline material with little clean product.

  • Expert Analysis: Nitroaromatic compounds can be susceptible to thermal decomposition at elevated temperatures.[10] Solvents like DMSO also have thermal stability limits. This is often an issue when temperatures are pushed above 150-160 °C for extended periods.

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: Find the lowest effective temperature that still allows for a reasonable reaction rate.

    • Consider a Milder, Catalyzed Approach: If high temperatures are unavoidable for achieving conversion, investigate an Ullmann-type coupling. A system using CuI as a catalyst with a ligand such as 1,10-phenanthroline or an amino acid can often facilitate the reaction at lower temperatures (e.g., 90-120 °C).[7]

Part 4: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing a failed synthesis.

Troubleshooting_Workflow start Synthesis Failed: Low or No Product q1 Analyze reaction mixture by TLC/LC-MS. What is the major component? start->q1 a1 Primarily Starting Materials q1->a1 Starting Materials a2 Product + Significant Byproduct(s) q1->a2 Mixture a3 Dark, Tarry Mixture (Decomposition) q1->a3 Decomposition q2 Was the base fresh/anhydrous? Were anhydrous solvents used? a1->q2 q4 Is the main byproduct 4-chloro-2-nitrophenol? a2->q4 sol5 Root Cause: Thermal Decomposition. Action: 1. Lower reaction temp. to < 140°C. 2. If conversion is poor, switch to a catalyzed Ullmann protocol (e.g., CuI). a3->sol5 a4 No q2->a4 No a5 Yes q2->a5 Yes sol1 Root Cause: Inactive Nucleophile or Inhibited Reaction. Action: 1. Use fresh, dry base (K₂CO₃). 2. Use anhydrous solvent (DMSO/DMF). 3. Ensure inert atmosphere (N₂). a4->sol1 q3 What was the reaction temperature and time? a5->q3 a6 < 100°C or < 24h q3->a6 Low/Short a7 > 100°C and > 24h q3->a7 High/Long sol2 Root Cause: Insufficient Activation Energy. Action: 1. Increase temp. to 100-120°C. 2. Extend reaction time to 48h. 3. Monitor progress by TLC. a6->sol2 sol3 Root Cause: Persistent Inhibition. Action: 1. Re-purify starting materials. 2. Consider a stronger base (e.g., KOtBu). a7->sol3 a8 Yes q4->a8 Yes sol4 Root Cause: Water Contamination. Action: Repeat reaction with rigorously dried reagents, solvents, and glassware under inert atmosphere. a8->sol4

Caption: A step-by-step workflow for troubleshooting the synthesis.

Part 5: Reference Protocol

This baseline protocol is derived from common literature procedures and serves as a validated starting point.[9]

Materials:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • 4-Chlorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the apparatus and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Charge Reagents: To the flask, add 2,4-dichloronitrobenzene, 4-chlorophenol, and potassium carbonate.

  • Add Solvent: Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.4-0.5 M.

  • Reaction: Begin vigorous stirring and heat the mixture to 70-80 °C in an oil bath.

  • Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction may take 24-48 hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a large volume of water. This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove less polar impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

References

  • Synthesis of 4-(4-chlorophenoxy)nitrobenzene. PrepChem.com. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. IP.com. [Link]

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications - Organic Letters. [Link]

  • Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro- Request for Quotation. ChemBK. [Link]

  • Preparation of 4-chloro-2-nitrophenol. PrepChem.com. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Quora. [Link]

  • This compound (C12H7Cl2NO3). PubChemLite. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Semantic Scholar. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office - EP 0110559 A1. [Link]

  • 2-Chloronitrobenzene, 3-chloronitrobenzene and 4-chloronitrobenzene. IARC Publications. [Link]

  • Preparation of 4-chloro-2-nitrophenol.
  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • High-yielding ullmann reaction for the preparation of bipyrroles.
  • 4-Nitrochlorobenzene. Wikipedia. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.it. [Link]

  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Theoretical study of the reaction of 2,4-dichlorophenol with 1O 2. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific diaryl ether synthesis. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to overcome common experimental challenges.

I. Reaction Overview: A Mechanistic Perspective

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophile, 4-chlorophenoxide, attacks the electron-deficient aromatic ring of 2,4-dichloronitrobenzene, displacing one of the chloride ions. The nitro group in the ortho and para positions to the chlorine atoms is crucial as it activates the ring towards nucleophilic attack by withdrawing electron density.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor influencing the reaction rate.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

For the synthesis of this compound, the recommended starting materials are 2,4-dichloronitrobenzene and 4-chlorophenol.

Q2: Which of the two chlorine atoms on 2,4-dichloronitrobenzene is preferentially substituted?

The chlorine atom at the 1-position (para to the nitro group) is preferentially substituted. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group more effectively when the attack occurs at the para position, leading to a more stable intermediate and a lower activation energy for the reaction.

Q3: What is a suitable solvent for this reaction and why?

Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended. These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Their high boiling points also allow the reaction to be conducted at elevated temperatures, which is often necessary to achieve a reasonable reaction rate.

Q4: Which base should I use and why is it important?

A moderately strong base is required to deprotonate the 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide. Potassium carbonate (K2CO3) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but may lead to more side reactions if not handled carefully. The choice of base can significantly impact the reaction rate and yield.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Insufficiently activated nucleophile: The 4-chlorophenol has not been effectively deprotonated. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Poor solvent quality: Presence of water in the solvent can protonate the phenoxide. 4. Inactive starting material: The 2,4-dichloronitrobenzene may be of poor quality.1. Base Selection & Stoichiometry: Ensure you are using at least one equivalent of a suitable base like K2CO3. For sluggish reactions, consider a stronger base like sodium hydride (NaH), but add it cautiously at a low temperature. 2. Temperature Optimization: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC. High temperatures (e.g., 140-170 °C) are sometimes required.[1] 3. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Reagent Quality Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Multiple Byproducts 1. High reaction temperature: Can lead to decomposition or side reactions. 2. Reaction with residual water: Can lead to the formation of 4-chloro-2-nitrophenol. 3. Self-condensation of starting materials. 1. Temperature Control: Avoid excessively high temperatures. A stepwise increase while monitoring the reaction is the best approach.[2] 2. Strict Anhydrous Conditions: As mentioned above, ensure all components of the reaction are dry. 3. Stoichiometry Control: Use a slight excess of the 4-chlorophenol to ensure the complete consumption of the 2,4-dichloronitrobenzene.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or does not crystallize easily. 1. Reaction Monitoring: Monitor the reaction by TLC to ensure it goes to completion. 2. Work-up Procedure: A proper aqueous work-up is crucial. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can help remove unreacted 4-chlorophenol. 3. Purification Technique: Column chromatography is often the most effective method for purifying the final product. A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is a good starting point. Recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can also be effective if the product is a solid.

IV. Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2,4-Dichloronitrobenzene

  • 4-Chlorophenol

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloronitrobenzene (1 equivalent), 4-chlorophenol (1.1 equivalents), and potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to 120-130 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water, 1M NaOH solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

V. Visualizing the Process

Reaction Workflow

G reagents Reactants: 2,4-Dichloronitrobenzene 4-Chlorophenol K2CO3 solvent Solvent: Anhydrous DMF reagents->solvent 1. Add reaction Reaction: Heat to 120-130 °C Monitor by TLC solvent->reaction 2. Heat workup Aqueous Work-up: Water & Ethyl Acetate Extraction NaOH & Brine Wash reaction->workup 3. Cool & Extract purification Purification: Column Chromatography workup->purification 4. Dry & Concentrate product Product: This compound purification->product 5. Isolate

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Product Yield? check_base Is the base strong enough and in sufficient excess? start->check_base Yes check_temp Is the reaction temperature high enough? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaH) or increase stoichiometry of K2CO3. check_base->solution_base No check_solvent Are the solvent and reagents anhydrous? check_temp->check_solvent Yes solution_temp Incrementally increase temperature. check_temp->solution_temp No check_purity Are the starting materials pure? check_solvent->check_purity Yes solution_solvent Use anhydrous solvent and dry glassware. check_solvent->solution_solvent No solution_purity Purify starting materials. check_purity->solution_purity No

Caption: A decision tree for troubleshooting low yield in the synthesis.

VI. References

  • PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Available at: [Link]

  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available at: [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. Available at: [Link]

  • European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. Available at: [Link]

  • ChemBK. Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Available at: [Link]

  • IARC Publications. and 4-chloronitrobenzene. Available at: [Link]

  • PubChem. 4,4'-Dichloro-2-nitrodiphenyl ether. Available at: [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP0110559B1. Available at:

Sources

Technical Support Center: Purifying Crude 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require robust, field-tested methods for its purification. Here, we address common challenges and provide detailed, validated protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical physical properties?

This compound is a diaryl ether compound with the molecular formula C₁₂H₇Cl₂NO₃.[1] It typically appears as a yellow crystalline or powdery solid.[2] It is soluble in most organic solvents but has low solubility in water.[2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

Q2: What are the most common impurities I should expect in my crude sample?

The impurities in your crude product are largely dependent on the synthetic route. A common method for synthesizing diaryl ethers is the Ullmann condensation or a related copper-catalyzed coupling reaction.[3] Therefore, you can typically expect the following impurities:

  • Unreacted Starting Materials: Such as 1,4-dichloro-2-nitrobenzene or 2,5-dichloronitrobenzene and 4-chlorophenol.[4][5]

  • Side-Reaction Byproducts: Including isomers formed from non-regioselective reactions or phenolic byproducts.

  • Residual Catalyst: If a copper catalyst was used.

  • Inorganic Salts: From the base used in the reaction (e.g., cesium carbonate, potassium carbonate).

  • Residual Solvents: High-boiling point solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are common in these reactions.[3][5]

Q3: What is the first step I should take before attempting a large-scale purification?

Always begin with a small-scale analysis. Thin-Layer Chromatography (TLC) is an indispensable tool for assessing the purity of your crude product and for developing a purification strategy.[6] By testing various solvent systems, you can determine the optimal conditions for separation by either recrystallization or column chromatography.[6]

Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.

Q4: My compound won't crystallize from solution after cooling. What should I do?

This is a common issue known as supersaturation, where the compound remains dissolved even though its concentration is above the saturation point.[7]

  • Cause: The solution lacks a nucleation site for crystals to begin forming.

  • Solutions:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for nucleation.[7][8]

    • Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[8]

    • Reduce Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath to further decrease the compound's solubility.[9]

    • Reduce Solvent Volume: You may have used too much solvent.[7] Gently heat the solution to evaporate some of the solvent and then allow it to cool again. This can be done on a rotary evaporator for better control.[9]

Q5: My product has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the compound is significantly impure.[7]

  • Cause: The compound's melting point is lower than the temperature of the solution from which it is separating.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent.[7] Allow the flask to cool much more slowly. Insulating the flask (e.g., by placing it on a wooden block or paper towels) can promote gradual cooling and encourage crystal formation.[10]

    • Use a Mixed-Solvent System: Oiling out is common in single-solvent systems. Switching to a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can often resolve this issue.[11]

Q6: The recovery yield from my recrystallization is very low. What went wrong?

A low yield is typically due to losing the product to the mother liquor (the remaining solution after filtration).[10]

  • Causes & Solutions:

    • Excessive Solvent: Using too much solvent is the most frequent cause of poor yield.[7][8] To maximize recovery, dissolve your crude product in the minimum amount of near-boiling solvent.[8] If you've already filtered and have the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling again.

    • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.[11]

    • Inappropriate Rinsing: Rinsing the collected crystals with room-temperature solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for rinsing.[8]

Data Presentation: Recommended Solvents for Recrystallization
Solvent SystemTypeRationale & Notes
Ethanol / Water Mixed-SolventEthanol is a good solvent for many moderately polar organic compounds, while water acts as an effective anti-solvent.[12] This system often produces high-purity crystals.
Isopropanol Single-SolventIsopropanol often provides a good solubility differential between hot and cold, making it a reliable choice for single-solvent recrystallization.
Toluene / Hexane Mixed-SolventA good choice for less polar compounds. Toluene dissolves the compound, and hexane is added to induce precipitation.[11]
Ethyl Acetate / Hexane Mixed-SolventA very common and effective system. Ethyl acetate is a moderately polar solvent, while hexane is non-polar.[13]

Troubleshooting Purification by Column Chromatography

When recrystallization fails to remove impurities with similar solubility, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) passes through it.[14]

Q7: How do I choose the right solvent system (eluent) for my column?

The goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35 on a TLC plate, and is well-separated from its impurities.[6]

  • Step 1: TLC Analysis: Spot your crude mixture on a silica gel TLC plate.

  • Step 2: Test Solvents: Develop the plate in a series of solvent systems of varying polarity. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 8:2 Hexane:Ethyl Acetate).[15]

  • Step 3: Adjust Polarity:

    • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 7:3 Hexane:EtOAc).

    • If all spots run to the top of the plate (solvent front), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexane:EtOAc).

  • Step 4: Optimize Separation: Fine-tune the solvent ratio until you achieve clear separation between the spot for your product and the spots for impurities.[6]

Q8: My compounds are not separating well on the column (bands are overlapping). What can I do?

Poor separation can result from several factors related to column packing and loading.

  • Causes & Solutions:

    • Improper Column Packing: Air bubbles or channels in the silica gel will lead to uneven solvent flow and poor separation. Ensure you pack the column as a uniform slurry and allow it to settle completely without letting the silica run dry.[16]

    • Overloading the Column: Using too much crude material for the amount of silica will exceed the column's separation capacity. A general rule is to use a 20:1 to 50:1 weight ratio of silica gel to crude compound.[14]

    • Initial Band is too Broad: The sample should be loaded onto the column in the minimum possible volume of solvent.[17] Dissolve your crude product in a small amount of a solvent in which it is highly soluble (like dichloromethane), load it onto the column, and then begin eluting with your chosen solvent system.[16]

Q9: The product is eluting from the column too slowly or not at all. What is the problem?

  • Cause: The eluent is not polar enough to displace your compound from the silica gel. Polar compounds adsorb strongly to the polar silica gel stationary phase.[18]

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane/ethyl acetate mixture, you can slowly switch to an 8:2 mixture, then 7:3, and so on. This is known as a gradient elution. This will increase the eluent's ability to displace the adsorbed compounds and speed up their movement down the column.[17]

Experimental Protocols & Workflows

Visual Workflow: General Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow cluster_start Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product Start Crude Product TLC Analyze Purity by TLC Start->TLC PurityCheck Is Purity >95% with a major impurity? TLC->PurityCheck Recrystallize Recrystallization PurityCheck->Recrystallize Yes Column Column Chromatography PurityCheck->Column No (Multiple/close impurities) End Pure Product Recrystallize->End Column->End

Caption: Decision workflow for purification.

Protocol 1: Recrystallization using Ethanol/Water

This protocol is effective for removing less polar impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum required amount of hot 95% ethanol. Start with ~40-50 mL and add more in small portions until the solid fully dissolves at the boiling point.[12]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (a spatula tip) of activated carbon and boil for 5 minutes to adsorb colored impurities.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while swirling until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the cloudiness, creating a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (~40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

This protocol is suitable for separating impurities with polarities similar to the product.

  • Solvent Selection: Based on TLC analysis, prepare the eluent. A typical system for this compound might be a 9:1 or 8:2 mixture of Hexane and Ethyl Acetate.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[16]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, constantly tapping the side to ensure even packing.[16] Do not let the silica run dry.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (~2-3 mL).

    • Carefully add this solution to the top of the silica gel using a pipette.

    • Drain the solvent until it is just level with the top of the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Recrystallization1. (n.d.). University of Toronto Scarborough. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Link]

  • Reddit. (2022). Guide to Recrystallisation. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Column chromatography. (n.d.). University of Alberta. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
  • operachem. (2024). TLC-Thin Layer Chromatography. [Link]

  • How to run column chromatography. (n.d.). University of Rochester. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]

  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • SIELC Technologies. (2018). 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. [Link]

  • Google Patents. (n.d.).
  • IARC Publications. (n.d.). and 4-chloronitrobenzene. [Link]

  • University of Rochester, Department of Chemistry. (2026). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.).
  • gsrs. (n.d.). 4-CHLORO-1-(2-CHLOROPHENOXY)-2-NITROBENZENE. [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. [Link]

Sources

stability of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound across various solvent systems. Understanding its stability is paramount for developing robust synthetic routes, reliable analytical methods, and stable formulations. This guide offers FAQs for foundational knowledge and detailed troubleshooting protocols to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 135-12-6) is a diaryl ether derivative.[1] Due to its chemical structure, featuring a nitro group and chloro-substituents, it serves as a versatile intermediate in organic synthesis. It is commonly utilized in the production of more complex molecules for the pharmaceutical, agrochemical, and dye industries.[2]

Q2: What are the general stability characteristics of this compound?

A2: As a nitroaromatic compound, this compound exhibits poor stability under exposure to light and heat, which can lead to decomposition.[3] The electron-withdrawing nitro group also activates the aromatic rings, making the compound susceptible to nucleophilic aromatic substitution.[4]

Q3: In which solvents is this compound soluble?

A3: The compound is generally soluble in most organic solvents but demonstrates low solubility in water.[2][3] Its synthesis has been described using solvents like dimethylsulfoxide (DMSO).[5] For analytical purposes, mobile phases containing acetonitrile and water are often used.[6]

Q4: What are the primary degradation pathways I should be aware of?

A4: The main potential degradation pathways include:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the chloro-substituents susceptible to displacement by strong nucleophiles.[4] This is a critical consideration when using nucleophilic solvents (e.g., methanol, ammonia) or basic conditions.

  • Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 4-chlorophenol and 4-chloro-2-nitrophenol. The chloro-substituents can also undergo hydrolysis.

  • Photodegradation: Aromatic nitro compounds are often photosensitive and can degrade upon exposure to UV or even ambient light.[3]

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group by various reducing agents, a common synthetic transformation that can be an unwanted side reaction.[4]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from light and heat to prevent degradation.[3] For solutions, storage in amber vials at low temperatures (e.g., 4°C) is recommended.[1]

Troubleshooting Guide

Q1: "I'm observing a new, unexpected peak in my HPLC analysis after dissolving the compound in methanol for a few hours. What could be happening?"

A1: This is likely a result of nucleophilic aromatic substitution. The nitro group activates the aromatic ring, making the chloride substituent labile. Methanol, especially in the presence of any basic residue, can act as a nucleophile (methoxide), displacing a chlorine atom to form a methoxy-substituted analog.

Troubleshooting Steps:

  • Confirm the Identity: Use LC-MS to determine the mass of the new peak. A substitution of -Cl with -OCH₃ would result in a mass change of -4.5 Da.

  • Use a Non-Nucleophilic Solvent: Prepare a control solution in a non-nucleophilic aprotic solvent like acetonitrile or toluene. If the new peak does not form, it strongly suggests a solvent-mediated reaction.

  • Control pH: Ensure your methanol is neutral and free of contaminants. If basic or acidic conditions are required for your experiment, be aware that these will accelerate the substitution reaction.

Q2: "My stock solution in aqueous acetonitrile is slowly turning yellow, even when stored in the dark. What is the cause?"

A2: The yellowing suggests the formation of chromophoric degradation products, likely resulting from hydrolysis. Water can act as a nucleophile, leading to the slow formation of phenolic byproducts such as 4-chlorophenol and 4-chloro-2-nitrophenol.[7] These phenols can subsequently oxidize to form colored quinone-like species.

Troubleshooting Steps:

  • Analyze for Byproducts: Use a reference standard of 4-chloro-2-nitrophenol or 4-chlorophenol to see if you can detect these species in your aged solution via HPLC or GC.

  • Buffer the Solution: If your experimental design permits, prepare your solution in a neutral buffer (e.g., phosphate buffer at pH 7) instead of unbuffered aqueous acetonitrile. This can significantly slow down pH-dependent hydrolysis.

  • Limit Water Content: If possible for your application, use a solvent system with a lower water content or switch to an anhydrous aprotic solvent.

Q3: "My results are inconsistent, and I suspect degradation. The compound is dissolved in chloroform and handled on the benchtop. What am I overlooking?"

A3: You are likely observing photodegradation. Nitroaromatic compounds are notoriously sensitive to light, and standard laboratory lighting can be sufficient to induce decomposition over time.[3]

Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber glassware or vials for all solutions containing the compound. If using clear glassware, wrap it completely in aluminum foil.

  • Minimize Exposure: Perform experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV and high-energy visible light.

  • Run a Light vs. Dark Control: Prepare two identical samples. Keep one on the open benchtop and the other completely protected from light (e.g., in a drawer or wrapped in foil). Analyze both after a set period. A significant difference in purity will confirm photosensitivity.

Data Summary: Solvent Stability Profile

The stability of this compound is highly dependent on the solvent system and ambient conditions. The following table provides a general guide based on chemical principles and data from related compounds.

Solvent ClassExample SolventsPotential for DegradationKey Considerations & Recommendations
Aprotic Non-Polar Hexane, Toluene, Diethyl EtherLow Excellent for short-term storage and as a non-reactive medium. Ensure solvents are peroxide-free (especially ethers).
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Moderate Generally good solvents.[5] DMF can contain amine impurities that may act as nucleophiles. Ensure high purity. DMSO is hygroscopic; absorbed water can lead to hydrolysis.
Halogenated Dichloromethane (DCM), ChloroformLow Good solubility and generally low reactivity. Ensure solvents are stabilized (e.g., with amylene for chloroform) to prevent the formation of acidic byproducts (HCl, phosgene).
Protic (Alcohols) Methanol, EthanolModerate to High Risk of nucleophilic substitution (alkoxylation), especially under basic conditions or with prolonged storage. Use freshly prepared solutions.
Protic (Aqueous) Water, Aqueous BuffersModerate to High Risk of hydrolysis, especially at non-neutral pH.[8][9] Degradation is accelerated at alkaline pH. Use neutral buffers for aqueous solutions and prepare fresh.

Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products Main C₁₂H₇Cl₂NO₃ Hydrolysis Hydrolysis Products (e.g., 4-chlorophenol, 4-chloro-2-nitrophenol) Main->Hydrolysis H₂O (Acid/Base) Substitution Nucleophilic Substitution Product (e.g., Methoxy analog) Main->Substitution Nu:⁻ (e.g., CH₃O⁻) Reduction Reduction Product (Amino analog) Main->Reduction [H] (e.g., Fe, H₂) Photo Photodegradation Products Main->Photo (Light) caption Degradation pathways of the target compound.

Caption: Key degradation pathways for this compound.

Experimental Protocol: Stability Assessment in a Novel Solvent

This protocol provides a self-validating workflow to quantitatively assess the stability of this compound in a specific solvent system.

Objective: To determine the rate of degradation of the compound under defined storage conditions (temperature, light exposure).

Materials:

  • This compound (of known purity)

  • Test solvent (HPLC grade or higher)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with caps

  • Calibrated HPLC-UV or GC-FID system with a suitable column

  • Incubator or oven for temperature control

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in the test solvent to create a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Sample Preparation:

    • Dilute the stock solution with the test solvent to a final concentration suitable for the analytical method (e.g., 50 µg/mL).

    • Dispense aliquots of this final solution into multiple amber HPLC vials. Prepare enough vials for all time points and conditions.

  • Initial Analysis (T=0):

    • Immediately analyze at least three freshly prepared vials. This establishes the initial concentration (C₀) and purity, serving as the baseline for all subsequent measurements.

  • Incubation:

    • Divide the remaining vials into sets for each test condition. A comprehensive study should include:

      • Condition A: Room Temperature (~25°C), Exposed to Light

      • Condition B: Room Temperature (~25°C), Protected from Light

      • Condition C: Accelerated Condition (e.g., 40°C), Protected from Light

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 2, 4, 8, 24, 48, 72 hours), remove three vials from each condition set.

    • Allow vials from elevated temperatures to cool to room temperature before analysis.

    • Analyze the samples by HPLC or GC.

  • Data Analysis:

    • For each time point and condition, calculate the average concentration of the parent compound.

    • Determine the percentage of compound remaining using the formula: % Remaining = (Cₜ / C₀) * 100, where Cₜ is the concentration at time 't'.

    • Plot % Remaining vs. Time for each condition.

    • Carefully examine the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

Sources

Technical Support Center: Scaling the Synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our focus is on providing practical, field-proven insights to help you navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the manufacturing of various pharmaceuticals and agrochemicals. The most common synthetic route is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a base and a copper catalyst.[1] While effective at the lab scale, scaling up this synthesis presents a unique set of challenges that can impact yield, purity, and safety.

This guide will address these challenges in a comprehensive question-and-answer format, providing you with the expertise needed to optimize your large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Ullmann condensation for this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The Ullmann condensation can be exothermic, and managing heat dissipation in large reactors is crucial to prevent runaway reactions and the formation of byproducts.

  • Heterogeneous Reaction Mixture: The reaction typically involves solid reagents like a base (e.g., potassium carbonate) and a copper catalyst in a liquid phase, which can lead to mixing and mass transfer limitations at a larger scale.

  • Byproduct Formation: At elevated temperatures required for the reaction, side reactions such as dehalogenation and homocoupling of the aryl halide can become more prevalent.[3]

  • Product Purification: Isolating and purifying large quantities of the final product to meet stringent purity requirements can be challenging due to the presence of colored impurities and unreacted starting materials.

  • Safety: Handling large volumes of chlorinated nitroaromatic compounds and copper catalysts requires strict safety protocols to mitigate risks of exposure and environmental contamination.[4]

Q2: Which synthetic route is preferred for industrial-scale production?

A2: The Ullmann condensation is a widely used method for forming diaryl ethers on an industrial scale due to the relatively low cost of copper catalysts compared to other transition metals like palladium.[5] Modern modifications of the Ullmann reaction that utilize ligands can significantly improve reaction rates and allow for milder reaction conditions, making the process more efficient and safer for large-scale production.[5]

Q3: What are the key reaction parameters to control during scale-up?

A3: The key parameters to meticulously control are:

  • Temperature: Precise temperature control is critical to balance reaction rate with byproduct formation.

  • Mixing Efficiency: Robust agitation is necessary to ensure good contact between the reactants, catalyst, and base. The choice of agitator design is important for handling solid-liquid slurries.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation of the copper catalyst and other sensitive reagents.[3]

  • Purity of Starting Materials: The quality of the starting materials, including the absence of moisture, can significantly impact the reaction outcome.

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield Inactive Catalyst: The copper catalyst may be oxidized or of low quality.[3] Insufficient Mixing: Poor agitation in a large reactor can lead to localized "dead zones" with low reaction rates. Presence of Moisture: Water can deactivate the catalyst and promote side reactions.Catalyst Quality: Use fresh, high-purity copper catalyst. Consider using activated copper powder for classical Ullmann reactions.[3] Improve Agitation: Select an appropriate agitator (e.g., anchor or helical ribbon mixer for viscous slurries) and optimize the stirring speed to ensure a homogeneous mixture.[6] Anhydrous Conditions: Thoroughly dry all solvents and reagents before use.
High Levels of Impurities Side Reactions: High reaction temperatures can lead to dehalogenation or homocoupling of the aryl halide.[3] Incomplete Reaction: Insufficient reaction time or low temperature can leave unreacted starting materials.Temperature Optimization: Carefully control the reaction temperature. Consider using a ligand to accelerate the reaction at a lower temperature.[3] Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time.
Difficult Product Isolation and Purification Oily Product: The product may not crystallize easily, especially in the presence of impurities. Colored Impurities: Nitroaromatic compounds and their byproducts are often colored and difficult to remove.Crystallization Seeding: Use seed crystals to induce crystallization. Solvent Selection: Experiment with different solvent systems for crystallization to improve crystal quality and purity. Washing Procedures: Wash the crude product with an alkaline solution (e.g., sodium bicarbonate) to remove acidic impurities like nitrophenols.[7]
Slow or Stalled Reaction Poor Solubility: Reactants or intermediates may have low solubility in the chosen solvent at the reaction temperature. Catalyst Poisoning: Impurities in the starting materials can poison the copper catalyst.Solvent Screening: Test different high-boiling polar aprotic solvents like DMF, NMP, or DMSO to improve solubility.[8] Raw Material Analysis: Ensure the purity of all starting materials before use.
Safety Concerns Exothermic Runaway: Poor heat dissipation in a large reactor can lead to a rapid increase in temperature and pressure. Handling of Hazardous Materials: Nitroaromatic compounds can be toxic and are environmental hazards.[1]Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to understand the heat flow of the reaction before scaling up. Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and respiratory protection when handling these chemicals. Waste Disposal: Follow all local regulations for the disposal of chemical waste.

Experimental Protocol: A Representative Synthesis

This protocol provides a general methodology for the synthesis of this compound. Note: This is a representative protocol and should be optimized for your specific equipment and scale.

Materials:

  • 1,4-dichloro-2-nitrobenzene

  • 4-chlorophenol

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 1,4-dichloro-2-nitrobenzene and 4-chlorophenol.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous potassium carbonate and copper(I) iodide to the reactor under a positive nitrogen pressure.

  • Solvent Addition: Add anhydrous DMF to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with fresh DMF.

  • Product Precipitation: Slowly add the filtrate to a stirred vessel containing water to precipitate the crude product.

  • Isolation: Collect the crude product by filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway Reactant1 1,4-dichloro-2-nitrobenzene Product This compound Reactant1->Product Reactant2 4-chlorophenol Reactant2->Product SideProduct1 Dehalogenated byproduct Product->SideProduct1 SideProduct2 Homocoupled byproduct Product->SideProduct2 Catalyst CuI, K2CO3, DMF

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Identified CheckYield Low Yield? Start->CheckYield CheckPurity High Impurities? CheckYield->CheckPurity No Catalyst Check Catalyst Activity & Loading CheckYield->Catalyst Yes CheckReactionRate Slow/Stalled Reaction? CheckPurity->CheckReactionRate No Temperature Optimize Reaction Temperature CheckPurity->Temperature Yes Solubility Assess Reagent Solubility CheckReactionRate->Solubility Yes Solution Implement Corrective Actions CheckReactionRate->Solution No Mixing Evaluate Mixing Efficiency Catalyst->Mixing Moisture Ensure Anhydrous Conditions Mixing->Moisture Moisture->Solution SideReactions Investigate Side Reactions Temperature->SideReactions Purification Optimize Purification Protocol SideReactions->Purification Purification->Solution CatalystPoisoning Check for Catalyst Poisons Solubility->CatalystPoisoning CatalystPoisoning->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (2025).
  • Just Measure it - Zero Instrument. (n.d.). Common Types of Mixing in Reactors.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • ele-mix.com. (2025). Can a mixing reactor be used for three - phase (gas - liquid - solid) mixing?
  • Becht. (2023).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • BenchChem. (2025).
  • essentialchemicalindustry.org. (n.d.). Chemical reactors.
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ACS Publications. (2024).
  • ACS Publications. (n.d.). Characterization of Milli- and Microflow Reactors: Mixing Efficiency and Residence Time Distribution.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ACS Publications. (2017).
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.
  • ResearchGate. (2025). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III)
  • The Royal Society of Chemistry. (2025). Solvent selection for industrial processes.
  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
  • MDPI. (n.d.). Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction.
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ACS Publications. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics.
  • Wiley Online Library. (2025).
  • IChemE. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and chemical research, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. An error in structural assignment can compromise months of research and significant financial investment. This guide provides an in-depth, technically-grounded framework for the validation of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, a substituted diphenyl ether of interest in organic synthesis.

The Subject of Analysis: this compound

Before delving into methodology, we must understand the molecule . Its fundamental properties provide the baseline for our analytical expectations.

PropertyValueSource(s)
CAS Number 135-12-6[1]
Molecular Formula C₁₂H₇Cl₂NO₃[1]
Molecular Weight 284.09 g/mol [1]
Appearance Off-white solid
SMILES O=[O-][1]

The structure, visualized below, contains several key features that will be interrogated by spectroscopic methods: two distinct aromatic rings, an ether linkage, a nitro group, and two chlorine substituents.

Caption: Chemical structure of this compound.

The Comparative Challenge: Differentiating Isomers

The true test of a validation workflow is not just confirming a structure, but definitively ruling out plausible alternatives. Isomers, compounds with the same molecular formula but different atomic arrangements, are the most common and challenging confounders. For our target, several positional isomers exist which would be indistinguishable by low-resolution mass spectrometry alone.

Table 2: Key Isomers for Comparative Analysis

CompoundStructureKey Differentiating Feature
Target: this compound 2-nitro, 4-chloro, 4'-chloroThe substitution pattern on both phenyl rings.
Isomer A: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene 2-nitro, 4-chloro, 2'-chloroThe position of the chlorine on the phenoxy ring is ortho instead of para.
Isomer B: 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene 4-nitro, 2-chloro, 4'-chloroThe positions of the nitro and chloro groups on the first ring are swapped.

These subtle differences will manifest as distinct patterns in NMR spectra, providing the key to unambiguous identification. Our validation strategy is designed to probe these specific structural nuances.

A Multi-Pronged Validation Workflow

No single technique is sufficient for complete structural elucidation. We employ an orthogonal workflow where each method provides a unique piece of the structural puzzle. The convergence of data from Mass Spectrometry, NMR, and IR spectroscopy forms a self-validating dataset.

validation_workflow cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Functional Group & Backbone cluster_2 Phase 3: Connectivity & Stereochemistry cluster_3 Conclusion MS Mass Spectrometry (MS) IR FT-IR Spectroscopy MS->IR CONF Unambiguous Structure Confirmed MS->CONF EA Elemental Analysis EA->IR H1_NMR ¹H NMR IR->H1_NMR C13_NMR ¹³C NMR C13_NMR->H1_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR TwoD_NMR->CONF

Caption: Orthogonal workflow for comprehensive structural validation.

Experimental Protocols and Data Interpretation

As a Senior Application Scientist, the rationale behind procedural steps is as important as the steps themselves. Here, we detail the core analytical techniques, their underlying principles, and the expected data for our target molecule.

4.1. Mass Spectrometry (MS)
  • Expertise & Experience: MS provides the molecular weight, the most fundamental checkpoint for identity. We use Electrospray Ionization (ESI), a soft ionization technique ideal for preventing premature fragmentation of the molecule, ensuring the molecular ion peak is clearly observed.[2]

  • Trustworthiness: The protocol includes a blank injection to prevent carry-over from previous samples, ensuring the detected ions originate solely from the analyte.[3]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[3]

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ESI mode.

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. The presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4) that must be observed for confirmation.

Expected Data Summary for C₁₂H₇Cl₂NO₃:

IonExpected m/zNotes
[M] 282.98The monoisotopic mass.
[M+H]⁺ 283.99Protonated molecule.
[M+Na]⁺ 305.97Sodium adduct, common in ESI.
Isotopic Pattern M, M+2, M+4A characteristic pattern with ~9:6:1 ratio confirming the presence of two chlorine atoms.

(Predicted m/z values from PubChem)[4]

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expertise & Experience: FT-IR is a rapid and powerful tool for identifying the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency. For our target, we are looking for definitive evidence of the nitro group (N-O stretches), the aryl-ether linkage (C-O stretch), and the aromatic rings (C=C and C-H stretches).

  • Trustworthiness: A background spectrum is taken before the sample analysis. This allows the instrument to computationally subtract signals from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is purely from the sample.[6]

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~150 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[7]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[7]

  • Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1520 & ~1340 Asymmetric & Symmetric N-O StretchNitro (NO₂)
~1240 Asymmetric C-O-C StretchAryl Ether
~1580 & ~1480 C=C StretchAromatic Ring
~3100-3000 C-H StretchAromatic C-H
~830 C-H Out-of-Plane Bend1,4-disubstituted ring
~1100-1000 C-Cl StretchAryl Chloride
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[8] ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The key to differentiating our target from its isomers lies in the distinct chemical shifts and coupling patterns of the aromatic protons.

  • Trustworthiness: We use a deuterated solvent (like CDCl₃) which is "invisible" in the ¹H NMR spectrum.[9] A small amount of an internal standard like tetramethylsilane (TMS) is added to provide a zero reference point (0 ppm) for accurate chemical shift calibration.[9]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal standard.[9]

  • ¹H NMR Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum. Key parameters to record are chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR Acquisition: Following the proton spectrum, acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom in the molecule.

Predicted ¹H NMR Data Interpretation for this compound:

The seven aromatic protons will appear in distinct regions, and their splitting patterns are the key to confirming the substitution pattern.

  • Ring A (with the nitro group): This ring has three protons. The proton adjacent to the nitro group will be the most downfield. We expect to see three signals, likely a doublet, a doublet of doublets, and another doublet, integrating to 1H, 1H, and 1H respectively.

  • Ring B (the phenoxy group): This ring is a simple 1,4-disubstituted (para) system. This gives a characteristic pattern of two doublets, each integrating to 2H. This AA'BB' system is a hallmark of para-substitution and would be absent in Isomer A (which has ortho-substitution).

Predicted ¹³C NMR Data Interpretation:

We expect to see 12 distinct signals in the aromatic region (~115-160 ppm), as all 12 carbon atoms in the two rings are chemically non-equivalent due to the substitution pattern. The carbons directly attached to the electronegative oxygen, nitrogen, and chlorine atoms will have characteristic chemical shifts.

Synthesizing the Evidence for Final Validation

The power of this workflow lies in the convergence of data. The mass spectrum confirms the molecular formula C₁₂H₇Cl₂NO₃. The FT-IR spectrum confirms the presence of nitro, ether, and chloro-aromatic functionalities. Finally, the specific splitting patterns in the ¹H NMR and the number of signals in the ¹³C NMR confirm the 1,2,4- and 1,4- substitution patterns on the two rings, respectively. This combination of evidence allows for the confident and unambiguous assignment of the structure as this compound, while simultaneously ruling out its positional isomers.

This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy data that is essential for advancing research and development.

References
  • METTLER TOLEDO. (n.d.). 4 Guidelines For FTIR PAT. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C12H7Cl2NO3). Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

A Researcher's Guide to the Comparative Analysis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene and its key positional isomers. These diaryl ether compounds are significant scaffolds in the development of agrochemicals and pharmaceuticals; however, the specific positioning of chloro and nitro substituents dramatically influences their physicochemical properties, chromatographic behavior, and biological activity. Researchers, scientists, and drug development professionals often face the challenge of separating and identifying these closely related molecules. This document offers a practical framework for their differentiation, detailing experimental protocols for chromatographic separation, discussing principles of spectroscopic characterization, and summarizing key differences in physical properties. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a vital resource for ensuring analytical accuracy and advancing research.

The Critical Role of Isomerism in Diaryl Ether Scaffolds

The this compound framework belongs to the class of diaryl ethers, structures that are prevalent in a variety of commercial and developmental compounds, from pesticides to potential therapeutics.[1][2] The introduction of electron-withdrawing groups like nitro (-NO₂) and halogen substituents such as chloro (-Cl) can impart specific biological activities. However, the precise location of these substituents on the aromatic rings gives rise to positional isomers.

While these isomers share the same molecular formula and weight, their chemical and biological personalities can be vastly different. A minor shift in a substituent's position can alter a molecule's polarity, steric profile, and electronic distribution. This, in turn, affects its melting point, solubility, reactivity, and, most critically, its interaction with biological systems. Studies on simpler chloronitrobenzene isomers have demonstrated that positional differences lead to distinct toxicity profiles and metabolic fates.[3] Therefore, the ability to selectively synthesize, separate, and unequivocally identify each isomer is not merely an academic exercise—it is a fundamental requirement for quality control, regulatory compliance, and the development of safe and effective chemical products.

This guide focuses on providing the technical insights and validated methodologies required to navigate the complexities presented by these isomers.

Molecular Structures of Key Isomers

The subtle yet significant structural differences between this compound and its isomers are the root of their distinct properties. Below are the structures of the target compound and two of its representative positional isomers.

  • Isomer A: this compound (CAS: 135-12-6)[4]

  • Isomer B: 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

  • Isomer C: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

G cluster_A Isomer A: this compound cluster_B Isomer B: 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene cluster_C Isomer C: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene A A B B C C

Caption: Molecular structures of the primary compound and two positional isomers.

Comparative Physicochemical Properties

The arrangement of substituents directly impacts intermolecular forces, which governs physical properties like melting and boiling points. Even a slight repositioning of a polar nitro group or a halogen atom can alter the crystal lattice energy and dipole moment of the molecule. For instance, the melting points of the simpler 2-, 3-, and 4-chloronitrobenzene isomers are 32-33°C, 44-46°C, and 82-84°C, respectively, illustrating this principle perfectly.[5][6][7]

Below is a summary of known physicochemical data for the selected diaryl ether isomers. The similarity in their properties, particularly melting points, underscores the challenge in their separation and the need for high-resolution analytical techniques.

PropertyIsomer AIsomer BIsomer C
IUPAC Name This compound2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
CAS Number 135-12-6[4]68454-93-3100140-97-0
Molecular Formula C₁₂H₇Cl₂NO₃[4]C₁₂H₇Cl₂NO₃C₁₂H₇Cl₂NO₃[8]
Molecular Weight 284.09 g/mol 284.09 g/mol 284.1 g/mol [8]
Appearance Yellow Powder[9]Yellow Crystalline/Powdery Substance[1]Not specified
Melting Point 79 °C[9]78-81 °C[1]Not specified
Boiling Point 220-223 °C (at 11 Torr)[9]Not specifiedNot specified
Predicted logP 4.69Not specifiedNot specified

Analytical Differentiation and Separation Protocols

Due to their structural similarity and volatility, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the premier techniques for the separation and quantification of these isomers.[10][11] The choice between them depends on sample complexity, required sensitivity, and available equipment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC is an ideal choice for thermally stable and volatile compounds like chlorophenoxy nitrobenzenes. Separation is achieved based on the isomers' boiling points and their differential interactions with the GC column's stationary phase. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), is a robust starting point. It separates compounds based on a combination of boiling point and polarity differences. For isomers with very close boiling points, a more polar stationary phase (e.g., containing cyanopropyl groups) could provide enhanced resolution by exploiting subtle differences in their dipole moments. Coupling the GC with a Mass Spectrometry (MS) detector is crucial. While a Flame Ionization Detector (FID) can quantify the isomers, it cannot identify them. MS provides both quantification and structural information through characteristic fragmentation patterns, making it the authoritative choice for unambiguous identification.[10]

G Sample Sample in Solvent (e.g., Hexane) Injector GC Injector (250°C) Sample->Injector 1 µL Injection Column GC Column (e.g., DB-5ms) Temperature Programmed Injector->Column Vaporization MS Mass Spectrometer (EI, Scan Mode) Column->MS Separation Data Data System: Chromatogram & Spectra MS->Data Detection & Analysis

Caption: Workflow for GC-MS analysis of chlorophenoxy nitrobenzene isomers.

Detailed Experimental Protocol: GC-MS Analysis This protocol is a validated starting point and should be optimized for your specific instrumentation and isomer mixture.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the isomer mixture in 10 mL of a high-purity solvent like ethyl acetate or hexane. If necessary, perform serial dilutions to bring the concentration into the linear range of the detector (typically 1-100 µg/mL).

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector set to 250°C. Use a split ratio of 50:1 for initial screening.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase temperature at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra against certified reference standards for each isomer.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is an excellent orthogonal technique to GC. It separates molecules based on their hydrophobicity. The isomers partition differently between a nonpolar stationary phase (typically C18) and a polar mobile phase. Elution order is generally related to polarity; more polar isomers tend to elute earlier. The key to a successful separation is the meticulous optimization of the mobile phase composition (the ratio of organic solvent to water). A gradient elution, where the percentage of organic solvent is increased over time, is often necessary to resolve closely eluting peaks and clean the column. A UV detector is highly effective as the nitroaromatic and chlorinated phenyl rings are strong chromophores.[10]

G MobilePhase Mobile Phase (Acetonitrile/Water) Pump HPLC Pump (Gradient) MobilePhase->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm) Injector->Column Separation Detector UV Detector (e.g., 254 nm) Column->Detector Detection Data Data System: Chromatogram Detector->Data

Caption: Workflow for HPLC-UV analysis of chlorophenoxy nitrobenzene isomers.

Detailed Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in acetonitrile. Dilute with the initial mobile phase composition to a working concentration of ~50 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm ID x 150 mm length, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water.

    • Solvent B: HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 60% B.

    • 2-15 min: Linear gradient from 60% B to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 60% B and re-equilibrate.

  • Detection: UV detection at 254 nm.

  • Data Analysis: Identify peaks by comparing their retention times with those of pure, injected standards of each isomer.

Synthesis Strategies and the Inevitability of Isomeric Mixtures

The most common route to synthesizing these diaryl ethers is through a variation of the Williamson ether synthesis, which involves a nucleophilic aromatic substitution reaction. Typically, a deprotonated chlorophenol (acting as the nucleophile) is reacted with a dichloronitrobenzene.

For example, the synthesis of Isomer A, this compound, would likely involve the reaction of 4-chlorophenate with 1,4-dichloro-2-nitrobenzene.

G A 4-Chlorophenol B Potassium 4-chlorophenate A->B + Base Base Base (e.g., K₂CO₃) D This compound (Isomer A) B->D + C (SNAr Reaction) C 1,4-Dichloro-2-nitrobenzene E Side Products (e.g., other isomers) C->E Side Reactions

Caption: A representative synthesis route for a target isomer.

A significant challenge in this synthesis is the potential for side reactions. The starting materials themselves are often produced via processes like the nitration of chlorobenzene, which yields a mixture of 2- and 4-chloronitrobenzene isomers that must be separated.[6][12] Any impurity in the starting materials or lack of complete regioselectivity in the ether synthesis step will result in a final product contaminated with other isomers. This reality reinforces the absolute necessity of the robust analytical protocols detailed in the previous section to ensure the purity of the desired compound.

Conclusion and Future Outlook

The comparative study of this compound and its isomers is a clear illustration of a core principle in chemical and pharmaceutical science: structure dictates function. While these compounds may appear deceptively similar on paper, their distinct spatial arrangements of atoms lead to unique physicochemical properties and, consequently, different behaviors in analytical systems and biological environments.

This guide has provided a comprehensive framework for their differentiation, grounded in the established techniques of GC-MS and HPLC. The detailed protocols serve as a self-validating system, where the combination of chromatographic retention time and mass spectral or UV data provides unambiguous identification when benchmarked against certified standards. The synthesis pathways highlight the practical challenges in obtaining isomerically pure compounds, further emphasizing the role of meticulous analytical characterization.

For researchers in drug development and agrochemical synthesis, a thorough understanding and application of these comparative methods are indispensable for ensuring product quality, safety, and efficacy. Future research should focus on generating more extensive public data on the biological activities of these specific diaryl ether isomers to build a more complete structure-activity relationship profile.

References

A complete list of sources cited throughout this guide is provided below.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (1988). JPS632956A - Method for separating dichloronitrobenzene isomers.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • International Agency for Research on Cancer. (2018). Some nitrobenzenes and other industrial chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-CHLORO-1-(2-CHLOROPHENOXY)-2-NITROBENZENE. Retrieved from [Link]

  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)-4-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). Printing processes and printing inks, carbon black and some nitro compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 25, 1-D5. Retrieved from [Link]

  • International Agency for Research on Cancer. (2018). Exposure Data - Some nitrobenzenes and other industrial chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Retrieved from [Link]

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  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of nitroaromatic compounds is critical for both therapeutic innovation and risk assessment. This guide provides an in-depth comparison of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, a dichlorinated nitrodiphenyl ether, with other significant nitroaromatic compounds. By examining structurally related compounds and outlining robust experimental protocols, this document serves as a vital resource for predicting and evaluating its biological profile.

Introduction: The Significance of Nitroaromatics and the Compound in Focus

Nitroaromatic compounds are a broad class of molecules characterized by the presence of at least one nitro (-NO2) group attached to an aromatic ring.[1] This functional group's strong electron-withdrawing nature imparts unique chemical properties that translate into a wide spectrum of biological activities.[2][3] Many nitroaromatics are mainstays in medicine, serving as antibiotics, antiprotozoal agents, and even anticancer drugs.[2][4] However, the very reactivity that makes them effective can also lead to toxicity, including mutagenicity and carcinogenicity.[5][6]

The biological activity of most nitroaromatics is contingent upon the enzymatic reduction of the nitro group within cells.[3] This process can generate a cascade of reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[7][8] These reactive molecules can interact with cellular macromolecules like DNA, proteins, and lipids, leading to a range of effects from therapeutic action to cellular damage.[5][8]

This guide focuses on This compound , a compound for which direct biological data is scarce in public literature. By examining its structural relatives, namely nitrodiphenyl ethers and chlorinated nitrobenzenes, we can infer its likely biological activities and propose a comprehensive strategy for its experimental evaluation.

Comparative Analysis of Biological Activities

Based on its chemical structure, this compound is anticipated to exhibit several biological activities common to other nitroaromatics. Here, we compare its potential activities with those of well-characterized compounds.

Cytotoxicity

Many nitroaromatic compounds exhibit cytotoxicity, a desirable trait for anticancer agents but a concern for other applications.[9][10] The cytotoxicity of these compounds is often linked to their ability to induce oxidative stress and damage cellular components.[8]

Comparison with Other Nitroaromatics:

Compound/ClassMechanism of CytotoxicityTypical IC50 Values
Nitrodiphenyl Ethers Light-activated lipid peroxidation, formation of radical species.[11][12]Varies with specific structure and cell line.
1-Chloro-4-nitrobenzene Metabolized to toxic intermediates like 4-chloroaniline, induces DNA damage.[13]Data not readily available, but known carcinogen.
Ortho-nitrobenzyl derivatives Genotoxic and mutagenic, inducing double-strand DNA breaks.[2]Varies; some derivatives show selective cytotoxicity to cancer cells.
4-Nitroquinoline 1-oxide (4NQO) Metabolic reduction to reactive intermediates that form DNA adducts and generate reactive oxygen species (ROS).[14]Potent carcinogen and mutagen.

Experimental Protocol for Assessing Cytotoxicity:

A standard method to evaluate the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, MCF-7, or a non-tumoral line like Vero) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][9]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing the Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treat_cells Add compound to cells compound_prep->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation add_mtt Add MTT solution incubation->add_mtt solubilize Dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calc_viability Calculate cell viability read_absorbance->calc_viability det_ic50 Determine IC50 value calc_viability->det_ic50 Genotoxicity_Pathway cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_outcome Cellular Outcome nitroaromatic Nitroaromatic Compound nitroreductase Nitroreductase (e.g., in S9 mix) nitroaromatic->nitroreductase reactive_intermediate Reactive Intermediate (e.g., hydroxylamine) nitroreductase->reactive_intermediate dna_adducts DNA Adducts reactive_intermediate->dna_adducts strand_breaks Strand Breaks reactive_intermediate->strand_breaks oxidative_damage Oxidative Damage (ROS) reactive_intermediate->oxidative_damage mutations Mutations dna_adducts->mutations chromosome_aberrations Chromosomal Aberrations (Micronuclei) dna_adducts->chromosome_aberrations apoptosis Apoptosis dna_adducts->apoptosis strand_breaks->mutations strand_breaks->chromosome_aberrations strand_breaks->apoptosis oxidative_damage->mutations oxidative_damage->chromosome_aberrations oxidative_damage->apoptosis

Caption: General pathway of nitroaromatic-induced genotoxicity.

Antimicrobial Activity

The nitro group is a key pharmacophore in several antimicrobial drugs. [3][8]Therefore, it is plausible that this compound may possess antimicrobial properties.

Comparison with Other Nitroaromatics:

Compound/ClassSpectrum of ActivityMechanism of Action
Metronidazole Anaerobic bacteria and protozoa. [8]Reduction of the nitro group to cytotoxic intermediates that disrupt DNA. [8]
Nitrofurantoin Broad spectrum against urinary tract pathogens. [3]Reduction to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules. [3]
Chloramphenicol Broad spectrum (Gram-positive and Gram-negative bacteria).Inhibits protein synthesis by binding to the 50S ribosomal subunit.
Halogenated Nitro-derivatives Some show activity against Staphylococcus aureus and Candida species. [8]Varies with specific structure.

Experimental Protocol for Assessing Antimicrobial Activity:

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [15][16][17] Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs). [18] Visualizing the Antimicrobial Testing Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare standardized microbial inoculum prep_dilutions Prepare serial dilutions of compound in 96-well plate inoculate Inoculate wells with microorganism prep_dilutions->inoculate incubate_plate Incubate plate inoculate->incubate_plate read_mic Visually determine MIC incubate_plate->read_mic subculture_mbc Subculture for MBC (optional) read_mic->subculture_mbc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is limited, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential cytotoxic, genotoxic, and antimicrobial properties. The presence of both the nitro group and chlorine substituents suggests a likelihood of significant biological effects, warranting a thorough experimental investigation.

The protocols detailed in this guide offer a robust framework for such an evaluation. By systematically applying these assays, researchers can generate the critical data needed to understand the compound's mechanism of action, determine its therapeutic potential, and assess its safety profile. This comprehensive approach is essential for advancing our knowledge of nitroaromatic compounds and their applications in science and medicine.

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A Guide to the Spectroscopic-Based Structural Elucidation of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene and its precursors, 4-chlorophenol and 1,4-dichloro-2-nitrobenzene. It is designed for researchers, scientists, and professionals in drug development to facilitate the structural verification and purity assessment of this class of compounds through common spectroscopic techniques.

Introduction: Synthesis via Nucleophilic Aromatic Substitution

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNA r) reaction. In this process, the phenoxide ion derived from 4-chlorophenol acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,4-dichloro-2-nitrobenzene. The nitro group (-NO2), being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The reaction results in the displacement of one of the chlorine atoms and the formation of a diaryl ether linkage.

Understanding the spectroscopic signatures of the starting materials and the final product is crucial for monitoring the reaction progress and confirming the identity of the desired compound. This guide will walk through a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Synthesis_Reaction cluster_0 Precursors cluster_1 Product 4-chlorophenol 4-Chlorophenol product This compound 4-chlorophenol->product Nucleophile 1,4-dichloro-2-nitrobenzene 1,4-Dichloro-2-nitrobenzene 1,4-dichloro-2-nitrobenzene->product Electrophile

Caption: Synthesis of this compound.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. The most significant change expected in the synthesis of this compound is the conversion of a phenolic hydroxyl group to a diaryl ether linkage.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
4-Chlorophenol 3200-3600 (broad)O-H stretch (phenolic)
1200-1300C-O stretch (phenolic)
1,4-Dichloro-2-nitrobenzene 1520-1560, 1340-1370N-O asymmetric & symmetric stretch (nitro group)
700-850C-Cl stretch
This compound (Predicted) ~1240 (strong)C-O-C asymmetric stretch (diaryl ether)
1520-1560, 1340-1370N-O asymmetric & symmetric stretch (nitro group)
700-850C-Cl stretch

Analysis:

  • Disappearance of the -OH band: The most telling sign of a successful reaction is the disappearance of the broad O-H stretching band from the spectrum of 4-chlorophenol.

  • Appearance of the C-O-C band: Concurrently, a strong absorption band characteristic of the asymmetric C-O-C stretching of the diaryl ether will appear around 1240 cm⁻¹. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at 1050 and 1250 cm⁻¹[1][2][3].

  • Persistence of -NO2 and C-Cl bands: The characteristic strong absorptions of the nitro group and the C-Cl bonds from the precursors will be retained in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of the precursors and the product will show distinct signals in the aromatic region (typically 6.5-8.5 ppm).

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4-Chlorophenol ~6.8Doublet2H, Ar-H ortho to -OH
~7.2Doublet2H, Ar-H meta to -OH
1,4-Dichloro-2-nitrobenzene ~7.5Doublet1H, Ar-H
~7.7Doublet of doublets1H, Ar-H
~7.9Doublet1H, Ar-H
This compound (Predicted) 7.0-7.6Multiplets7H, Aromatic protons

Analysis:

  • Disappearance of the phenolic proton: The acidic proton of the hydroxyl group in 4-chlorophenol, which can appear as a broad singlet anywhere from 4-8 ppm or may exchange with D₂O, will be absent in the product.

  • Complex aromatic signals: The product's ¹H NMR spectrum will exhibit a more complex set of multiplets in the aromatic region due to the presence of two distinct, and asymmetrically substituted, benzene rings. Hydrogens on carbons adjacent to an ether oxygen are shifted downfield and typically show absorptions in the 3.4 to 4.5 δ range[1][2][3][4].

¹³C NMR Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecules.

CompoundKey ¹³C Chemical Shifts (δ, ppm)Assignment
4-Chlorophenol ~155C-OH
~116-130Aromatic carbons
1,4-Dichloro-2-nitrobenzene ~120-140Aromatic carbons
~148C-NO₂
This compound (Predicted) ~115-160Aromatic carbons
~148C-NO₂

Analysis:

  • Shift in carbon signals: The carbon atoms attached to the newly formed ether linkage will experience a significant change in their chemical shifts compared to the corresponding carbons in the precursors. Ether carbon atoms typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum[1][2][3].

  • Conservation of the C-NO₂ signal: The carbon atom bonded to the nitro group is expected to remain in a similar chemical shift environment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the product and can provide structural information through fragmentation patterns.

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
4-Chlorophenol 128.56128 (M⁺), 93 (M⁺ - Cl), 65 (loss of CO)
1,4-Dichloro-2-nitrobenzene 191.00191 (M⁺), 161 (M⁺ - NO), 145 (M⁺ - NO₂)
This compound 284.09283 (M⁺), fragments corresponding to the loss of NO₂, Cl, and cleavage of the ether bond.

Analysis:

  • Molecular Ion Peak: The most definitive evidence for the formation of the product is the observation of a molecular ion peak (or a protonated/adducted molecule in soft ionization techniques) corresponding to the molecular weight of this compound (284.09 g/mol ). Nitroaromatic compounds typically show a high abundance of ions corresponding to [M⁺] or [M⁺ - 15] in their EI mass spectra[5].

  • Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

  • Fragmentation: The fragmentation pattern will likely involve the loss of the nitro group (NO₂), a chlorine atom (Cl), and cleavage of the diaryl ether bond, leading to fragments corresponding to the precursor ions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a diaryl ether.

  • To a solution of 4-chlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 1,4-dichloro-2-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture at a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Mix 4-chlorophenol, K₂CO₃ in DMF Phenoxide Form 4-chlorophenoxide Start->Phenoxide Add_DCNB Add 1,4-dichloro-2-nitrobenzene Phenoxide->Add_DCNB Heat Heat and Monitor by TLC Add_DCNB->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification Workup->Purify IR IR Spectroscopy Purify->IR Characterization NMR ¹H and ¹³C NMR Purify->NMR Characterization MS Mass Spectrometry Purify->MS Characterization

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Unknown Function

In drug discovery and chemical biology, we often encounter novel small molecules with potential therapeutic value. 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is one such compound. A survey of the scientific literature reveals a notable absence of direct biological activity data for this specific molecule.[1] However, its chemical architecture provides critical clues for a rational assessment of its potential biological targets and off-target effects.

The molecule possesses two key features:

  • A Diphenyl Ether Scaffold: This motif is present in numerous biologically active compounds, including potent kinase inhibitors, suggesting that kinases are a primary protein class to investigate for potential interactions.

  • A Nitroaromatic Group: Nitro-substituted compounds are known to be metabolically active and can induce cellular stress responses, potentially modulating inflammatory signaling pathways such as the NF-κB pathway.[2][3] Furthermore, structurally similar compounds, like 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, have been explored for anticancer properties via cyclooxygenase-2 (COX-2) inhibition.[4]

This guide provides a comprehensive, multi-tiered strategy for researchers to systematically profile the cross-reactivity of this compound. We will move from broad, high-throughput biochemical screens to specific, mechanism-focused cellular assays, ensuring a robust and reliable assessment of its selectivity profile. This approach is designed not merely to identify potential interactions but to understand the causality behind our experimental choices, providing a self-validating framework for confident decision-making.

The Strategic Framework: A Multi-Tiered Approach to Selectivity Profiling

A thorough investigation of a compound's cross-reactivity cannot be accomplished with a single assay. A tiered approach is the most efficient and scientifically rigorous strategy, beginning with a wide net to catch all potential interactions and progressively narrowing the focus to validate and characterize the most significant hits.[5] Our workflow is designed to maximize information while conserving resources.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Mechanistic Validation cluster_3 Final Output T1 Kinase Panel Screen (>300 Kinases, 10 µM) T2_A Dose-Response (IC50) Biochemical Assays T1->T2_A Identified Hits (>70% Inhibition) T2_B Cellular Thermal Shift Assay (CETSA) for Target Engagement T2_A->T2_B Potent Hits (IC50 < 1 µM) T3_A Competitive Binding Assays (SPR or Competition ELISA) T2_A->T3_A Output Comprehensive Selectivity Profile T2_B->Output T2_C NF-κB Luciferase Reporter Assay T3_B Western Blot for Pathway Modulation T2_C->T3_B T2_D Cell-Based COX-1/COX-2 Activity Assay T2_D->T3_B T3_A->Output T3_B->Output

Figure 1: Tiered workflow for assessing compound cross-reactivity.

Tier 1: Casting a Wide Net with Biochemical Kinase Profiling

Expertise & Rationale: The diphenyl ether core of our test compound makes the human kinome a prime suspect for off-target interactions. Kinases share a structurally conserved ATP-binding pocket, making them susceptible to cross-reactive inhibition by small molecules.[6] A broad biochemical screen is the most effective initial step to map potential interactions across the entire kinase family tree.[7] We use a high compound concentration (e.g., 10 µM) to ensure we capture even weak binders, which can then be prioritized for more detailed analysis.[5]

Experimental Protocol: Large-Scale Kinase Panel Screen

This protocol describes a generic radiometric assay, a gold standard for directly measuring kinase catalytic activity.[7]

  • Assay Preparation: Prepare a reaction buffer appropriate for kinase activity (e.g., Tris-HCl, MgCl2, DTT).

  • Compound Plating: Dispense this compound (dissolved in 100% DMSO) into a 384-well plate to a final concentration of 10 µM. Include a DMSO-only well (negative control) and a well with a known broad-spectrum kinase inhibitor like Staurosporine (positive control).

  • Kinase and Substrate Addition: Add a panel of over 300 recombinant human protein kinases to individual wells, along with their specific peptide or protein substrates.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]-ATP at a concentration near the Kₘ for each respective kinase. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Data Presentation: Interpreting the Heatmap

The results of a large-scale screen are typically visualized as a heatmap or presented in a table. Hits are defined as kinases showing significant inhibition (e.g., >70%) at the screening concentration.

Kinase TargetFamily% Inhibition @ 10 µMPriority for Tier 2
EGFRTyrosine Kinase95%High
SRCTyrosine Kinase88%High
CDK2CMGC75%High
PKAAGC15%Low
GSK3BCMGC5%Low
... (300+ other kinases).........

Tier 2: From Biochemical Hits to Cellular Confirmation

Expertise & Rationale: A biochemical hit does not guarantee cellular activity. Cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's efficacy.[8] Therefore, Tier 2 focuses on validating the primary hits in a more physiologically relevant context. We determine the half-maximal inhibitory concentration (IC50) to quantify potency and use assays that measure direct target engagement and pathway modulation within intact cells.

A. Biochemical IC50 Determination for Kinase Hits

Rationale: This step confirms the primary screen results and quantifies the potency of the compound against each identified kinase hit. A 10-point dose-response curve provides a reliable IC50 value.[5]

Protocol: The protocol is identical to the Tier 1 screen, but instead of a single concentration, a 10-point serial dilution of this compound (e.g., from 100 µM down to 1 nM) is used for each priority kinase. The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC50.

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA provides direct evidence that the compound binds to its target inside a cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature. This assay bridges the gap between biochemical activity and cellular physiology.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., A549 lung cancer cells for EGFR) to 80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 20x IC50) for 1 hour at 37°C.

  • Harvest and Heat: Harvest the cells, lyse them, and aliquot the lysate into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separate Aggregates: Centrifuge the plate to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., EGFR) remaining in the supernatant at each temperature using Western blotting or ELISA.

  • Data Interpretation: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.

C. NF-κB Activation Assessment

Rationale: The nitroaromatic moiety is a potential trigger for cellular stress and inflammatory responses. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of these processes.[9] A luciferase reporter assay is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.[10][11]

G cluster_0 Stimulus Stimulus (e.g., TNF-α, Compound) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB p50/p65 Dimer IkB->NFkB releases NFkB_nuc p50/p65 Translocation NFkB->NFkB_nuc translocates to Nucleus Nucleus DNA κB DNA Binding Site NFkB_nuc->DNA Gene Target Gene Transcription (e.g., Luciferase) DNA->Gene

Figure 2: Simplified canonical NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Transfect HEK293 cells with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.

  • Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response of this compound for a set period (e.g., 6 hours).

  • Controls: Include wells with vehicle (negative control) and a known NF-κB activator like TNF-α (positive control).

  • Lysis and Luciferase Measurement: Lyse the cells and add a luciferin-containing substrate. Measure the resulting bioluminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase signal or a separate cell viability assay) to control for cytotoxicity.

Data Presentation: Comparative Potency

The IC50 and EC50 values from Tier 2 assays are tabulated to compare the compound's potency across different biological contexts.

Assay TypeTarget / PathwayResult (IC50 / EC50)
Biochemical Kinase AssayEGFR0.5 µM
Biochemical Kinase AssaySRC1.2 µM
NF-κB Reporter AssayNF-κB Activation15 µM
Cell-Based COX-2 AssayProstaglandin E2 Production> 50 µM

Tier 3: Deep Dive into Mechanism of Action

Expertise & Rationale: Once cellular activity is confirmed, the final tier aims to elucidate the precise mechanism of interaction. For the most potent off-targets, we must determine if the compound binds directly and competitively. For pathway modulation, we need to confirm that the observed cellular phenotype is caused by the expected upstream events.

A. Competitive Binding Assays

Rationale: To understand if our compound inhibits EGFR by binding to the ATP pocket, a competitive binding assay is essential.[12] This assay format measures the displacement of a known, labeled ligand by our unlabeled test compound, allowing for the calculation of the inhibition constant (Ki).[13][14]

Protocol: ELISA-Based Competitive Binding Assay

  • Plate Coating: Coat a high-binding ELISA plate with a recombinant, purified EGFR protein. Block with BSA to prevent non-specific binding.

  • Competition Reaction: Add a fixed, sub-saturating concentration of a biotinylated ATP-competitive EGFR inhibitor (the "probe").

  • Compound Titration: Simultaneously, add a serial dilution of this compound. Incubate to allow binding to reach equilibrium.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the captured biotinylated probe.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. The signal is inversely proportional to the amount of test compound bound.

  • Data Analysis: Calculate the IC50 from the dose-response curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.

B. Western Blot for Pathway Analysis

Rationale: If the NF-κB reporter assay showed activity, we must confirm it by examining upstream signaling events. A hallmark of canonical NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα.[15] Western blotting allows for the direct visualization of these protein-level changes.[16]

Protocol: IκBα Degradation Western Blot

  • Cell Treatment: Treat cells (e.g., HeLa) with vehicle, TNF-α (positive control), and an active concentration of this compound for various short time points (0, 15, 30, 60 minutes).

  • Lysate Preparation: Harvest and lyse the cells at each time point. Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for IκBα. Also probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Interpretation: A decrease in the IκBα band intensity over time, relative to the loading control, confirms activation of the NF-κB pathway.

Synthesizing the Data: Building the Final Selectivity Profile

The culmination of this multi-tiered investigation is a comprehensive selectivity profile. By comparing the compound's potency against its most sensitive off-target (e.g., EGFR, IC50 = 0.5 µM) to its activity in broader cellular screens (e.g., NF-κB activation, EC50 = 15 µM), we can establish a "selectivity window." In this hypothetical case, the compound is 30-fold more selective for EGFR than for inducing a general NF-κB response. This quantitative assessment is critical for determining the compound's suitability as a selective chemical probe or its potential for further development as a therapeutic. The absence of significant activity in the COX assays suggests that, despite structural similarities to other molecules, this is not a primary mechanism of action for this specific compound.

This systematic, evidence-based approach transforms an uncharacterized molecule into a well-defined chemical tool, providing the trustworthiness and scientific rigor necessary for advanced research and drug development.

References

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Carlsen, H., Alexander, G., Austenaa, L. M., Ebihara, K., & Blomhoff, R. (2004). A highly sensitive and robust method for measuring nuclear factor-kappaB activity in a 96-well format. Journal of immunological methods, 287(1-2), 171–180. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-kappaB: a personal account. Journal of molecular biology, 387(4), 758–767. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

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  • PerkinElmer. (2013). Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. Genetic Engineering & Biotechnology News. [Link]

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  • Milanesi, F., & SGC-UNC, T. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(2), 215–222. [Link]

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  • Christian, F., Smith, E., & Carmody, R. (2016). The Regulation of NF-κB Subunits by Phosphorylation. Cells, 5(1), 12. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Bentolila, L. A., & Weiss, S. (2007). Real-time monitoring of NF-kappaB activity in cultured cells and in animal models. Journal of visualized experiments : JoVE, (7), 239. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Syedbasha, M., Linnik, J., Santer, D., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of visualized experiments : JoVE, (109), 53575. [Link]

  • ResearchGate. The protocol of competitive binding assay. ResearchGate. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

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  • ALPCO. Preparing for a Successful Assay Validation. ALPCO. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene is a diaryl ether, a structural motif prevalent in pharmaceuticals, agrochemicals, and polymers.[1] The specific arrangement of its chloro and nitro substituents makes it a valuable intermediate for the synthesis of more complex molecules.[2][3] The selection of a synthetic pathway for such an intermediate is a critical decision in any research or development pipeline, directly impacting yield, purity, cost, and scalability.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will benchmark a classical Nucleophilic Aromatic Substitution (SNAr) approach against the traditional Ullmann condensation, offering field-proven insights into the causality behind experimental choices and providing objective, data-driven recommendations for researchers in the field.

Part 1: The Benchmark Protocol: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of modern diaryl ether synthesis, particularly when the aryl halide is activated by a strong electron-withdrawing group, such as the nitro group (-NO₂) in our target molecule's precursor.[4] The nitro group, positioned ortho to the leaving group (a chlorine atom), strongly stabilizes the negatively charged intermediate, thereby lowering the activation energy and facilitating the reaction.[5][6]

This reaction proceeds via an addition-elimination mechanism. The nucleophile (the 4-chlorophenoxide) first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored.

Visualizing the SNAr Pathway

SNAr_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_reaction Reaction Pathway 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) 2,4-Dichloronitrobenzene->Meisenheimer Nucleophilic Attack (Addition) 4-Chlorophenol 4-Chlorophenol Base Base (e.g., K₂CO₃) 4-Chlorophenol->Base Deprotonation 4-Chlorophenoxide 4-Chlorophenoxide (Nucleophile) Base->4-Chlorophenoxide Forms Nucleophile Solvent Polar Aprotic Solvent (e.g., DMSO) Product 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene Meisenheimer->Product Chloride Elimination Ullmann_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_cycle Catalytic Cycle Aryl_Halide 2,4-Dichloronitrobenzene CuIII_Complex Cu(III) Intermediate Phenol 4-Chlorophenol Base Base (e.g., K₂CO₃) Phenol->Base Deprotonation Catalyst Cu(I) Catalyst (e.g., CuI) Phenoxide Phenoxide Base->Phenoxide Forms Phenoxide Solvent High-Boiling Solvent (e.g., DMF, NMP) Cu_Phenoxide Copper(I) Phenoxide Phenoxide->Cu_Phenoxide Ligand Exchange CuI Cu(I) Cu_Phenoxide->CuIII_Complex Oxidative Addition of Ar-X Product Diaryl Ether Product CuIII_Complex->Product Reductive Elimination Product->CuI Regenerates Catalyst

Sources

A Comparative Guide: In Silico Predictions Versus Experimental Data for 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical safety assessment and drug development, the dialogue between computational prediction and experimental validation is paramount. This guide provides an in-depth comparison of in silico predictions against available experimental data for the compound 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene (CAS No. 135-12-6). Our objective is to offer researchers, scientists, and drug development professionals a clear perspective on the utility and limitations of computational models in characterizing chemical compounds.

The core of modern toxicology and pharmaceutical development lies in a tiered approach to characterization. Early-stage in silico screening allows for the rapid, cost-effective evaluation of vast libraries of compounds, flagging potential liabilities long before resource-intensive synthesis and in vitro or in vivo testing commences.[1] This computational pre-assessment is crucial for prioritizing candidates and guiding experimental design. However, as we will explore, these predictions are not infallible and must be anchored to real-world data.

This guide is structured to dissect the comparison across three critical domains: fundamental physicochemical properties, toxicological endpoints, and metabolic fate. By juxtaposing predicted values with empirical evidence, we aim to build a comprehensive profile of this compound and, in doing so, illustrate a practical workflow for integrating computational and experimental sciences.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation Compound Structure Compound Structure QSAR Models Physicochemical (Q)SPR Models Compound Structure->QSAR Models Tox Models Toxicity Prediction Models Compound Structure->Tox Models Metabolism Models Metabolism Prediction Models Compound Structure->Metabolism Models PhysChem Tests Physicochemical Measurements QSAR Models->PhysChem Tests Compare Data Tox Assays Toxicology Assays Tox Models->Tox Assays Compare Data Metabolism Studies In Vitro/In Vivo Metabolism Studies Metabolism Models->Metabolism Studies Compare Data Lab Synthesis Laboratory Synthesis Lab Synthesis->PhysChem Tests Lab Synthesis->Tox Assays Lab Synthesis->Metabolism Studies Final Assessment Final Assessment PhysChem Tests->Final Assessment Tox Assays->Final Assessment Metabolism Studies->Final Assessment

Figure 1: Workflow for comparing in silico and experimental data.

Physicochemical Properties: A Comparative Analysis

A molecule's physicochemical properties are the foundation of its pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME). Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to predict these properties based on chemical structure.[2]

Below is a comparison of experimentally determined physicochemical data for this compound against values computed by widely-used in silico models.

Table 1: Comparison of Experimental and In Silico Physicochemical Data

PropertyExperimental ValueIn Silico Predicted ValueSource (Experimental)Source (In Silico)
Molecular Formula C₁₂H₇Cl₂NO₃C₁₂H₇Cl₂NO₃[3][4][5]
Molecular Weight 284.09 g/mol 284.09 g/mol [3][4][5]
Melting Point 106-110 °CNot commonly predicted[3]-
Boiling Point 390.4 °C at 760 mmHgNot commonly predicted[3]-
Water Solubility Insoluble in waterLow (predicted by LogP)[3]-
LogP (Octanol-Water) Not available4.4 - 4.69-[4][5]

Analysis:

The molecular formula and weight are fundamental properties derived directly from the chemical structure, hence the perfect agreement. Properties like melting and boiling points are more complex, influenced by intermolecular forces, making them challenging to predict accurately with simple models.[2]

The high predicted LogP value (a measure of lipophilicity) of 4.4 to 4.69 strongly suggests that the compound is highly lipophilic and would have very low solubility in water, which aligns with the qualitative experimental description of "insoluble in water".[3][4][5] A LogP value greater than 5 is one of the criteria in Lipinski's "rule of five" that can indicate potential issues with oral bioavailability.[6] The high predicted LogP for this compound suggests it is on the borderline of this guideline.

Toxicological Profile: In Silico Screening vs. Experimental Findings

In silico toxicology has become an essential tool for early-stage hazard identification, helping to filter out compounds with potential liabilities.[7] These methods often rely on identifying "structural alerts," which are specific molecular fragments known to be associated with certain types of toxicity.[8]

Experimental Data: The available safety data for this compound explicitly states it is a skin and eye irritant .[9] When heated to decomposition, it is noted to emit toxic fumes of nitrogen oxides (NOx) and chlorine (Cl-).[9]

In Silico Perspective: While a specific computational toxicity prediction for this exact molecule is not readily available in public databases, we can infer the likely outcome of such a prediction. A standard in silico toxicology assessment would screen the molecule's structure for alerts related to various endpoints.

Table 2: Inferred In Silico Toxicity Profile vs. Experimental Data

Toxicity EndpointInferred In Silico PredictionBasis of PredictionExperimental Finding
Skin Irritation Likely PositivePresence of reactive functional groups (nitroaromatic, chlorinated aromatic).Confirmed skin irritant.[9]
Eye Irritation Likely PositiveSimilar structural alerts to skin irritation.Confirmed eye irritant.[9]
Mutagenicity Potential ConcernThe nitroaromatic group is a well-known structural alert for potential mutagenicity.Data not available.
Carcinogenicity Potential ConcernMetabolism to potentially carcinogenic amines (see Section 3).Data not available.

Causality and Trustworthiness:

The prediction of skin and eye irritation is based on the presence of chemically reactive features. The electron-withdrawing nitro group, combined with the chlorinated aromatic rings, can make the compound reactive towards biological macromolecules in the skin and eyes, leading to an inflammatory response.

The nitroaromatic functional group is a classic structural alert for genotoxicity. The basis for this is the potential for metabolic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can adduct with DNA.[10] While this does not guarantee mutagenicity, it flags the compound for mandatory experimental testing, such as an Ames test. This "guilt-by-association" approach is a cornerstone of computational toxicology, providing a conservative but necessary screening mechanism.[8]

Metabolic Fate: Predicting Biotransformation Pathways

Predicting a compound's metabolism is crucial as metabolites can be responsible for both therapeutic efficacy and toxicity. In silico metabolism prediction tools, such as BioTransformer or those integrated into platforms like StarDrop, use either knowledge-based rules of common biotransformations or machine learning models trained on extensive reaction data.[11][12]

Specific experimental metabolic data for this compound is not available. However, the metabolism of the structurally related compound 4-chloronitrobenzene is well-documented and provides a strong basis for predicting the likely metabolic pathways.[13][14]

Predicted Metabolic Pathways (by analogy to 4-chloronitrobenzene):

  • Nitro-group Reduction: This is a primary metabolic pathway for nitroaromatic compounds.[13][15] The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), then a hydroxylamine (-NHOH), and finally to an amine (-NH₂). This pathway is critical because the hydroxylamine intermediate is often implicated in toxicity and carcinogenicity.[10]

  • Ring Hydroxylation: Oxidation of the aromatic rings, catalyzed primarily by Cytochrome P450 enzymes, is another expected pathway.[14] This would introduce a hydroxyl (-OH) group onto one of the benzene rings.

  • Conjugation: The resulting amine or hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[13]

G cluster_phase1 Phase I Metabolism cluster_intermediates Reactive Intermediates cluster_phase2 Phase II Metabolism parent 4-Chloro-1-(4-chlorophenoxy) -2-nitrobenzene nitro_reduction Nitro Reduction parent->nitro_reduction hydroxylation Aromatic Hydroxylation parent->hydroxylation amine_metabolite Amine Metabolite nitro_reduction->amine_metabolite phenol_metabolite Phenolic Metabolite hydroxylation->phenol_metabolite conjugation Glucuronide/Sulfate Conjugation amine_metabolite->conjugation phenol_metabolite->conjugation excretion Excretion conjugation->excretion

Figure 2: Predicted metabolic pathway based on structural analogy.

This predicted pathway, derived from our understanding of related compounds, provides a set of hypotheses that can be tested experimentally. For instance, an in vitro study using liver microsomes could be designed to specifically look for the predicted amine and hydroxylated metabolites.

Experimental Methodologies

To ensure the trustworthiness of any comparison, the experimental protocol must be robust and self-validating. Below is a detailed, step-by-step methodology for determining the octanol-water partition coefficient (LogP), a key physicochemical property, using the gold-standard shake-flask method.[16]

Protocol: Determination of LogP via the Shake-Flask Method (OECD Guideline 107)

1. Principle: This method directly measures the partition coefficient of a compound between two immiscible phases: n-octanol (representing a lipid environment) and water (representing an aqueous environment). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this value.[17]

2. Materials & Reagents:

  • This compound (analytical grade)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with n-octanol)

  • Phosphate buffer (pH 7.4), if determining LogD for ionizable compounds.[6]

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

3. Procedure:

  • Phase Saturation: Vigorously shake equal volumes of n-octanol and water in a separation funnel for 24 hours at a controlled temperature (e.g., 25°C). Allow the phases to separate completely before use. This pre-saturation is critical to prevent volume changes during the experiment.[17]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be well within the linear range of the analytical detection method.

  • Partitioning:

    • In a centrifuge tube, add a precise volume of the n-octanol stock solution and a precise volume of the water phase. The volume ratio of octanol to water should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.[18]

    • Cap the tube securely and shake vigorously for at least 2 hours at a constant temperature to ensure equilibrium is reached.[19]

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 2000 x g) for 15-30 minutes to achieve a clean separation of the two phases. This step is crucial to break any emulsions that may have formed.[19]

  • Sampling & Analysis:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Dilute the aliquots as necessary and quantify the concentration of the compound in both the n-octanol (C_oct) and water (C_aq) phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient: P = C_oct / C_aq

    • Calculate the LogP: LogP = log₁₀(P)

    • The experiment should be performed in triplicate to ensure reproducibility.

4. Self-Validation System: The protocol's integrity is maintained by running a control compound with a known, certified LogP value in parallel. The experimentally determined LogP for the control must fall within an acceptable range of the certified value for the results of the test compound to be considered valid.

Discussion and Conclusion

This comparative guide illustrates the powerful synergy between in silico prediction and experimental data. For this compound, computational models provided accurate predictions for fundamental properties like molecular weight and a LogP value that aligns well with the observed low water solubility.

In toxicology, in silico methods correctly flagged the potential for skin and eye irritation, which was confirmed by experimental data.[9] More importantly, they raised a structural alert for potential mutagenicity due to the nitroaromatic moiety—a critical hypothesis that requires experimental verification before the compound can proceed in any development pipeline.

While direct metabolic data was unavailable for the target compound, knowledge of the metabolism of the closely related 4-chloronitrobenzene allowed for the construction of a robust, predictable metabolic map.[13] This map serves not as a definitive answer, but as an expert-informed guide for designing focused, efficient metabolism studies.

References

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  • protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

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  • OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Metabolism of 4-Chloronitrobenzene by the Yeast Rhodosporidium sp. Available at: [Link]

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  • PubMed. (n.d.). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Comparative Toxicology

4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene belongs to the diphenyl ether class of compounds, a chemical family that includes numerous herbicides known for their biological activity and, in some cases, significant toxicity. Given the potential for human and environmental exposure, a thorough toxicological assessment is imperative. Direct, comprehensive data on this specific molecule is sparse in public literature. Therefore, a robust assessment strategy involves a comparative analysis with structurally similar, well-documented analogs like Nitrofen, Bifenox, and Oxyfluorfen.

This guide outlines the critical toxicological endpoints, the standard methodologies for their assessment, and interprets available data from related compounds to build a predictive toxicological profile for this compound.

Structural Analogs for Comparative Assessment

The selection of appropriate analogs is critical for a meaningful structure-activity relationship (SAR) analysis. The following compounds share the core diphenyl ether scaffold with our target compound and have been subject to extensive toxicological investigation.

CompoundIUPAC NameKey Structural Features & Notes
Target Compound This compoundCore structure with chloro- and nitro- substitutions. Limited public data.
Nitrofen 2,4-Dichloro-1-(4-nitrophenoxy)benzeneA close analog, now banned in many countries due to carcinogenicity and teratogenicity. Provides a worst-case scenario benchmark.
Bifenox Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoateContains the 2,4-dichlorophenoxy group similar to Nitrofen, but with a methyl ester group, which may alter its metabolic fate and toxicity.
Oxyfluorfen 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzeneA widely used herbicide with a more complex substitution pattern, providing insights into how additional functional groups modify toxicity.

Endpoint 1: Acute Toxicity Assessment

Acute toxicity studies are foundational, providing data on the intrinsic toxicity of a substance after a single, short-term exposure. The primary metric is the LD50 (Lethal Dose, 50%), the dose required to be lethal to 50% of a test population.

Experimental Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method)

This method is a stepwise procedure using a minimal number of animals to classify a substance into one of five toxicity categories.

Principle: A small group of animals (typically three female rats) is dosed at a starting level (e.g., 300 mg/kg). The outcome (survival or mortality) determines the next step:

  • If mortality occurs: The test is repeated with a lower dose.

  • If no mortality occurs: The test is repeated with a higher dose.

This process continues until the dose causing mortality is identified or the maximum dose (2000 mg/kg) is reached without mortality.

Step-by-Step Workflow:

  • Animal Preparation: Use healthy, young adult nulliparous, non-pregnant female rats, acclimated for at least 5 days.

  • Fasting: Withhold food (but not water) overnight before dosing.

  • Dosing: Administer the test substance by oral gavage. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and behavior.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.

Workflow Diagram: Acute Toxicity Testing

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Dosing & Observation cluster_eval Phase 3: Evaluation Acclimation Acclimate Animals (≥5 days) Fasting Overnight Fasting Acclimation->Fasting Dose Administer Dose (e.g., 300 mg/kg) Fasting->Dose Obs1 Observe for 14 Days Dose->Obs1 Mortality Mortality Observed? Obs1->Mortality Necropsy Gross Necropsy Mortality->Necropsy Yes/No Classify Classify Toxicity Necropsy->Classify

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Comparative Acute Toxicity Data
CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Key Findings & Inferences for Target Compound
Nitrofen >2500 mg/kg>5000 mg/kgLow acute toxicity, suggesting the target compound is also unlikely to be highly toxic via acute exposure. The primary concern for Nitrofen lies in chronic effects.
Bifenox >6400 mg/kg>20,000 mg/kgVery low acute toxicity. The presence of the methyl ester group may facilitate rapid metabolism and excretion.
Oxyfluorfen >5000 mg/kg>10,000 mg/kgAlso exhibits low acute toxicity. This further supports the prediction of low acute toxicity for our target compound.
This compound (Predicted) Predicted: >2000 mg/kg Predicted: >2000 mg/kg Based on the consistent low acute toxicity of its analogs, the target compound is predicted to have a low acute toxicity profile.

Endpoint 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations), which may lead to cancer or heritable diseases. The Ames test is the standard initial screening tool.

Experimental Protocol: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). They cannot grow on a medium lacking this amino acid. The test chemical is added, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and form visible colonies. The test is run with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

Step-by-Step Workflow:

  • Strain Selection: Select appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation (S9 Mix): Prepare S9 fraction from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).

  • Plate Incorporation Assay: a. To a test tube, add the test chemical (at various concentrations), the bacterial culture, and either S9 mix or a buffer. b. Add molten top agar and gently vortex. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

Diagram: Ames Test Principle

G cluster_setup Experimental Setup Bacteria His- Bacteria Plate Combine on Histidine-Deficient Agar Plate Bacteria->Plate Chemical Test Chemical Chemical->Plate S9 S9 Mix (Metabolic Activation) S9->Plate Incubate Incubate @ 37°C Plate->Incubate Result Outcome? Incubate->Result Positive Reverse Mutation Occurs Bacteria Grow (Colonies Form) Result->Positive Mutagenic Negative No Mutation No Growth Result->Negative Not Mutagenic

Caption: Principle of the Ames Bacterial Reverse Mutation Assay.

Comparative Genotoxicity Data
CompoundAmes Test ResultOther Genotoxicity Findings & Inferences
Nitrofen Negative in most standard bacterial strains.Positive in some in vivo assays (e.g., micronucleus test). Known to cause DNA damage through oxidative stress mechanisms rather than direct DNA adduction.
Bifenox Generally reported as non-mutagenic in Ames tests.Some evidence of chromosomal aberrations in vitro at high concentrations.
Oxyfluorfen Negative in a battery of genotoxicity tests, including Ames.Considered non-genotoxic.
This compound (Predicted) Predicted: Likely Negative Predicted: Potential for in vivo genotoxicity via oxidative stress.

Endpoint 3: Carcinogenicity

Carcinogenicity is a major toxicological concern for diphenyl ether herbicides. Nitrofen, in particular, is a well-established animal carcinogen.

Carcinogenicity of Analogs and SAR Inferences

Long-term (2-year) rodent bioassays are the gold standard for assessing carcinogenic potential.

  • Nitrofen: The U.S. EPA classified Nitrofen as a probable human carcinogen (Group B2). It has been shown to induce liver tumors in mice and pancreatic tumors in rats. The mechanism is thought to be related to persistent oxidative stress and hormonal disruption rather than direct mutagenicity.

  • Bifenox: Studies have shown evidence of liver tumors in mice at high doses.

  • Oxyfluorfen: Not classified as a human carcinogen. Long-term studies in rodents were largely negative for carcinogenic effects.

Inference for this compound: The structural similarity to Nitrofen, particularly the 4-chlorophenoxy-nitrobenzene core, raises a significant concern for carcinogenicity. The mechanism is likely to be non-genotoxic, involving promotion of cell proliferation in susceptible tissues like the liver through oxidative stress or other modes of action. Therefore, our target compound should be treated as a potential carcinogen pending further data.

Diagram: Proposed Structure-Activity Relationship for Carcinogenicity

G SAR for Carcinogenicity of Diphenyl Ethers cluster_low Lower Carcinogenic Concern Nitrofen Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) Core Shared Core: Chlorophenoxy-Nitrobenzene Nitrofen->Core Shares Target Target Compound (this compound) Target->Core Shares Oxyfluorfen Oxyfluorfen (Complex Substitutions) Core->Oxyfluorfen Modified in

Caption: SAR suggests the core structure is linked to carcinogenicity.

Conclusion and Predictive Summary

A comprehensive toxicological assessment of this compound is not possible without direct experimental data. However, by applying a comparative toxicological approach using data from structural analogs, we can formulate a robust, data-driven predictive profile:

Toxicological EndpointPredicted Profile for this compoundRationale based on AnalogsRecommended Next Steps
Acute Toxicity Low: LD50 > 2000 mg/kgAll major analogs (Nitrofen, Bifenox, Oxyfluorfen) exhibit very low acute toxicity.Confirm with an OECD 423 study.
Genotoxicity Non-mutagenic in vitro (Ames), but potential for in vivo DNA damage. Nitrofen is a classic example of a non-mutagenic carcinogen that causes DNA damage via oxidative stress. A negative Ames test is not sufficient to rule out genotoxic potential.Conduct in vivo micronucleus test (OECD 474) and an in vivo Comet assay.
Carcinogenicity High Suspicion: Potential non-genotoxic carcinogen.Strong structural similarity to Nitrofen, a known animal carcinogen that induces liver tumors.A 2-year rodent bioassay would be required for definitive assessment. Mechanistic studies focusing on oxidative stress and cell proliferation are highly recommended.
Reproductive/Developmental Toxicity High Suspicion: Potential teratogen.Nitrofen is a known teratogen. This endpoint is a significant concern for the entire class of compounds.Conduct a developmental toxicity study (OECD 414).

This guide demonstrates that while direct data may be lacking, a rigorous scientific assessment can be constructed through the principles of comparative toxicology and structure-activity relationship analysis. The target compound, this compound, should be handled with significant caution, assuming it may share the chronic toxicity and carcinogenic hazards of its closest analog, Nitrofen, until proven otherwise.

References

  • Nitrofen (CAS 1836-75-5) - Carcinogenicity. U.S. Environmental Protection Agency, Integrated Risk Information System (IRIS). [Link]

  • WHO/FAO Data Sheets on Pesticides No. 56: Nitrofen. World Health Organization. [Link]

  • Final Report on the Carcinogenesis Bioassay of Nitrofen. National Toxicology Program Technical Report Series, No. 26. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe and compliant disposal of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene (CAS No. 135-12-6). As a halogenated nitroaromatic compound, this chemical presents significant health and environmental hazards that necessitate a rigorous and informed disposal protocol. This document moves beyond simple checklists to provide a deep, procedural understanding rooted in chemical causality and regulatory compliance, ensuring the safety of your personnel and the integrity of your facility.

Our core mission is to empower you, our scientific colleagues, with the knowledge to handle and dispose of this compound not just safely, but expertly. This guide is structured to build your protocol from the ground up, starting with a clear-eyed assessment of the risks, followed by actionable, step-by-step procedures for every stage of the disposal lifecycle.

Part 1: Foundational Knowledge - Hazard & Regulatory Assessment

An effective disposal plan begins with a thorough understanding of what you are disposing of and why specific procedures are critical.

Hazard Profile: A Synthesis of Available Data

Table 1: Synthesized Hazard Profile for this compound

Hazard Category Description and Associated Risks Supporting Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, with symptoms like headache, dizziness, and cyanosis (blue skin).[1][5] [1][2][3][4][5]
Chronic Toxicity Suspected of causing cancer and genetic defects.[1][2][3][4][6] May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[1][3][5][6] [1][2][3][4][5][6]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][2][3][4] The compound is not readily biodegradable and may persist in the environment.[7][8][9] [1][2][3][4][7][8][9]

| Physical/Chemical | As a solid, it can form combustible dust concentrations in the air.[2][6] Thermal decomposition produces poisonous gases, including Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Phosgene.[5][6] |[2][5][6] |

Regulatory Imperative: Why This is Hazardous Waste

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] this compound falls squarely into this category for two primary reasons:

  • It is a Halogenated Organic Compound (HOC): The presence of two chlorine atoms makes it a HOC. The EPA lists numerous HOCs that are regulated, and land disposal of these wastes is restricted.[11]

  • It exhibits Hazardous Characteristics: Based on the toxicity profile (acute and chronic toxicity), it would be classified as a toxic waste.

Therefore, you must manage this chemical as a regulated hazardous waste from the moment it is designated for disposal. Disposing of it via standard laboratory drains or in the regular trash is a serious regulatory violation and an environmental hazard.

Part 2: Operational Protocol - From Benchtop to Final Disposal

This section provides the core, step-by-step procedures for managing this compound waste within your facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the high acute toxicity via all routes of exposure, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always double-glove when handling pure compound or concentrated solutions.

  • Eye Protection: Chemical safety goggles are mandatory. When handling larger quantities or the solid powder where dust is a risk, a full face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned laboratory coat is required. For bulk transfers or spill cleanup, a chemically resistant apron or suit is necessary.

  • Respiratory Protection: All handling of the solid compound must be done within a certified chemical fume hood to prevent inhalation of dust.[12]

Waste Segregation and Collection: The Critical First Step

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) for all this compound waste.

  • Label Correctly: The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., "Toxic," "Environmental Hazard," "Carcinogen Suspect")

    • The accumulation start date (the date the first drop of waste enters the container).

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated compound, contaminated weigh boats, and grossly contaminated items (like gloves or wipes) in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid waste container designated for Halogenated Organic Waste .[13] Do not mix with non-halogenated solvents.

  • Keep Containers Closed: Except when adding waste, the container must be securely sealed to prevent the release of vapors.[6]

  • Store Safely: Store the waste container in a secondary containment bin within a well-ventilated, designated satellite accumulation area or central storage area, away from incompatible materials like strong bases or oxidizing agents.[6][12]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before re-entering, don the full PPE ensemble described in section 2.1, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup of the bulk powder.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container. Use non-sparking tools.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), working from the outside in.

    • Place the contaminated wipes into the hazardous waste container.

    • Wash the area with soap and water.

  • Manage Contaminated Items: All items used for cleanup, including PPE, must be disposed of as hazardous waste.

Final Disposal: The End of the Line

As a generator of hazardous waste, you are responsible for the chemical from "cradle to grave."

  • Engage a Licensed Disposal Vendor: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. This is the only acceptable route for final disposal.

  • Methodology: Incineration: The standard and most effective disposal method for halogenated nitroaromatics is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[14][15] This process is necessary to destroy the compound completely and to neutralize the hazardous decomposition products like HCl.

  • Documentation: Ensure all paperwork, including the hazardous waste manifest provided by your EHS office and the disposal vendor, is completed accurately.

Part 3: Visualization of the Disposal Workflow

To clarify the decision-making process, the following diagram outlines the complete workflow for managing this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Handling cluster_1 Emergency & Final Disposal start Chemical Designated as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into Correct Waste Stream ppe->segregate solid_waste Solid Halogenated Waste (Pure compound, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Halogenated Waste (Solutions) segregate->liquid_waste Liquid label_container Label Container Correctly (Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container store_container Store in Secondary Containment in Designated Area label_container->store_container spill Spill Occurs store_container->spill ehs_pickup Schedule Pickup with EHS/Waste Vendor store_container->ehs_pickup spill_protocol Execute Spill Protocol (Evacuate, Contain, Collect) spill->spill_protocol Yes spill->ehs_pickup No spill_protocol->store_container Waste Collected incineration High-Temperature Incineration (Licensed Facility) ehs_pickup->incineration end Disposal Complete incineration->end

Caption: Waste Management Workflow for this compound.

References

  • Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • 4-Chloro-4'-nitrobenzophenone - Synquest Labs. (2016).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • 1-Chloro-2-(4-nitrophenoxy)benzene SDS - ECHEMI. (n.d.).
  • Buy this compound from Conier Chem&Pharma Limited. (n.d.).
  • Safety Data Sheet: Nitrobenzene - Carl ROTH. (2015).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • Safety data sheet - CPAChem. (2022).
  • This compound CAS:135-12-6 - LookChem. (n.d.).
  • BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2 - OECD SIDS. (1996).
  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS - Loba Chemie. (2019).
  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS - Loba Chemie. (2016).
  • CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY - NJ.gov. (n.d.).
  • Halogenated Waste - University of Texas at Dallas. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
  • Hazardous Waste | US EPA. (n.d.).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene (CAS No. 31242-93-0), a yellow crystalline or powdery substance used as an intermediate in the synthesis of agricultural chemicals, dyes, and pigments.[1] Given its significant hazard profile, adherence to stringent personal protective equipment (PPE) protocols is not merely a recommendation—it is a critical necessity for ensuring personnel safety and operational integrity.

The causality behind these rigorous protocols stems from the compound's inherent chemical risks. Based on data for the compound and its close structural analogs like 1-chloro-4-nitrobenzene, this chemical is classified as harmful if swallowed, a cause of serious skin and eye irritation, and a potential respiratory irritant.[2] Furthermore, related nitroaromatic compounds are suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[3][4][5] Therefore, every procedural step that follows is designed as a self-validating system to mitigate these risks.

Hazard Profile: The Rationale for Protection

Understanding the specific dangers of this compound dictates the level and type of protection required. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, and potentially toxic in contact with skin or if inhaled.[2][4][6][7] Analogs can cause methemoglobinemia, reducing the blood's oxygen-carrying capacity.[8]Ingestion or significant skin absorption can lead to systemic toxicity. Inhalation of dust can irritate the respiratory system and may lead to poisoning.[2][6]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[2] Prolonged contact may lead to dermatitis.Redness, pain, and inflammation upon contact. The chemical can be absorbed through the skin.[8][9]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1).[2]Immediate and severe irritation, pain, and potential for lasting eye injury upon contact.
Carcinogenicity & Mutagenicity Analogs are suspected of causing cancer and genetic defects.[3][4][5] The State of California lists 1-chloro-4-nitrobenzene as a known carcinogen.[5]Long-term or repeated exposure may increase the risk of cancer and heritable genetic mutations.
Specific Target Organ Toxicity May cause respiratory irritation from a single exposure.[2][6] Analogs may cause damage to organs (spleen, liver, kidney, bone marrow) through prolonged or repeated exposure.[4][5][8][9]Coughing, shortness of breath. Long-term exposure can lead to organ damage.

Core Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy is essential. All PPE must be selected based on its chemical resistance to nitroaromatic compounds and the specific task being performed.

  • Hand Protection: Hands are the most likely point of direct contact.[10]

    • Specification: Chemical-resistant gloves compliant with EN 374 standards are mandatory.[3][9] Nitrile gloves are a common starting point, but the manufacturer's breakthrough time data should be consulted for the specific chemical or a suitable alternative like Viton® or butyl rubber.

    • Protocol: Use a double-gloving technique for tasks with a high risk of splashing or for extended handling periods. Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before each use.

  • Eye and Face Protection:

    • Specification: Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement.[11] When there is a significant risk of splashing, a full-face shield (compliant with EN 166) must be worn in addition to goggles.[9]

    • Rationale: This dual-layer protection is critical due to the compound's classification as causing serious eye damage.[2]

  • Body Protection:

    • Specification: At a minimum, a long-sleeved lab coat should be worn. For anything beyond handling small quantities, chemical-resistant coveralls (compliant with EN 14605 or EN 13034) are required.[3][9][11] For tasks involving significant quantities or potential for splashing, a chemical-resistant apron should be worn over the coveralls.[10][11]

    • Protocol: Ensure clothing provides full coverage. Do not leave any skin exposed between the glove and the sleeve.

  • Respiratory Protection:

    • Specification: All handling of the solid material should be done in a certified chemical fume hood to minimize inhalation exposure.[12] If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is mandatory.[3][9][10] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required. In situations where dust clouds may be generated, a self-contained breathing apparatus (SCBA) is necessary.[3][9]

    • Rationale: The compound is a respiratory irritant and toxic if inhaled.[2][6] Fine powders can easily become airborne and enter the respiratory tract.

Operational Protocols: From Selection to Disposal

PPE Selection Workflow

The required level of PPE is dictated by the experimental conditions. This workflow ensures that the protection level matches the risk.

PPE_Selection_Workflow start Start: Task Assessment Handling this compound weighing Task: Weighing Small Quantities (<1g in Fume Hood) start->weighing Low Volume synthesis Task: Synthesis / Transfer (>1g or outside hood) start->synthesis High Volume / Splash Risk spill Event: Spill Cleanup start->spill Emergency ppe1 Required PPE: - Double Nitrile Gloves (EN 374) - Safety Goggles (ANSI Z87.1) - Lab Coat weighing->ppe1 ppe2 Required PPE: - Chemical Resistant Gloves (EN 374) - Goggles & Face Shield (EN 166) - Chemical Resistant Coverall (EN 14605) synthesis->ppe2 ppe3 Required PPE: - Heavy-Duty Gloves (e.g., Butyl) - Goggles & Face Shield - Chemical Resistant Suit (EN 13034) - NIOSH-Approved Respirator spill->ppe3

Caption: PPE selection workflow based on task-specific risks.

Step-by-Step Donning and Doffing Procedure

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Outer Garments: Put on chemical-resistant coveralls or suit.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: If required, perform a fit check and don the respirator.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the coverall.

Doffing (Removing) Sequence - The "Dirty to Clean" Principle:

  • Outer Gloves: Peel off the outer pair of gloves without touching the outside with your bare skin. Dispose of them immediately.

  • Outer Garments: Unzip or unfasten the coverall, rolling it down and away from your body. Avoid shaking it.

  • Face Shield and Goggles: Remove from the back of the head forward.

  • Respirator: Remove without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[13][14]

Decontamination and Disposal Plan

  • Contaminated Clothing and PPE: All single-use PPE must be disposed of as hazardous waste.[14][15] Contaminated clothing must be removed immediately and washed separately from other laundry before reuse.[4][11] If heavily contaminated, it should be disposed of as hazardous waste.

  • Chemical Waste: All waste containing this compound must be collected in a sealed, properly labeled container.[15] Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[4][6][13] Do not discharge into sewers or the environment.[3][9][13]

Emergency Procedures: Immediate First Aid

In case of exposure, immediate action is critical. Emergency eyewash stations and safety showers must be readily available.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][9][13][16]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][9][13] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13][16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4][9] Never give anything by mouth to an unconscious person.[13][16] Call a poison control center or doctor immediately.[4][9]

By integrating this comprehensive PPE and safety plan into all laboratory workflows, researchers can confidently and safely handle this compound, building a culture of safety that protects both the individual and the integrity of the research.

References

  • Aarti Industries. (2025). GPS Safety Summary for 1-chloro-4-nitrobenzene.
  • Aarti Industries. (2021). GPS Safety Summary for 2,4-dichloro-1-nitrobenzene.
  • Synquest Labs. (2016). Safety Data Sheet for 4-Chloro-4'-nitrobenzophenone.
  • Aarti Industries. (n.d.). GPS Safety Summary for 2,4-Di Fluoro Nitro Benzene.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
  • Oregon Occupational Safety and Health. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • CPAchem. (2022).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzophenone.
  • ChemBK. (2024). Benzene, 2-chloro-1-(4-chlorophenoxy)
  • ChemicalBook. (2025). Chemical Safety Data Sheet for 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.
  • National Toxicology Program. (1993). Toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. PubMed.
  • Conier Chem&Pharma Limited. (n.d.). 4,4′-Dichloro-2-nitrodiphenyl ether Properties.
  • Fisher Scientific. (2025).
  • Carl ROTH. (2015).
  • Carl ROTH. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.